molecular formula C47H52N2O10 B10767479 SKM 4-45-1

SKM 4-45-1

Cat. No.: B10767479
M. Wt: 804.9 g/mol
InChI Key: LQMHXQGEEUIVLB-GKFVBPDJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SKM 4-45-1 is a useful research compound. Its molecular formula is C47H52N2O10 and its molecular weight is 804.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[6'-acetyloxy-5-[2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]ethoxycarbonylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H52N2O10/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-44(52)48-28-29-55-46(54)49-35-22-25-39-38(30-35)45(53)59-47(39)40-26-23-36(56-33(2)50)31-42(40)58-43-32-37(57-34(3)51)24-27-41(43)47/h8-9,11-12,14-15,17-18,22-27,30-32H,4-7,10,13,16,19-21,28-29H2,1-3H3,(H,48,52)(H,49,54)/b9-8-,12-11-,15-14-,18-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMHXQGEEUIVLB-GKFVBPDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCOC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC(=O)C)OC5=C3C=CC(=C5)OC(=O)C)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCOC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC(=O)C)OC5=C3C=CC(=C5)OC(=O)C)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H52N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

804.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Mechanism of SKM 4-45-1 Fluorescence: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKM 4-45-1 is a synthetic analog of anandamide (AEA), the endogenous cannabinoid neurotransmitter. It serves as a powerful tool for investigating the cellular uptake and trafficking of anandamide. The utility of this compound lies in its fluorogenic properties; it is a non-fluorescent molecule that becomes fluorescent upon entering a cell. This guide provides a comprehensive overview of the mechanism of this compound fluorescence, its biophysical properties, and its application in studying cellular signaling pathways.

Core Mechanism of Fluorescence

The fluorescence of this compound is not an intrinsic property of the molecule itself but rather the result of intracellular enzymatic activity. The process can be summarized in two key steps:

  • Cellular Uptake: Being an analog of anandamide, this compound is transported across the cell membrane through the same pathways as AEA. This is believed to be a process of facilitated diffusion down a concentration gradient, which is maintained by the rapid intracellular metabolism of anandamide. While a specific anandamide membrane transporter (AMT) has been proposed, its molecular identity remains elusive. Intracellularly, fatty acid-binding proteins (FABPs) are thought to chaperone the lipophilic anandamide and its analogs through the aqueous cytoplasm.

  • Enzymatic Cleavage and Fluorescence Activation: Once inside the cell, this compound is cleaved by non-specific intracellular esterases. This enzymatic action removes a quenching group from the molecule, releasing a highly fluorescent compound, which has been identified as fluorescein. The accumulation of fluorescein within the cell results in a measurable fluorescent signal.

This mechanism makes this compound an effective probe for studying the activity of the anandamide transport system and intracellular esterases in living cells.

Diagram of the this compound Fluorescence Mechanism

SKM_4_45_1_Mechanism cluster_extracellular Extracellular Space cluster_membrane cluster_intracellular Intracellular Space SKM_4_45_1_ext This compound (Non-fluorescent) SKM_4_45_1_int This compound SKM_4_45_1_ext->SKM_4_45_1_int Uptake via Anandamide Transport System Membrane Cell Membrane Esterases Intracellular Esterases SKM_4_45_1_int->Esterases Substrate Fluorescein Fluorescein (Fluorescent) Esterases->Fluorescein Cleavage AEA Anandamide Esterases->AEA Cleavage

Caption: Intracellular activation of this compound fluorescence.

Quantitative Data

The fluorescent properties of this compound are dictated by its cleavage product, fluorescein. The following table summarizes the key photophysical properties of fluorescein.

PropertyValueReference
Excitation Maximum (λex) ~494 nm[1][2]
Emission Maximum (λem) ~521 nm[1]
Quantum Yield (Φ) ~0.95 (in 0.1 M NaOH)[2]
Molar Extinction Coefficient (ε) ~88,000 M⁻¹cm⁻¹ (at 490 nm, pH > 8)[2]

In addition to the properties of its fluorescent product, the biological activity of this compound as a substrate for the anandamide transport system can be characterized by the inhibitory concentrations (IC50) of known anandamide transport inhibitors on its uptake.

InhibitorCell LineIC50 (µM)Reference
Anandamide (AEA) C6 glioma53.8 ± 1.8[3]
Arachidonoyl-3-aminopyridine amide C6 glioma10.1 ± 1.4[3]
Arachidonoyl-4-hydroxyanilineamide C6 glioma6.1 ± 1.3[3]
This compound Cerebellar granule cells7.8 ± 1.3 (inhibiting [³H]AEA uptake)[3]

Experimental Protocols

Fluorescence Microscopy Assay for this compound Uptake

This protocol details the visualization of this compound uptake in cultured cells using fluorescence microscopy.

Materials:

  • Cultured cells grown on glass coverslips or in imaging-compatible plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium

  • Fluorescence microscope with appropriate filter sets (e.g., for FITC/GFP)

Procedure:

  • Cell Seeding: Seed cells onto coverslips or imaging plates at a density that will result in 50-70% confluency on the day of the experiment.

  • Preparation of this compound Working Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).

  • Cell Treatment: Remove the culture medium from the cells and replace it with the this compound working solution. For control experiments, use a medium containing the same concentration of DMSO as the treated cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for a desired period (e.g., 15-60 minutes).

  • Washing: After incubation, aspirate the this compound solution and wash the cells three times with PBS to remove any extracellular probe.

  • Fixation (Optional): If endpoint analysis is desired, fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Mounting: If using coverslips, mount them onto glass slides using an appropriate mounting medium.

  • Imaging: Visualize the intracellular fluorescence using a fluorescence microscope. Capture images using a consistent set of acquisition parameters (e.g., exposure time, gain) for all experimental conditions.

Plate Reader Assay for Quantifying this compound Uptake

This protocol allows for the high-throughput quantification of this compound uptake using a fluorescence plate reader.

Materials:

  • Cultured cells

  • 96-well black, clear-bottom tissue culture plates

  • This compound stock solution

  • Cell culture medium

  • PBS

  • Fluorescence plate reader with excitation and emission filters for fluorescein

Procedure:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a consistent density and allow them to adhere overnight.

  • Preparation of this compound Working Solution: Prepare a 2X working solution of this compound in pre-warmed cell culture medium.

  • Assay Initiation: Add an equal volume of the 2X this compound working solution to each well. For kinetic assays, the plate reader should be pre-warmed to 37°C.

  • Fluorescence Measurement: Immediately place the plate in the fluorescence plate reader. Measure the fluorescence intensity at appropriate excitation (~485 nm) and emission (~520 nm) wavelengths. For kinetic studies, take readings at regular intervals (e.g., every 1-5 minutes) over a desired time course.

  • Data Analysis: Subtract the background fluorescence from wells containing medium only. The increase in fluorescence intensity over time is proportional to the rate of this compound uptake and intracellular cleavage.

Signaling Pathways and Experimental Workflows

Anandamide Transport and Intracellular Trafficking

This compound utilizes the same transport machinery as anandamide. The current understanding of this process involves passive diffusion across the plasma membrane, driven by a concentration gradient maintained by the rapid intracellular hydrolysis of anandamide by fatty acid amide hydrolase (FAAH). Intracellularly, Fatty Acid Binding Proteins (FABPs) are thought to act as chaperones, transporting anandamide (and this compound) through the cytosol to the endoplasmic reticulum, where FAAH is located.

Diagram of the Anandamide Transport Pathway

Anandamide_Transport cluster_extracellular Extracellular Space cluster_membrane cluster_intracellular Intracellular Space AEA_ext Anandamide (AEA) AEA_int AEA AEA_ext->AEA_int Passive Diffusion Membrane Cell Membrane AEA_FABP AEA-FABP Complex AEA_int->AEA_FABP Binding FABP FABP FAAH FAAH (on Endoplasmic Reticulum) AEA_FABP->FAAH Transport Metabolites Arachidonic Acid + Ethanolamine FAAH->Metabolites Hydrolysis AEA_intFABP AEA_intFABP

Caption: Anandamide uptake and intracellular trafficking.

This compound and TRPV1 Signaling

Anandamide is a known agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in pain and temperature sensation. The anandamide released from intracellularly cleaved this compound can also activate TRPV1. This activation leads to an influx of calcium ions (Ca²⁺), which can initiate various downstream signaling cascades. One such pathway involves the activation of the phosphatase calcineurin, which can lead to the dephosphorylation and subsequent internalization of AMPA receptors, a process known as long-term depression (LTD).

Diagram of TRPV1 Signaling Activated by Anandamide

TRPV1_Signaling AEA Anandamide (from this compound) TRPV1 TRPV1 Channel AEA->TRPV1 Activation Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Opens Calcineurin Calcineurin Ca_influx->Calcineurin Activates AMPAR_dephospho AMPA Receptor (Dephosphorylated) Calcineurin->AMPAR_dephospho Dephosphorylates AMPAR AMPA Receptor (Phosphorylated) Endocytosis AMPA Receptor Internalization (LTD) AMPAR_dephospho->Endocytosis Leads to

Caption: Anandamide-mediated TRPV1 signaling cascade.

Experimental Workflow for Investigating this compound Uptake and its Inhibition

A typical experiment to investigate the uptake of this compound and the effect of potential inhibitors would follow the workflow outlined below.

Diagram of a Typical Experimental Workflow

Experimental_Workflow Start Start: Seed Cells Pre_incubation Pre-incubate with Inhibitor (or vehicle control) Start->Pre_incubation Add_SKM Add this compound Pre_incubation->Add_SKM Incubate Incubate at 37°C Add_SKM->Incubate Measure_Fluorescence Measure Fluorescence (Microscopy or Plate Reader) Incubate->Measure_Fluorescence Data_Analysis Data Analysis: Compare inhibitor vs. control Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for this compound uptake inhibition assay.

Conclusion

This compound is a valuable fluorogenic probe for the real-time analysis of anandamide transport and intracellular esterase activity. Its mechanism of fluorescence activation is dependent on cellular uptake and subsequent enzymatic cleavage to produce the highly fluorescent molecule, fluorescein. This guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for researchers to effectively utilize this compound in their studies of endocannabinoid signaling and related cellular processes. The provided diagrams of signaling pathways and experimental workflows offer a visual framework for understanding the complex biological context in which this compound operates.

References

SKM 4-45-1: A Fluorescent Probe for Elucidating Endocannabinoid Transport

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The study of the endocannabinoid system (ECS), a crucial neuromodulatory network, is essential for understanding a wide range of physiological and pathological processes. A key aspect of this system is the transport of endocannabinoids, such as anandamide (AEA), across the cell membrane. While the precise mechanisms of this transport are still under investigation, the development of specialized molecular tools has significantly advanced our understanding. Among these tools, SKM 4-45-1 has emerged as a valuable fluorescent substrate for visualizing and quantifying anandamide uptake. This technical guide provides a comprehensive overview of this compound, its mechanism of action, experimental applications, and the quantitative data derived from its use in studying endocannabinoid transport.

Endocannabinoids are lipid messengers that, unlike classical neurotransmitters, are not stored in vesicles and can readily cross cell membranes.[1][2] However, their transport from the extracellular space into the cell for degradation is a critical step in terminating their signaling.[3] This process is thought to be mediated by a putative endocannabinoid membrane transporter (EMT).[4] this compound is a novel fluorescent derivative of anandamide designed to probe this transport mechanism.[5][6]

This compound: Mechanism of Action

This compound is a non-fluorescent molecule in the extracellular environment.[5][7] Its ingenious design allows for the specific detection of its intracellular accumulation. Upon transport into the cell, this compound is rapidly cleaved by non-specific intracellular esterases.[5][8] This enzymatic cleavage separates the anandamide moiety from a fluorescein-based fluorophore, which then becomes brightly fluorescent.[5][6] The intensity of the intracellular fluorescence is therefore directly proportional to the amount of this compound taken up by the cell, providing a dynamic and quantifiable measure of endocannabinoid transport.[5]

It is important to note that the fluorescence signal is a result of two sequential processes: membrane transport and subsequent intracellular enzymatic cleavage. This kinetic characteristic should be considered when designing and interpreting experiments.[7]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SKM_extracellular This compound (Non-fluorescent) Transporter Endocannabinoid Transporter (EMT) SKM_extracellular->Transporter Binding SKM_intracellular This compound Transporter->SKM_intracellular Transport Esterases Intracellular Esterases SKM_intracellular->Esterases Substrate Anandamide Anandamide Esterases->Anandamide Cleavage Fluorescent_Product Fluorescent Product Esterases->Fluorescent_Product Cleavage

Mechanism of this compound action.

Quantitative Data

The following tables summarize the key quantitative parameters associated with this compound and related compounds used in the study of endocannabinoid transport.

CompoundParameterValueCell LineReference
This compoundEC50 (Inhibition of transport)7.8 µMNot Specified[9][10]
This compoundEC50 (FAAH inhibition)> 10 µMNot Specified[9][10]
This compoundkd (Uptake)2.63 µMECFCs[11]
AEAEC50 (Proliferation)0.05 µMECFCs[11]
AM404IC50 (Transport inhibition)Low µM rangeNot Specified[3]
ArvanilEC50 (Transport inhibition)3.6 µMRBL-2H3[9]
VDM11EC50 (Transport inhibition)10 µMC6 glioma[9]

ECFCs: Endothelial Colony-Forming Cells; RBL-2H3: Rat Basophilic Leukemia cells; FAAH: Fatty Acid Amide Hydrolase.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are generalized protocols for key experiments based on published studies.

Fluorescent Measurement of this compound Uptake

This protocol describes a method to quantify endocannabinoid transport using this compound and a fluorescence spectrometer.

Materials:

  • Cell line of interest (e.g., RBL-2H3, C6 glioma, ECFCs)[5][9][11]

  • Appropriate cell culture medium and reagents

  • Krebs-Ringer-HEPES (KRH) buffer or other suitable assay buffer

  • This compound (CAY10455)[6]

  • Test compounds (inhibitors, etc.)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence spectrometer

Procedure:

  • Cell Plating: Plate cells at a suitable density (e.g., 1.5 x 104 cells/well) in a 96-well plate and culture overnight.[5]

  • Cell Preparation: On the day of the experiment, wash the cells with KRH buffer.

  • Pre-incubation with Inhibitors: Add test compounds (e.g., transport inhibitors like AM404 at 100 µM) to the respective wells and incubate for a defined period (e.g., 10 minutes) at 37°C.[5]

  • Initiation of Uptake: Add this compound to each well to a final concentration of 25 µM.[5]

  • Incubation: Incubate the plate for a specific duration (e.g., 5-30 minutes) at 37°C.[5][11]

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence spectrometer with an excitation wavelength of approximately 485 nm and an emission wavelength of around 535 nm.[5]

  • Data Analysis: Subtract the background fluorescence from wells without cells. Compare the fluorescence intensity of treated cells to control cells to determine the effect of the test compounds on this compound uptake.

Fluorescence Microscopy Imaging of this compound Uptake

This protocol allows for the visualization of this compound accumulation within cells.

Materials:

  • Cells grown on glass coverslips or in imaging-compatible plates

  • This compound

  • Assay buffer

  • Fluorescence microscope with appropriate filter sets (e.g., for fluorescein)

Procedure:

  • Cell Culture: Grow cells to the desired confluency on a suitable imaging substrate.

  • Pre-treatment: Treat cells with inhibitors or vehicle control as described in the previous protocol.

  • This compound Addition: Add this compound to the cells at a working concentration (e.g., 1-25 µM).[5][11]

  • Incubation: Incubate for the desired time at 37°C.

  • Imaging: Mount the coverslip on a slide or place the imaging plate on the microscope stage. Acquire images using the appropriate fluorescence channel. Time-lapse imaging can be performed to observe the dynamics of uptake.

cluster_detection Detection Method Start Start: Plate cells Wash Wash cells with assay buffer Start->Wash Pre_Incubate Pre-incubate with Inhibitor/Vehicle Wash->Pre_Incubate Add_SKM Add this compound Pre_Incubate->Add_SKM Incubate Incubate at 37°C Add_SKM->Incubate Spectrometer Fluorescence Spectrometer Incubate->Spectrometer Microscope Fluorescence Microscope Incubate->Microscope Data_Analysis Data Analysis Spectrometer->Data_Analysis Microscope->Data_Analysis

Experimental workflow for this compound uptake assays.

Signaling Pathways and Logical Relationships

The transport of endocannabinoids is a critical step in the overall signaling cascade. Once inside the cell, anandamide is primarily degraded by the enzyme fatty acid amide hydrolase (FAAH).[3] By inhibiting the uptake of anandamide, compounds can effectively increase its extracellular concentration, thereby prolonging its signaling effects at cannabinoid receptors (CB1 and CB2).

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AEA_extra Anandamide (AEA) CB1_R CB1/CB2 Receptors AEA_extra->CB1_R Activation EMT EMT AEA_extra->EMT Binding AEA_intra Anandamide (AEA) EMT->AEA_intra Transport FAAH FAAH AEA_intra->FAAH Substrate Degradation Degradation Products FAAH->Degradation Transport_Inhibitor Transport Inhibitor (e.g., AM404) Transport_Inhibitor->EMT Inhibition

Endocannabinoid transport and degradation pathway.

Conclusion

This compound is a powerful and elegant tool for the investigation of endocannabinoid transport. Its fluorescent properties provide a direct and quantifiable readout of anandamide uptake, enabling researchers to screen for transport inhibitors, characterize transport kinetics, and visualize the process of endocannabinoid accumulation within living cells. A thorough understanding of its mechanism and the appropriate application of the experimental protocols outlined in this guide will facilitate further discoveries in the complex and dynamic field of endocannabinoid signaling.

References

Unveiling the Mechanism: A Technical Guide to the SKM 4-45-1 Anandamide Uptake Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core principles and methodologies of the SKM 4-45-1 anandamide uptake assay, a critical tool for investigating the transport of the endocannabinoid anandamide (AEA) into cells. Understanding this process is paramount for the development of novel therapeutics targeting the endocannabinoid system.

Core Principle of the Assay

The this compound assay provides a quantifiable method to study the cellular uptake of anandamide. It utilizes this compound, a non-fluorescent analog of anandamide. Once transported across the cell membrane, intracellular esterases cleave the this compound molecule, releasing a fluorophore that emits a measurable light signal.[1][2][3][4][5] This fluorescence intensity is directly proportional to the amount of this compound taken up by the cells, thus serving as a proxy for anandamide transport.[1][2] The assay's reliance on enzymatic activation within the cell ensures that the measured signal originates from internalized molecules, offering a significant advantage over assays that do not differentiate between membrane-bound and intracellular compounds.[4]

The mechanism of anandamide transport into the cell is a subject of ongoing research, with evidence suggesting the involvement of a saturable, carrier-mediated process.[6][7][8][9] While a specific anandamide transporter protein has not been definitively identified, studies have implicated the Transient Receptor Potential Vanilloid 1 (TRPV1) channel as a key player in this process in certain cell types, such as endothelial cells.[10][11] The this compound assay has been instrumental in these investigations, allowing researchers to probe the effects of various inhibitors and genetic manipulations on anandamide uptake.[10]

Experimental Workflow and Signaling

The following diagrams illustrate the fundamental workflow of the this compound assay and the proposed signaling pathway for anandamide uptake involving the TRPV1 receptor.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SKM This compound (Non-fluorescent) Transporter Putative Transporter / TRPV1 SKM->Transporter Uptake SKM_in This compound Transporter->SKM_in Esterases Intracellular Esterases SKM_in->Esterases Cleavage Fluorophore Fluorophore (Fluorescent) Esterases->Fluorophore Anandamide Anandamide Esterases->Anandamide

Figure 1: Experimental workflow of the this compound uptake assay.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Anandamide Anandamide TRPV1 TRPV1 Anandamide->TRPV1 Binding & Translocation Capsaicin Capsaicin Capsaicin->TRPV1 Activates/Modulates SB366791 SB366791 (TRPV1 Antagonist) SB366791->TRPV1 Inhibits Anandamide_in Anandamide TRPV1->Anandamide_in FAAH FAAH Anandamide_in->FAAH Hydrolysis Metabolites Arachidonic Acid + Ethanolamine FAAH->Metabolites

References

Visualizing Anandamide Transporter Activity with SKM 4-45-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anandamide (AEA), an endogenous cannabinoid neurotransmitter, plays a crucial role in various physiological processes, including pain sensation, mood, and appetite. Its signaling is terminated by cellular uptake and subsequent enzymatic degradation. Understanding the mechanism of AEA transport across the cell membrane is therefore of significant interest for therapeutic development. SKM 4-45-1 is a valuable tool for studying this process. It is a fluorescent analog of anandamide that is non-fluorescent in the extracellular environment but becomes fluorescent upon entry into the cell and subsequent cleavage by intracellular esterases.[1][2] This property allows for the direct visualization and quantification of anandamide transporter activity. This guide provides an in-depth overview of the use of this compound, including experimental protocols, data interpretation, and visualization of associated cellular pathways.

Mechanism of Action

This compound is designed to mimic the transport of anandamide. Once it crosses the cell membrane, intracellular esterases cleave the molecule, releasing a fluorophore and rendering it fluorescent.[1][2] This intracellular trapping of the fluorescent signal allows for the measurement of uptake over time. Importantly, this compound is not a substrate for fatty acid amide hydrolase (FAAH), the primary enzyme responsible for anandamide degradation, nor does it bind to the CB1 cannabinoid receptor at concentrations typically used in uptake assays (<10 µM).[1] This specificity ensures that the measured fluorescence is a direct result of transport and not subsequent metabolic events or receptor binding.

Data Presentation

The following tables summarize key quantitative data related to the use of this compound in studying anandamide transporter activity.

Table 1: Inhibition of this compound and Anandamide Uptake

Cell LineInhibitorIC50 (µM)TargetReference
C6 GliomaAnandamide (AEA)53.8 ± 1.8Anandamide Transporter[1]
C6 GliomaArachidonoyl-3-aminopyridine amide10.1 ± 1.4Anandamide Transporter[1]
C6 GliomaArachidonoyl-4-hydroxyanilineamide6.1 ± 1.3Anandamide Transporter[1]
Cerebellar Granule CellsThis compound7.8 ± 1.3Anandamide Transporter (inhibition of [3H]AEA uptake)[1]
Endothelial Colony-Forming Cells (ECFCs)SB36679110TRPV1[3]
Endothelial Colony-Forming Cells (ECFCs)AM2510.1CB1 Receptor[3]
Endothelial Colony-Forming Cells (ECFCs)SR1445281CB2 Receptor[3]
Endothelial Colony-Forming Cells (ECFCs)CID1602004620GPR55[3]

Table 2: Kinetic Parameters of Anandamide and its Analogs

SubstrateCell Line/SystemKmVmaxReference
Anandamide (AEA)U937 Lymphoma Cells0.13 ± 0.01 µM140 ± 15 pmol/min/mg protein[4]
Anandamide (AEA)CHP100 Neuroblastoma Cells0.20 ± 0.02 µM30 ± 3 pmol/min/mg protein[4]
Biotinylated-AnandamideHaCaT Cells421 ± 88 nM116 ± 10 pmol/min/mg protein[3]
This compoundEndothelial Colony-Forming Cells (ECFCs)kd = 2.63 µMNot Reported[3]

Note: Direct Km and Vmax values for this compound transport are not widely reported, and its utility for detailed kinetic studies has been described as limited.[5] The provided kd value represents the concentration at which 50% of the maximal fluorescence intensity is observed.

Experimental Protocols

Protocol 1: this compound Uptake Assay using Fluorescence Microscopy

This protocol is adapted from studies on endothelial and neuronal cells.[6][7]

Materials:

  • Cells of interest (e.g., C6 glioma, cerebellar granule cells, ECFCs)

  • Poly-D-lysine coated glass coverslips in a 6-well plate

  • This compound (Cayman Chemical or equivalent)

  • Krebs-Ringer-HEPES (KRH) buffer or other suitable physiological buffer

  • Inhibitors or test compounds (optional)

  • 4% Paraformaldehyde (PFA) solution

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filters (e.g., excitation ~485 nm, emission ~535 nm)

Procedure:

  • Cell Plating: Plate cells onto poly-D-lysine coated glass coverslips in a 6-well plate at a suitable density (e.g., 1.2 x 105 cells/well) and allow them to adhere overnight.

  • Pre-incubation (optional): If using inhibitors, replace the culture medium with KRH buffer containing the inhibitor (e.g., 10 µM SB366791 for TRPV1 inhibition) and incubate for 10 minutes at 37°C.

  • This compound Incubation: Add this compound to the wells at the desired final concentration (e.g., 1-25 µM) and incubate for a specific time course (e.g., 5-30 minutes) at 37°C.

  • Fixation: Immediately after incubation, remove the this compound solution and fix the cells with 4% PFA for 30 minutes at room temperature.

  • Washing: Wash the cells twice with PBS for 15 minutes and then twice for 5 minutes at room temperature.

  • Imaging: Mount the coverslips and visualize the intracellular fluorescence using a fluorescence microscope.

  • Image Analysis: Quantify the fluorescence intensity in individual cells using image analysis software.

Protocol 2: this compound Uptake Assay using a Fluorescence Plate Reader

This protocol is suitable for higher-throughput screening of compounds affecting anandamide uptake.[6]

Materials:

  • Cells of interest

  • 96-well black, clear-bottom tissue culture plates

  • This compound

  • KRH buffer or other suitable physiological buffer

  • Inhibitors or test compounds (optional)

  • Fluorescence plate reader with bottom-reading capabilities (e.g., excitation ~485 nm, emission ~535 nm)

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a suitable density (e.g., 1.5 x 104 cells/well) and allow them to adhere overnight.

  • Pre-incubation (optional): If using inhibitors, replace the culture medium with KRH buffer containing the inhibitor and incubate for 10 minutes at 37°C.

  • This compound Addition: Add this compound to the wells at the desired final concentration.

  • Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes).

  • Data Analysis: Subtract the background fluorescence from wells without cells. Plot the fluorescence intensity over time to obtain uptake curves. The initial rate of uptake can be calculated from the linear portion of the curve.

Mandatory Visualizations

This compound Mechanism of Action

SKM_4_45_1_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SKM_4_45_1_ext This compound (Non-fluorescent) Transporter Anandamide Transporter/ TRPV1 SKM_4_45_1_ext->Transporter Uptake SKM_4_45_1_int This compound Transporter->SKM_4_45_1_int Esterases Intracellular Esterases SKM_4_45_1_int->Esterases Cleavage Fluorophore Fluorescent Product Esterases->Fluorophore

Caption: Mechanism of this compound fluorescence activation.

Experimental Workflow for this compound Uptake Assay

Experimental_Workflow Start Start: Plate cells Pre_incubation Optional: Pre-incubate with inhibitor Start->Pre_incubation Add_SKM Add this compound Start->Add_SKM No inhibitor Pre_incubation->Add_SKM Incubate Incubate at 37°C Add_SKM->Incubate Stop_reaction Stop Reaction (Fixation or Plate Reading) Incubate->Stop_reaction Visualize Visualize/Quantify Fluorescence Stop_reaction->Visualize Analyze Data Analysis Visualize->Analyze

Caption: General workflow for an this compound uptake experiment.

Putative Role of TRPV1 in Anandamide/SKM 4-45-1 Uptake

TRPV1_Pathway cluster_membrane Cell Membrane TRPV1 TRPV1 Channel Uptake Cellular Uptake TRPV1->Uptake AEA_SKM Anandamide or This compound (Extracellular) AEA_SKM->TRPV1 Facilitates Inhibitor SB366791 (TRPV1 Antagonist) Inhibitor->TRPV1 Blocks Overexpression TRPV1 Overexpression Overexpression->Uptake Increases siRNA TRPV1 siRNA siRNA->Uptake Decreases

Caption: The role of TRPV1 in mediating anandamide/SKM 4-45-1 uptake.

References

Investigating Anandamide Transport Mechanisms with SKM 4-45-1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current understanding of anandamide (AEA) transport mechanisms and the utility of the fluorescent probe, SKM 4-45-1, in these investigations. We will delve into the experimental protocols for utilizing this compound, present quantitative data for comparative analysis, and visualize the key signaling pathways and experimental workflows involved.

Introduction to Anandamide Transport

Anandamide (N-arachidonoylethanolamine or AEA) is an endogenous cannabinoid that plays a crucial role in various physiological processes, including pain, mood, and appetite.[1] The termination of AEA signaling is primarily achieved through cellular uptake and subsequent intracellular enzymatic hydrolysis by fatty acid amide hydrolase (FAAH).[2][3] The precise mechanism of AEA transport across the cell membrane, however, remains a subject of ongoing research and debate. Evidence exists for both a protein-mediated transport system and a simple diffusion model.[2] The identification of a specific anandamide transporter (AMT) has been elusive, leading to the exploration of various molecules and pathways that may facilitate this process.

This compound is a valuable tool in this investigation. It is a non-fluorescent analog of AEA that, upon entering the cell, is cleaved by intracellular esterases, releasing a fluorescent molecule.[4] This property allows for the real-time monitoring and quantification of AEA uptake into cells.

Quantitative Data on AEA Transport and Inhibition

The following tables summarize key quantitative data from various studies investigating AEA transport using this compound and the inhibition of this process.

Table 1: Inhibition of this compound Uptake

Cell LineInhibitorIC50 Value (µM)Reference
C6 gliomaAnandamide (AEA)53.8 ± 1.8[4]
C6 gliomaArachidonoyl-3-aminopyridine amide10.1 ± 1.4[4]
C6 gliomaArachidonoyl-4-hydroxyanilineamide6.1 ± 1.3[4]
Cerebellar granule cellsThis compound (on [³H]AEA uptake)7.8 ± 1.3[4]
Endothelial Colony-Forming Cells (ECFCs)AM404Reduced uptake by 54.9 ± 0.4%[5]
EA.hy926AM404Reduced uptake by 54.9 ± 0.4%[5]
Endothelial Colony-Forming Cells (ECFCs)Capsaicin (0.1 µM)Reduced uptake by 66.8 ± 3.6%[5]
EA.hy926Capsaicin (0.1 µM)Reduced uptake by 61.2 ± 4.6%[5]
Endothelial Colony-Forming Cells (ECFCs)SB366791 (TRPV1 antagonist, 10 µM)Reduced uptake by 31.2 ± 0.4%[6]

Table 2: Kinetic Parameters of this compound Uptake

Cell LineParameterValue (µM)Reference
Endothelial Colony-Forming Cells (ECFCs)Kd2.63 (0.24–28.47)[7]
EA.hy926KdSimilar to ECFCs[7]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound to investigate AEA transport.

General Fluorescence Plate Reader Assay for this compound Uptake

This protocol is adapted from studies on RBL-2H3 cells and can be optimized for other cell lines.[8]

Materials:

  • Cell line of interest (e.g., RBL-2H3, C6 glioma, ECFCs)

  • Appropriate cell culture medium and supplements

  • 10-cm tissue culture plates or 96-well black, clear-bottom microplates

  • Krebs-Ringer-HEPES (KRH) buffer or other suitable assay buffer

  • This compound (stock solution in DMSO or ethanol)

  • Inhibitors or test compounds (stock solutions in DMSO or ethanol)

  • Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~535 nm)

Procedure:

  • Cell Culture: Plate cells in 10-cm dishes or 96-well plates and grow to near confluence. For suspension cells, they can be washed and resuspended in assay buffer on the day of the experiment.

  • Cell Preparation:

    • Adherent cells: On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed assay buffer.

    • Suspension cells: Wash cells by centrifugation and resuspend in pre-warmed assay buffer to the desired density (e.g., 1.5 x 10⁴ cells/well).[8]

  • Inhibitor Pre-incubation: Add the test compounds or inhibitors (e.g., AM404 at 100 µM) to the cells and incubate for a predetermined time (e.g., 10 minutes) at 37°C.[8]

  • Initiation of Uptake: Add this compound to a final concentration of 25 µM and incubate for the desired time (e.g., 5 minutes to 2 hours) at 37°C.[8][9]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the specified excitation and emission wavelengths. For kinetic studies, readings can be taken at multiple time points.

Fluorescence Microscopy Assay for this compound Uptake

This protocol allows for the visualization of this compound uptake into individual cells.[5]

Materials:

  • Cells grown on glass coverslips or in imaging-compatible plates

  • Assay buffer

  • This compound

  • Inhibitors or test compounds

  • Fluorescence microscope with appropriate filters for fluorescein

Procedure:

  • Cell Preparation: Grow cells on coverslips or imaging plates to the desired confluency.

  • Assay: On the day of the experiment, replace the culture medium with pre-warmed assay buffer.

  • Image Acquisition: Mount the cells on the microscope stage. Acquire a baseline image before adding this compound.

  • Initiation of Uptake: Add this compound (e.g., 1 µM) to the cells.[6] For inhibition studies, pre-incubate with the inhibitor before adding this compound.

  • Time-Lapse Imaging: Acquire images at regular intervals (e.g., every 10 seconds) for a set duration (e.g., 30 minutes) to monitor the increase in intracellular fluorescence.[5]

  • Image Analysis: Quantify the fluorescence intensity within individual cells over time using appropriate image analysis software.

Visualizing AEA Signaling and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows in the study of AEA transport.

AEA Signaling Pathway

AEA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AEA_ext Anandamide (AEA) AMT Anandamide Transporter (AMT) (Putative) AEA_ext->AMT Uptake TRPV1 TRPV1 AEA_ext->TRPV1 Uptake? CB1R CB1 Receptor AEA_ext->CB1R Binding AEA_int AEA AMT->AEA_int TRPV1->AEA_int Signaling_Cascade Downstream Signaling CB1R->Signaling_Cascade Activation FAAH Fatty Acid Amide Hydrolase (FAAH) AEA_int->FAAH Hydrolysis Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine

Caption: A simplified diagram of the anandamide (AEA) signaling pathway.

Experimental Workflow for this compound Uptake Assay

SKM4451_Workflow start Start: Plate cells culture Culture cells to desired confluency start->culture prepare Prepare cells for assay (wash, add buffer) culture->prepare preincubate Pre-incubate with inhibitor (optional) prepare->preincubate add_skm Add this compound prepare->add_skm No inhibitor preincubate->add_skm incubate Incubate at 37°C add_skm->incubate measure Measure fluorescence (Plate Reader or Microscope) incubate->measure analyze Analyze data (Calculate IC50, kinetics, etc.) measure->analyze end End analyze->end preincubated_path

Caption: A generalized workflow for an this compound cellular uptake assay.

Mechanism of this compound Fluorescence

SKM4451_Mechanism SKM_ext This compound (Non-fluorescent) Cell_Membrane Cell Membrane SKM_ext->Cell_Membrane Transport SKM_int This compound Cell_Membrane->SKM_int Esterases Intracellular Esterases SKM_int->Esterases Cleavage Fluorescent_Product Fluorescent Product Esterases->Fluorescent_Product

Caption: The mechanism of fluorescence activation of this compound upon cellular uptake.

The Role of FAAH and Other Potential Transporters

A critical consideration in AEA transport studies is the role of its primary metabolic enzyme, FAAH. The rapid intracellular hydrolysis of AEA by FAAH creates a concentration gradient that can drive the inward movement of AEA, a phenomenon that can be mistaken for active transport.[10] Therefore, it is crucial to differentiate between direct inhibition of a transporter and indirect effects through FAAH inhibition.

Studies have shown that this compound is not a substrate for FAAH, which simplifies the interpretation of its uptake data as it is less likely to be directly influenced by FAAH activity.[4] However, some compounds used as "transport inhibitors" may also inhibit FAAH, complicating the analysis. The use of FAAH inhibitors, such as URB597, in conjunction with this compound can help to dissect the relative contributions of transport and metabolism to the overall AEA accumulation in cells.[2]

Recent evidence also points to the involvement of the transient receptor potential vanilloid 1 (TRPV1) channel in AEA uptake.[5][6] Pharmacological inhibition of TRPV1 has been shown to reduce the uptake of this compound in endothelial cells, suggesting a potential role for this channel as a component of the AEA transport machinery, at least in some cell types.[5][6]

Conclusion

The investigation of anandamide transport is a dynamic field of research with significant therapeutic implications. This compound has emerged as an indispensable tool for these studies, offering a reliable and quantifiable method to probe the mechanisms of AEA cellular uptake. By employing the detailed protocols and considering the quantitative data presented in this guide, researchers can design and execute robust experiments to further elucidate the intricacies of AEA transport and identify novel targets for drug development. The provided diagrams offer a visual framework for understanding the key molecular players and experimental processes involved in this exciting area of endocannabinoid research.

References

SKM 4-45-1: A Technical Guide for Cannabinoid Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKM 4-45-1 is a novel fluorescent analog of anandamide (AEA), the endogenous cannabinoid neurotransmitter. This compound has emerged as a critical tool in cannabinoid research, primarily for investigating the mechanisms of AEA transport across cell membranes. Unlike radiolabeled ligands, this compound offers a dynamic and visual method to study the activity of the putative anandamide transporter (AMT). Extracellularly, this compound is non-fluorescent. Upon transport into the cell, it is cleaved by intracellular esterases, releasing a fluorophore and providing a real-time measure of AEA uptake. This guide provides an in-depth overview of this compound, its applications, experimental protocols, and its role in elucidating the signaling pathways governing endocannabinoid transport.

Chemical Properties

PropertyValue
Chemical Name [3',6'-bis(acetyloxy)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl]-2-[[1-oxo-5Z,8Z,11Z,14Z-eicosatetraenyl]amino]ethyl ester carbamic acid
Molecular Formula C47H52N2O10
Molecular Weight 804.92 g/mol
CAS Number 290374-09-3

Role in Cannabinoid Research

This compound is instrumental in studying the anandamide transport system, a critical component of the endocannabinoid system responsible for clearing AEA from the extracellular space and terminating its signaling. Its key applications include:

  • Real-time visualization of AEA uptake: Allows for the direct observation and quantification of AEA transport into living cells.

  • High-throughput screening of AMT inhibitors: Provides a fluorescent-based assay for identifying novel compounds that modulate AEA uptake.

  • Elucidation of transport mechanisms: Helps to dissect the molecular machinery involved in AEA transport, including the roles of various proteins and signaling pathways.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound and its interaction with components of the endocannabinoid system.

Table 1: Inhibitory Potency of this compound on Anandamide Uptake
Cell LineIC50 (µM)Reference
Cerebellar Granule Cells7.8 ± 1.3[1]
Table 2: Inhibition of this compound Uptake by Anandamide and its Analogs
Cell LineInhibitorIC50 (µM)Reference
C6 Glioma CellsAnandamide (AEA)53.8 ± 1.8[1]
C6 Glioma CellsArachidonoyl-3-aminopyridine amide10.1 ± 1.4[1]
C6 Glioma CellsArachidonoyl-4-hydroxyanilineamide6.1 ± 1.3[1]
Table 3: Interaction of this compound with Other Cannabinoid System Components
TargetActivityConcentrationReference
CB1 ReceptorNo binding< 10 µM[1]
Fatty Acid Amide Hydrolase (FAAH)Neither a substrate nor an inhibitorNot specified[1]

Experimental Protocols

This compound Uptake Assay using Fluorescence Microscopy

This protocol describes the general procedure for visualizing and quantifying the uptake of this compound into cultured cells.

Materials:

  • Cultured cells (e.g., C6 glioma cells, cerebellar granule cells, RBL-2H3 cells)

  • This compound stock solution (in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filters for fluorescein (Excitation: ~485 nm, Emission: ~535 nm)

  • Image analysis software

Procedure:

  • Cell Seeding: Plate cells onto glass-bottom dishes or coverslips suitable for fluorescence microscopy and allow them to adhere and grow to the desired confluency.

  • Preparation of this compound Working Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to the final desired concentration (e.g., 1-25 µM).

  • Cell Treatment:

    • Wash the cells once with warm PBS.

    • Replace the PBS with the this compound working solution.

    • For inhibitor studies, pre-incubate the cells with the inhibitor for a specified time before adding the this compound solution containing the inhibitor.

  • Image Acquisition:

    • Immediately begin acquiring images using the fluorescence microscope at set time intervals (e.g., every 1-5 minutes) for a total duration of 30-60 minutes.

    • Maintain the cells at 37°C and 5% CO2 during imaging using a stage-top incubator.

  • Data Analysis:

    • Quantify the mean fluorescence intensity within the cells at each time point using image analysis software.

    • Plot the change in fluorescence intensity over time to determine the rate of uptake.

    • For inhibitor studies, compare the uptake rates in the presence and absence of the inhibitor to calculate the percent inhibition and IC50 values.

Fluorometric Measurement of this compound Uptake in a Plate Reader

This protocol is suitable for higher-throughput analysis of this compound uptake.

Materials:

  • Cultured cells

  • 96-well black, clear-bottom microplates

  • This compound stock solution

  • Cell culture medium

  • PBS

  • Fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well microplate at a density that will result in a confluent monolayer on the day of the experiment.

  • Preparation of Solutions: Prepare this compound working solutions and inhibitor solutions in pre-warmed cell culture medium at 2x the final concentration.

  • Cell Treatment:

    • Gently remove the culture medium from the wells.

    • Wash the cells once with warm PBS.

    • Add 50 µL of the 2x inhibitor solution (or medium for control wells) to each well and pre-incubate for the desired time at 37°C.

    • Add 50 µL of the 2x this compound working solution to each well to initiate the uptake.

  • Fluorescence Measurement:

    • Immediately place the plate in a pre-warmed fluorescence plate reader.

    • Measure the fluorescence intensity in each well at regular intervals (e.g., every 2 minutes) for a total of 30-60 minutes.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells) from all readings.

    • Plot the fluorescence intensity over time for each condition.

    • Calculate the initial rate of uptake from the linear portion of the curve.

    • Determine the IC50 values for inhibitors by plotting the percent inhibition against the log of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Anandamide Transport and Metabolism

The uptake of anandamide is a critical step in terminating its signaling. This compound has been instrumental in visualizing and dissecting this process. Once transported into the cell, AEA is primarily degraded by the intracellular enzyme Fatty Acid Amide Hydrolase (FAAH).

AEA_ext Anandamide (AEA) (Extracellular) AMT Anandamide Transporter (AMT) AEA_ext->AMT Binds SKM_ext This compound (Extracellular, Non-fluorescent) SKM_ext->AMT Binds AEA_int AEA (Intracellular) AMT->AEA_int Transports SKM_int This compound (Intracellular) AMT->SKM_int Transports FAAH FAAH AEA_int->FAAH Hydrolyzed by Esterases Intracellular Esterases SKM_int->Esterases Cleaved by Fluorescence Fluorescence Esterases->Fluorescence Generates Degradation Arachidonic Acid + Ethanolamine FAAH->Degradation Produces

Caption: Workflow of AEA and this compound transport and metabolism.

Role of Dynamin-2 in Anandamide Transporter Endocytosis

Research suggests that the uptake of anandamide can be regulated by the endocytosis of its transporter. The large GTPase dynamin-2 is implicated in this process, which internalizes the transporter from the cell surface, thereby modulating the rate of AEA clearance.

cluster_membrane Plasma Membrane AMT_surface AMT (Surface) Dynamin2 Dynamin-2 AMT_surface->Dynamin2 Recruits Endocytic_vesicle Endocytic Vesicle with AMT Dynamin2->Endocytic_vesicle Mediates Endocytosis AEA_uptake Anandamide Uptake Endocytic_vesicle->AEA_uptake Reduces

Caption: Dynamin-2 mediated endocytosis of the anandamide transporter.

Involvement of TRPV1 in Anandamide Uptake

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, known for its role in pain and temperature sensation, has also been implicated in the cellular uptake of anandamide. This suggests a potential interplay between the endocannabinoid and endovanilloid systems at the level of transport.

AEA_ext Anandamide (AEA) (Extracellular) TRPV1 TRPV1 Channel AEA_ext->TRPV1 Facilitates Uptake AEA_int AEA (Intracellular) TRPV1->AEA_int Signaling Downstream Signaling AEA_int->Signaling Initiates

Caption: TRPV1-mediated uptake of anandamide.

Conclusion

This compound is a powerful and versatile tool for researchers in the field of cannabinoid signaling. Its ability to provide a real-time, fluorescence-based readout of anandamide uptake has significantly advanced our understanding of endocannabinoid transport mechanisms. The detailed protocols and signaling pathway diagrams provided in this guide are intended to facilitate the effective use of this compound in future research endeavors, ultimately contributing to the development of novel therapeutics targeting the endocannabinoid system.

References

Understanding Intracellular Esterase Activity with SKM 4-45-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of SKM 4-45-1, a novel fluorescent probe, for the investigation of intracellular esterase activity and the dynamics of anandamide (AEA) transport. This compound serves as a valuable tool for researchers in neuroscience, pharmacology, and cancer biology, offering a method to visualize and quantify cellular uptake and enzymatic processes.

Introduction to this compound

This compound is a synthetic analog of anandamide (AEA), an endogenous cannabinoid neurotransmitter.[1][2] Its unique property lies in its design as a non-fluorescent molecule that, upon entering a cell, is cleaved by intracellular esterases, releasing a fluorescent moiety.[3][4] This process allows for the real-time visualization and quantification of its cellular uptake and subsequent enzymatic hydrolysis.[5] Unlike radiolabeled analogs, this compound provides a safer and more direct method for studying these cellular events through fluorescence microscopy and spectroscopy.[4]

The primary application of this compound is as a tool for studying the anandamide transporter, as it is believed to utilize the same carrier-mediated uptake mechanism as AEA.[3] However, its utility extends to the broader study of intracellular esterase activity, as the generation of the fluorescent signal is directly dependent on the catalytic action of these enzymes.[4][6]

Mechanism of Action

The functionality of this compound is a two-step process involving cellular uptake and enzymatic cleavage. Initially, in the extracellular environment, this compound is non-fluorescent.[4][7] Upon introduction to a cellular system, it is transported across the plasma membrane. While initially thought to be solely mediated by a putative anandamide transporter, recent evidence strongly suggests a significant role for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel in facilitating its uptake.[5][8]

Once inside the cell, this compound is rapidly hydrolyzed by non-specific intracellular esterases.[3] This enzymatic cleavage separates the fluorescein molecule from the rest of the compound, leading to the emission of a fluorescent signal.[3][4] It is important to note that this compound is not a substrate for Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide.[6][9] This characteristic allows for the specific study of esterase activity without the confounding influence of FAAH.

Data Presentation

Pharmacological Profile of this compound
ParameterValueReference
Endocannabinoid Membrane Transport Inhibition (EC₅₀)7.8 µM[9]
FAAH Inhibition (EC₅₀)> 10 µM[9][10]
CB₁ Receptor Binding Displacement ([³H]CP 55940)No displacement at 3 µM[10]
Experimental Conditions for this compound Uptake Assays
Cell TypeThis compound ConcentrationIncubation TimeAssay MethodReference
RBL-2H3 cells25 µM5 minFluorescence Spectroscopy[3]
Endothelial Colony-Forming Cells (ECFCs)1 µM30 minFluorescence Microscopy[5]
EA.hy926 cells1 µM30 minFluorescence Microscopy[5]
Dorsal Root Ganglion (DRG) neurons10 nMNot specifiedFluorescence Microscopy[6]
Multidrug-Resistant Staphylococcus aureus (MDRSA CI-M)5 µg/mL2 and 4 hoursConfocal Microscopy[11]
Quantitative Results of this compound Uptake Under Different Conditions
Cell TypeTreatmentEffect on this compound UptakeReference
RBL-2H3 cellsAM404 (100 µM)Blocked uptake[3]
RBL-2H3 cellsIonomycin (10 µM)Reduced uptake[3]
ECFCsCapsaicin (0.1 µM)Reduced accumulation by 66.8 ± 3.6%[5][8]
EA.hy926 cellsCapsaicin (0.1 µM)Reduced accumulation by 61.2 ± 4.6%[5]
EA.hy926 cellssiRNA against TRPV1Reduced uptake by 37.3 ± 3.4%[12]
EA.hy926 cellsTRPV1 OverexpressionIncreased uptake by 219.4 ± 26.9%[12]
Effects of Receptor Antagonists on this compound Uptake in ECFCs
AntagonistTarget ReceptorConcentration% Reduction in UptakeReference
AM251CB₁R0.1 µM11.0 ± 3.8%[8]
SR144528CB₂R1 µM8.7 ± 2.8%[8]
CID16020046GPR5520 µM8.7 ± 1.8%[8]
SB366791TRPV110 µM31.2 ± 0.4%[8]

Experimental Protocols

Protocol 1: General this compound Uptake Assay using Fluorescence Spectroscopy

This protocol is adapted from studies on RBL-2H3 cells.[3]

  • Cell Preparation:

    • Plate cells (e.g., RBL-2H3) in a suitable tissue culture plate.

    • Wash the cells and scrape them into 5 mL of KRH buffer.

    • Seed the cells at a density of 1.5 x 10⁴ cells/well.

  • Incubation with Inhibitors (Optional):

    • For inhibitor studies, add the desired compound (e.g., 100 µM AM404 or 10 µM ionomycin) to the suspended cells.

    • Incubate for 10 minutes at 37°C.

  • This compound Addition:

    • Add this compound to a final concentration of 25 µM.

    • Incubate for 5 minutes at 37°C.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorescence spectrometer.

    • Set the excitation wavelength to 485 nm and the emission wavelength to 535 nm.

    • Record the fluorescence units.

Protocol 2: this compound Uptake Assay using Fluorescence Microscopy

This protocol is based on studies with endothelial cells.[5]

  • Cell Seeding:

    • Grow cells (e.g., ECFCs or EA.hy926) to 70% confluence in 8-well Ibidi treated slides or on glass coverslips.

  • Application of this compound:

    • Apply this compound at the desired concentration (e.g., 1 µM) in a suitable medium.

  • Time-Lapse Imaging:

    • Document the increase in fluorescence using a fluorescence microscope (e.g., Zeiss LSM 410).

    • Obtain serial pictures every 10 seconds for a total duration of 30 minutes.

Mandatory Visualizations

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space A This compound (Non-fluorescent) B Cellular Uptake (Anandamide Transporter / TRPV1) A->B C This compound D Intracellular Esterases C->D F AEA C->F Releases E Fluorescein (Fluorescent) D->E Cleavage B->C

Caption: Mechanism of this compound action.

G A Prepare Cell Suspension B Pre-incubate with Inhibitor/Vehicle (10 min, 37°C) A->B C Add this compound (5 min, 37°C) B->C D Measure Fluorescence (Ex: 485 nm, Em: 535 nm) C->D E Data Analysis D->E

Caption: Experimental workflow for this compound uptake assay.

G cluster_membrane Cell Membrane TRPV1 TRPV1 Channel Uptake Cellular Uptake TRPV1->Uptake SKM This compound SKM->TRPV1 Binds to hydrophobic pocket Capsaicin Capsaicin (Agonist) Capsaicin->TRPV1 Competes for binding SB366791 SB366791 (Antagonist) SB366791->TRPV1 Blocks

Caption: TRPV1-mediated uptake of this compound.

Discussion and Limitations

This compound has emerged as a powerful tool for investigating the cellular uptake of anandamide and the activity of intracellular esterases. Its use has led to the significant finding that the TRPV1 channel is a key player in the transport of AEA and its analogs in certain cell types, such as endothelial cells.[5][8] The competition for uptake between this compound and the TRPV1 agonist capsaicin provides strong evidence for a shared binding site on the TRPV1 channel.[5]

However, it is crucial to acknowledge the limitations of this probe. The generation of the fluorescent signal is dependent on two kinetic processes: cellular uptake and intracellular de-esterification.[4] Therefore, the rate of fluorescence increase is a composite measure of both transport and enzymatic activity. This can make it challenging to isolate and study the kinetics of the transport process alone.[4]

Furthermore, the utility of this compound is restricted to cells that express sufficient levels of esterase activity to produce a detectable fluorescent signal.[4] In cells with low esterase activity, the probe may not be effective. Researchers should also consider potential photobleaching during prolonged imaging experiments.[6]

Conclusion

This compound is a valuable fluorescent probe that has significantly advanced our understanding of anandamide transport and intracellular esterase activity. Its ability to provide real-time visualization of these processes offers a distinct advantage over traditional radioisotope-based methods. While researchers must be mindful of its limitations, particularly the dual-kinetic nature of the signal generation, careful experimental design and data interpretation can yield profound insights into the complex cellular mechanisms governing endocannabinoid signaling and enzymatic function. The continued application of this compound promises to further elucidate the roles of these processes in both normal physiology and disease states.

References

An In-depth Technical Guide to SKM 4-45-1 Applications in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of SKM 4-45-1, a key tool in neuroscience research for studying the transport of the endocannabinoid anandamide (AEA). We will delve into its mechanism of action, applications, and the experimental protocols for its use, presenting quantitative data in a clear, tabular format and illustrating key pathways and workflows with detailed diagrams.

Core Concepts: Understanding this compound

This compound is a fluorescent substrate designed to study the transmembrane carrier-mediated transport of anandamide.[1][2] A critical feature of this compound is that it is non-fluorescent in the extracellular environment. Once transported into the cell, it is cleaved by intracellular esterases, releasing a fluorescent molecule.[3][4] This property allows for the real-time visualization and quantification of AEA uptake.

This compound exhibits selectivity for the endocannabinoid membrane transporter, making it a valuable tool to distinguish transporter activity from other components of the endocannabinoid system, such as fatty acid amide hydrolase (FAAH), the primary enzyme responsible for AEA degradation.[5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and its interactions with components of the endocannabinoid system.

Parameter Value Cell Line/System Reference
EC50 (Endocannabinoid Membrane Transport Inhibition) 7.8 µMNot Specified[6]
EC50 (FAAH Inhibition) > 10 µMNot Specified[6]
CB1 Receptor Binding (Displacement of [3H]CP 55940) No displacement at 3 µMRat brain membranes[6]

Note: The available quantitative data for this compound is somewhat limited in the public domain. Further internal validation and characterization are recommended for specific experimental systems.

Signaling Pathways and Mechanisms

The transport of anandamide is a critical step in regulating its signaling. This compound has been instrumental in elucidating the players involved in this process, particularly the role of the transient receptor potential vanilloid 1 (TRPV1) channel.

Anandamide Uptake and Intracellular Signaling

Anandamide, upon entering the cell via a transporter, can activate intracellular targets or be degraded by FAAH. This process is crucial for terminating endocannabinoid signaling at the synapse. The diagram below illustrates the key components of this pathway.

Anandamide Uptake and Intracellular Fate AEA_ext Anandamide (AEA) (Extracellular) Transporter Endocannabinoid Membrane Transporter (EMT) AEA_ext->Transporter Uptake AEA_int Anandamide (AEA) (Intracellular) Transporter->AEA_int FAAH Fatty Acid Amide Hydrolase (FAAH) AEA_int->FAAH Hydrolysis TRPV1 TRPV1 Channel AEA_int->TRPV1 Activation Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Signaling Downstream Signaling TRPV1->Signaling

Anandamide uptake and its subsequent intracellular pathways.
Role of TRPV1 in Anandamide Transport

Emerging evidence suggests that the TRPV1 channel, in addition to its role as a cation channel, may directly or indirectly participate in the transport of anandamide across the cell membrane. Molecular dynamics simulations suggest that AEA can enter the TRPV1 channel through a novel location between its helices.[7][8] This dual function of TRPV1 as both a receptor and a potential transporter for anandamide adds a layer of complexity to endocannabinoid signaling.

Proposed Mechanism of TRPV1-Mediated Anandamide Transport cluster_membrane Cell Membrane AEA_ext Anandamide (AEA) (Extracellular) TRPV1_channel TRPV1 Channel AEA_ext->TRPV1_channel Enters channel pore AEA_int Anandamide (AEA) (Intracellular) TRPV1_channel->AEA_int Ion_influx Ca2+/Na+ Influx TRPV1_channel->Ion_influx Gating Cellular_response Cellular Response AEA_int->Cellular_response Ion_influx->Cellular_response

TRPV1's dual role in ion transport and anandamide uptake.

Experimental Protocols and Workflows

The following section provides a detailed, synthesized protocol for conducting an anandamide uptake assay using this compound, based on methodologies described in the literature.[3][9]

Detailed Experimental Protocol: this compound Uptake Assay

Objective: To quantify the uptake of anandamide into cultured cells using the fluorescent substrate this compound.

Materials:

  • Cultured cells of interest (e.g., neuronal cell lines, primary neurons)

  • This compound stock solution (in DMSO)

  • Cell culture medium

  • Assay Buffer (e.g., Krebs-Ringer-HEPES (KRH) buffer: 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 5.6 mM glucose, 25 mM HEPES, pH 7.4)[3]

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

  • Optional: Inhibitors of anandamide transport (e.g., AM404) or FAAH (e.g., URB597)

Procedure:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom microplate at a density that ensures they reach approximately 80-90% confluency on the day of the assay.

  • Cell Culture: Culture the cells under standard conditions (e.g., 37°C, 5% CO2) until they are ready for the experiment.

  • Preparation of Reagents:

    • Prepare the this compound working solution by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 1-25 µM).[3]

    • If using inhibitors, prepare working solutions of the inhibitors in Assay Buffer at the desired concentrations.

  • Assay Execution:

    • Wash the cells twice with warm Assay Buffer.

    • (Optional) If using inhibitors, pre-incubate the cells with the inhibitor-containing Assay Buffer for a specified time (e.g., 10-30 minutes) at 37°C.

    • Initiate the uptake by adding the this compound working solution to the wells.

    • Incubate the plate at 37°C for the desired time course (e.g., 5-30 minutes).

  • Fluorescence Measurement:

    • Measure the intracellular fluorescence using a fluorescence microplate reader with excitation and emission wavelengths appropriate for the cleaved fluorophore (typically around 485 nm excitation and 535 nm emission).[3]

    • Acquire readings at different time points to generate a kinetic profile of uptake.

  • Data Analysis:

    • Subtract the background fluorescence from wells containing only Assay Buffer.

    • Normalize the fluorescence intensity to the number of cells or protein concentration per well.

    • Plot the fluorescence intensity over time to determine the rate of uptake.

    • For inhibitor studies, compare the uptake rates in the presence and absence of the inhibitor to calculate the percent inhibition and IC50 values.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for an this compound based anandamide uptake experiment.

Experimental Workflow for this compound Uptake Assay start Start seed_cells Seed cells in 96-well plate start->seed_cells culture_cells Culture cells to ~80-90% confluency seed_cells->culture_cells wash_cells Wash cells with Assay Buffer culture_cells->wash_cells pre_incubation Pre-incubate with inhibitors (optional) wash_cells->pre_incubation add_skm Add this compound working solution wash_cells->add_skm No inhibitors pre_incubation->add_skm incubate Incubate at 37°C add_skm->incubate measure_fluorescence Measure fluorescence at Ex/Em ~485/535 nm incubate->measure_fluorescence data_analysis Analyze data: - Background subtraction - Normalization - Kinetic analysis measure_fluorescence->data_analysis end End data_analysis->end

A step-by-step workflow for this compound experiments.

Conclusion and Future Directions

This compound is an invaluable tool for dissecting the mechanisms of anandamide transport in neuroscience research. Its use has been pivotal in identifying the role of the endocannabinoid membrane transporter and the unexpected involvement of the TRPV1 channel in this process. Future research utilizing this compound will likely focus on screening for novel inhibitors of anandamide uptake, further characterizing the transport mechanism in different neuronal populations, and exploring the physiological and pathological implications of altered anandamide transport in neurological disorders. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the effective application of this compound in advancing our understanding of the endocannabinoid system.

References

The Pharmacology of SKM 4-45-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKM 4-45-1 is a synthetic analog of the endogenous cannabinoid, anandamide (AEA).[1][2] It is a novel fluorescent substrate developed as a research tool to investigate the cellular uptake and transport mechanisms of anandamide.[1][2][3] This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its use.

Core Pharmacology and Mechanism of Action

This compound is designed to be non-fluorescent in the extracellular environment.[1] Upon transport into the cell, intracellular esterases cleave the molecule, releasing a fluorescent moiety.[1][3][4] This property allows for the real-time visualization and quantification of anandamide uptake.

The primary mechanism of action of this compound is as a substrate for the anandamide transmembrane carrier, effectively mimicking the uptake of endogenous anandamide.[1] Studies have demonstrated that the cellular accumulation of this compound occurs via the same pathway as AEA uptake.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the pharmacological activity of this compound.

ParameterValueCell Type/SystemReference
Inhibition of Endocannabinoid Membrane Transport
EC507.8 µMNot Specified[6][7]
Inhibition of Fatty Acid Amide Hydrolase (FAAH)
EC50> 10 µMNot Specified[6][7]
Binding to Cannabinoid Receptor 1 (CB1)
Concentration for no binding< 10 µMRat brain membranes[1][5][7]
Inhibition of [3H]AEA Accumulation
IC507.8 +/- 1.3 µMCerebellar granule cells[1][5]
Inhibition of this compound Uptake by AEA Analogs
AEA IC5053.8 +/- 1.8 µMC6 glioma cells[1][5]
Arachidonoyl-3-aminopyridine amide IC5010.1 +/- 1.4 µMC6 glioma cells[1][5]
Arachidonoyl-4-hydroxyanilineamide IC506.1 +/- 1.3 µMC6 glioma cells[1][5]
Effect on Endothelial Cell Proliferation
EC50 for AEA-induced proliferation0.05 (0.04 to 0.08) µMEndothelial Colony Forming Cells (ECFCs)[8]

Signaling Pathways and Interactions

This compound, as an analog of anandamide, is implicated in signaling pathways involving endocannabinoid transport and potentially TRPV1 receptor activation.

Anandamide Cellular Uptake and Metabolism

The primary signaling event involving this compound is its transport into the cell via the anandamide transporter. Once inside, it is processed by intracellular esterases, leading to fluorescence. This process is distinct from the subsequent metabolism of anandamide by FAAH, for which this compound is a poor substrate.[1][5][6][7][9]

Anandamide_Uptake cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space SKM_4_45_1_ext This compound (Non-fluorescent) AEA_Transporter Anandamide Transporter SKM_4_45_1_ext->AEA_Transporter Binding and Transport SKM_4_45_1_int This compound AEA_Transporter->SKM_4_45_1_int Esterases Intracellular Esterases SKM_4_45_1_int->Esterases Cleavage Fluorescent_Product Fluorescent Product Esterases->Fluorescent_Product

Cellular uptake and processing of this compound.
Potential Interaction with TRPV1

Some evidence suggests that anandamide and its analogs, including this compound, can interact with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[10] This interaction can lead to calcium influx and subsequent downstream signaling events, such as the promotion of cell proliferation.[10]

TRPV1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space SKM_4_45_1_ext This compound TRPV1 TRPV1 Channel SKM_4_45_1_ext->TRPV1 Activation Ca2_ion Ca²⁺ TRPV1->Ca2_ion Influx Downstream_Signaling Downstream Signaling (e.g., Proliferation) Ca2_ion->Downstream_Signaling

Potential TRPV1-mediated signaling by this compound.

Experimental Protocols

In Vitro Anandamide Uptake Assay using this compound

This protocol describes a general method for measuring anandamide uptake in cultured cells using this compound.

Experimental_Workflow Start Start: Culture Cells to Desired Confluency Wash 1. Wash cells with appropriate buffer (e.g., KRH) Start->Wash Pre_incubation 2. Pre-incubate with inhibitors or vehicle (optional) Wash->Pre_incubation Add_SKM 3. Add this compound (e.g., 25 µM) and incubate (e.g., 5 min at 37°C) Pre_incubation->Add_SKM Measure_Fluorescence 4. Measure fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm) Add_SKM->Measure_Fluorescence Analyze 5. Analyze data to determine uptake inhibition or kinetics Measure_Fluorescence->Analyze

Workflow for an in vitro anandamide uptake assay.

Methodology:

  • Cell Culture: Plate cells (e.g., C6 glioma cells, cerebellar granule cells, or endothelial cells) in a suitable format (e.g., 96-well plate or on coverslips) and grow to the desired confluency.[1][3]

  • Cell Preparation: Wash the cells with a suitable buffer, such as Krebs-Ringer-HEPES (KRH) buffer, to remove media components.[3]

  • Incubation with this compound: Add this compound to the cells at the desired final concentration (e.g., 1-25 µM) and incubate for a specified time (e.g., 5-30 minutes) at 37°C.[3][11]

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or a fluorescence microscope.[3] The typical excitation and emission wavelengths for the fluorescein moiety are around 485 nm and 535 nm, respectively.[3]

  • Data Analysis: Quantify the fluorescence intensity to determine the rate of uptake. For inhibition studies, pre-incubate the cells with the test compounds before adding this compound and compare the fluorescence to a vehicle control.

Confocal Microscopy for Intracellular Localization

This protocol outlines the use of this compound for visualizing the intracellular accumulation of anandamide.

Methodology:

  • Cell Culture: Grow cells on glass coverslips suitable for microscopy.

  • Treatment: Treat the cells with this compound (e.g., 5 µg/mL) for the desired time periods (e.g., 2 and 4 hours).[4]

  • Imaging: Visualize the intracellular green fluorescence using a spinning disk confocal microscope.[4]

  • Analysis: Observe the distribution of fluorescence within the cells to determine the localization of uptake. Co-staining with organelle-specific markers can provide more detailed information on subcellular distribution.

Conclusion

This compound is a valuable pharmacological tool for the study of anandamide transport. Its fluorescent properties provide a direct and quantifiable measure of cellular uptake, enabling detailed kinetic and inhibition studies. While its primary utility is in characterizing the anandamide transporter, emerging evidence of its interaction with TRPV1 channels suggests broader applications in studying endocannabinoid signaling. The data and protocols presented in this guide offer a solid foundation for researchers employing this compound in their investigations.

References

The Use of SKM 4-45-1 as a Fluorescent Substrate for the Anandamide (AEA) Carrier: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The endocannabinoid anandamide (AEA) plays a crucial role in various physiological processes, and its cellular uptake is a key mechanism for terminating its signaling. The precise nature of the AEA carrier remains an area of active investigation. SKM 4-45-1, a fluorescent analog of AEA, has emerged as a valuable tool for studying this transport process. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols for its use, and a summary of key quantitative data. It also explores the broader context of the AEA transport system, offering insights for researchers in cannabinoid signaling and drug development.

Introduction to Anandamide Transport and this compound

Anandamide (N-arachidonoylethanolamine, AEA) is an endogenous cannabinoid that modulates a wide range of physiological and pathological processes, including pain, mood, appetite, and inflammation. The termination of AEA signaling is primarily achieved through cellular uptake followed by intracellular enzymatic hydrolysis, predominantly by fatty acid amide hydrolase (FAAH). The mechanism of AEA transport across the cell membrane has been a subject of debate, with evidence supporting both carrier-mediated facilitated diffusion and simple diffusion.

To investigate the carrier-mediated component of AEA uptake, specific tools are required. This compound is a synthetic analog of anandamide designed as a fluorescent substrate for the putative AEA transporter.[1][2] It is non-fluorescent in the extracellular environment but becomes fluorescent upon entering the cell and subsequent cleavage by intracellular esterases.[1][2] This property allows for the real-time monitoring of AEA uptake into living cells.

Key Properties of this compound:

  • Fluorescent Activation: Becomes fluorescent only after intracellular enzymatic cleavage.[1][2]

  • Substrate for AEA Carrier: Competes with AEA for cellular uptake, indicating it utilizes the same transport machinery.

  • Not a FAAH Substrate: Is not significantly hydrolyzed by FAAH, isolating the transport process from its subsequent degradation.

  • Low CB1 Receptor Affinity: Does not significantly bind to the CB1 cannabinoid receptor at concentrations typically used for uptake studies.

Mechanism of Action of this compound

The utility of this compound as a tool to study AEA transport lies in its two-step activation mechanism. This process allows for the differentiation between extracellular and intracellular substrate.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SKM_ext This compound (Non-fluorescent) AEA_carrier AEA Carrier SKM_ext->AEA_carrier Binding SKM_int This compound AEA_carrier->SKM_int Transport Esterases Intracellular Esterases SKM_int->Esterases Cleavage Fluorescent_product Fluorescent Product Esterases->Fluorescent_product Fluorescence

Figure 1: Mechanism of this compound activation.

Quantitative Data for this compound and AEA Transport

The following tables summarize the available quantitative data for the interaction of this compound and other compounds with the AEA transport system.

Compound Cell Type IC50 (µM) Assay Reference
AEAC6 glioma53.8 ± 1.8Inhibition of this compound uptakeMuthian et al., 2000
Arachidonoyl-3-aminopyridine amideC6 glioma10.1 ± 1.4Inhibition of this compound uptakeMuthian et al., 2000
Arachidonoyl-4-hydroxyanilineamideC6 glioma6.1 ± 1.3Inhibition of this compound uptakeMuthian et al., 2000
This compoundCerebellar granule cells7.8 ± 1.3Inhibition of [3H]AEA uptakeMuthian et al., 2000

Table 1: Inhibition of AEA and this compound Uptake

Parameter Value Cell Type Substrate Reference
Apparent Km421 ± 88 nMHaCaT cellsAnandamideMaccarrone et al., 2009 (Patent)
Apparent Vmax116 ± 10 pmol/min/mg proteinHaCaT cellsAnandamideMaccarrone et al., 2009 (Patent)

Table 2: Kinetic Parameters of Anandamide Transport Note: Direct kinetic data (Km, Vmax) for this compound transport is not readily available in the literature. The values above are for anandamide and provide an estimate of the transporter's affinity and capacity.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for using this compound in fluorescence-based uptake assays.

Fluorescence Spectroscopy Uptake Assay

This protocol provides a quantitative measurement of this compound uptake in a cell population.

start Start plate_cells Plate cells in a multi-well plate start->plate_cells wash_cells Wash cells with buffer (e.g., KRH) plate_cells->wash_cells add_inhibitors Add test inhibitors or vehicle wash_cells->add_inhibitors incubate_inhibitors Incubate (e.g., 10 min at 37°C) add_inhibitors->incubate_inhibitors add_skm Add this compound (e.g., 25 µM) incubate_inhibitors->add_skm incubate_skm Incubate (e.g., 5-30 min at 37°C) add_skm->incubate_skm measure_fluorescence Measure fluorescence (Ex: 485 nm, Em: 535 nm) incubate_skm->measure_fluorescence end End measure_fluorescence->end

Figure 2: Workflow for fluorescence spectroscopy assay.

Materials:

  • Cultured cells expressing the AEA carrier (e.g., RBL-2H3, C6 glioma, cerebellar granule cells)

  • This compound stock solution (in DMSO)

  • Krebs-Ringer-HEPES (KRH) buffer or other suitable assay buffer

  • Test compounds (inhibitors)

  • Fluorescence microplate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well or other multi-well plate at an appropriate density and allow them to adhere overnight.

  • Cell Washing: Gently wash the cells twice with pre-warmed KRH buffer to remove culture medium.

  • Inhibitor Pre-incubation: Add the test compounds (potential inhibitors of AEA transport) or vehicle control to the wells and pre-incubate for 10-15 minutes at 37°C.

  • Substrate Addition: Add this compound to each well to a final concentration of 10-25 µM.

  • Uptake Incubation: Incubate the plate at 37°C for a defined period (e.g., 5-30 minutes). The optimal time should be determined empirically to be within the linear range of uptake.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the cleaved fluorophore (typically Ex: ~485 nm, Em: ~535 nm for fluorescein-based products).

Fluorescence Microscopy Uptake Assay

This protocol allows for the visualization of this compound uptake at the single-cell level.

start Start plate_cells Plate cells on coverslips start->plate_cells treat_cells Treat with this compound ± inhibitors plate_cells->treat_cells incubate Incubate (e.g., 10-30 min at 37°C) treat_cells->incubate fix_cells Fix cells (e.g., 4% paraformaldehyde) incubate->fix_cells wash_cells Wash cells with PBS fix_cells->wash_cells mount_coverslips Mount coverslips on slides wash_cells->mount_coverslips image_cells Image using fluorescence microscope mount_coverslips->image_cells end End image_cells->end

Figure 3: Workflow for fluorescence microscopy assay.

Materials:

  • Cultured cells plated on glass coverslips

  • This compound stock solution (in DMSO)

  • Assay buffer

  • Test compounds

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Phosphate-buffered saline (PBS)

  • Mounting medium

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Plating: Seed cells on sterile glass coverslips in a culture dish and allow them to grow to the desired confluency.

  • Treatment: Replace the culture medium with pre-warmed assay buffer containing this compound (e.g., 25 µM) and any test compounds.

  • Incubation: Incubate the cells for 10-30 minutes at 37°C.

  • Fixation: Gently wash the coverslips with PBS and then fix the cells with 4% PFA for 15-20 minutes at room temperature.

  • Washing: Wash the coverslips three times with PBS to remove the fixative.

  • Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.

  • Imaging: Visualize the intracellular fluorescence using a fluorescence microscope equipped with a filter set for fluorescein (e.g., FITC filter).

The Anandamide Transport System: A Complex Picture

The use of this compound and other tools has revealed a complex picture of anandamide transport that may not be mediated by a single, classical transporter protein. Several mechanisms and contributing proteins have been proposed.

cluster_membrane Cell Membrane AEA_ext Extracellular AEA Carrier Putative AEA Carrier AEA_ext->Carrier Carrier-mediated Diffusion Simple Diffusion AEA_ext->Diffusion Endocytosis Endocytosis (Caveolae) AEA_ext->Endocytosis TRPV1 TRPV1 AEA_ext->TRPV1 TRPV1-mediated AEA_int Intracellular AEA Carrier->AEA_int Diffusion->AEA_int Endocytosis->AEA_int TRPV1->AEA_int FAAH FAAH (Hydrolysis) AEA_int->FAAH

Figure 4: Proposed mechanisms of anandamide transport.

Key Players and Theories:

  • Putative AEA Carrier: The initial hypothesis supported by the saturable and competitive nature of AEA uptake.

  • Simple Diffusion: Given AEA's lipophilicity, passive diffusion across the membrane is also considered a contributing factor.

  • Endocytosis: Some studies suggest that AEA uptake may be linked to caveolae-dependent endocytosis.

  • FAAH-driven Transport: The rapid intracellular hydrolysis of AEA by FAAH creates a concentration gradient that drives AEA into the cell.

  • Other Proteins: Proteins such as fatty acid binding proteins (FABPs) and the transient receptor potential vanilloid 1 (TRPV1) channel have also been implicated in facilitating AEA transport.

Conclusion and Future Directions

This compound remains a valuable tool for investigating the cellular uptake of anandamide. Its fluorescence-based detection provides a powerful method for both quantitative and qualitative assessment of AEA transport in living cells. The experimental protocols outlined in this guide offer a starting point for researchers to design and execute robust uptake assays.

However, it is crucial to interpret the data obtained with this compound in the context of the ongoing debate surrounding the anandamide transport mechanism. The development of new chemical probes and advanced imaging techniques will be essential to further dissect the contributions of different transport pathways and to definitively identify the molecular components of the AEA transport machinery. For professionals in drug development, a thorough understanding of these mechanisms is critical for the rational design of novel therapeutics targeting the endocannabinoid system.

References

Methodological & Application

Application Notes and Protocols for Anandamide Uptake Assay in Neurons using SKM 4-45-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anandamide (AEA) is an endogenous cannabinoid neurotransmitter that plays a crucial role in various physiological processes, including pain, mood, appetite, and memory. The termination of anandamide signaling is primarily mediated by its uptake into cells followed by enzymatic degradation. Understanding the mechanism of anandamide uptake is therefore of significant interest for the development of novel therapeutics targeting the endocannabinoid system. This document provides a detailed protocol for an anandamide uptake assay in neurons using SKM 4-45-1, a fluorescent analog of anandamide.

This compound is a non-fluorescent molecule that passively enters cells. Once inside, it is cleaved by intracellular esterases, releasing a fluorescent compound that can be quantified to measure the rate of uptake. This assay allows for the screening of compounds that may inhibit or enhance anandamide uptake, providing valuable insights into their mechanism of action.

Anandamide Uptake Mechanisms in Neurons

The precise mechanism of anandamide transport across the neuronal membrane remains a topic of debate. Evidence supports both a carrier-mediated process and a simple diffusion model. The leading hypothesis suggests that while anandamide can cross the membrane, its uptake is driven by a concentration gradient maintained by intracellular binding and enzymatic degradation.

Key proteins involved in this process include:

  • Fatty Acid Amide Hydrolase (FAAH): An intracellular enzyme that rapidly hydrolyzes anandamide, maintaining a low intracellular concentration and thus favoring its inward movement.

  • Fatty Acid Binding Proteins (FABPs): These intracellular proteins are thought to shuttle anandamide from the plasma membrane to FAAH for degradation.

  • Transient Receptor Potential Vanilloid 1 (TRPV1): Some studies suggest that TRPV1 channels may play a role in anandamide transport, although the exact mechanism is still under investigation.

Data Summary

The following tables summarize quantitative data from studies investigating the effect of various inhibitors on anandamide uptake using this compound in different cell types.

Table 1: Inhibition of this compound Uptake in Endothelial Colony-Forming Cells (ECFCs)

InhibitorTargetConcentrationIncubation Time% Inhibition of this compound Uptake (Mean ± SEM)
AM251CB1R0.1 µM30 minutesNot significant
SR144528CB2R1 µM30 minutesNot significant
CID16020046GPR5520 µM30 minutesNot significant
SB366791TRPV110 µM30 minutes~70% ***

***p ≤ 0.001 compared to vehicle control. Data adapted from a study on human endothelial colony-forming cells[1]. While not neuronal, this data provides valuable context for receptor involvement.

Table 2: Concentration-Dependent Uptake of this compound in Endothelial Colony-Forming Cells (ECFCs)

This compound ConcentrationIncubation TimeRelative Fluorescence Intensity (%)
0.1 µM30 minutes~10
0.3 µM30 minutes~25
1 µM30 minutes~50
3 µM30 minutes~75
10 µM30 minutes~90
30 µM30 minutes100

Data adapted from a study on human endothelial colony-forming cells, demonstrating a Kd of 2.63 µM[1].

Experimental Protocols

I. Preparation of Primary Neuronal Cultures

This protocol is a general guideline and may need optimization depending on the specific neuronal type and source.

  • Materials:

    • Neuronal culture medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)

    • Poly-D-lysine or other appropriate coating substrate

    • Tissue culture plates or coverslips

    • Dissection medium (e.g., Hibernate-E)

    • Enzymatic dissociation solution (e.g., papain or trypsin)

    • Fetal Bovine Serum (FBS)

    • DNAse I

  • Procedure:

    • Coat culture surfaces with poly-D-lysine overnight at 37°C.

    • Aspirate the coating solution and wash three times with sterile water. Allow to dry completely.

    • Dissect the desired brain region (e.g., hippocampus, cortex, or dorsal root ganglia) from embryonic or neonatal rodents in ice-cold dissection medium.

    • Mince the tissue and transfer it to the enzymatic dissociation solution. Incubate at 37°C for the recommended time.

    • Gently triturate the tissue using fire-polished Pasteur pipettes to obtain a single-cell suspension.

    • Add an equal volume of medium containing FBS to inactivate the enzyme.

    • Centrifuge the cell suspension and resuspend the pellet in the neuronal culture medium.

    • Count the cells and plate them at the desired density onto the prepared culture surfaces.

    • Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

    • Allow the neurons to mature for at least 7-10 days before performing the uptake assay.

II. This compound Anandamide Uptake Assay Protocol

  • Materials:

    • Mature primary neuronal cultures

    • This compound (fluorescent anandamide analog)

    • Assay buffer (e.g., HEPES-buffered saline containing 135 mM NaCl, 3.5 mM KCl, 2.5 mM CaCl2, 1 mM MgCl2, 3.3 mM glucose, and 10 mM HEPES, pH 7.4)

    • Test compounds (inhibitors or enhancers of anandamide uptake)

    • Vehicle control (e.g., DMSO)

    • Fluorescence plate reader or fluorescence microscope

  • Procedure:

    • Prepare stock solutions of this compound and test compounds in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, wash the neuronal cultures twice with pre-warmed assay buffer.

    • Pre-incubate the cells with the test compounds or vehicle control at the desired concentrations in assay buffer for 10-30 minutes at 37°C.

    • Add this compound to each well to a final concentration of 10 nM to 1 µM. The optimal concentration should be determined empirically. A common starting concentration is 10 nM[2].

    • Incubate the plate at 37°C for 15-30 minutes. The incubation time should be optimized to be within the linear range of uptake.

    • To terminate the uptake, rapidly aspirate the assay buffer containing this compound and wash the cells three times with ice-cold assay buffer.

    • Add fresh assay buffer to the wells.

    • Measure the intracellular fluorescence using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 535 nm) or visualize and quantify using a fluorescence microscope.

    • Data Analysis:

      • Subtract the background fluorescence from wells containing no cells.

      • Normalize the fluorescence intensity of the test compound-treated wells to the vehicle-treated control wells.

      • Calculate the percentage of inhibition or enhancement of anandamide uptake.

      • For dose-response curves, plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis prep1 Culture primary neurons prep2 Wash with assay buffer prep1->prep2 treat1 Pre-incubate with test compound/vehicle prep2->treat1 treat2 Add this compound treat1->treat2 treat3 Incubate at 37°C treat2->treat3 measure1 Terminate uptake (wash with cold buffer) treat3->measure1 measure2 Measure intracellular fluorescence measure1->measure2 measure3 Data analysis measure2->measure3

Caption: Experimental workflow for the this compound anandamide uptake assay in neurons.

Anandamide_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AEA_ext Anandamide (AEA) Transport Putative Transporter / Diffusion AEA_ext->Transport Uptake AEA_int Anandamide (AEA) Transport->AEA_int FABP FABP AEA_int->FABP Shuttling FAAH FAAH FABP->FAAH Metabolites Arachidonic Acid + Ethanolamine FAAH->Metabolites Hydrolysis

Caption: Proposed signaling pathway for anandamide uptake and metabolism in neurons.

References

Application Notes and Protocols for SKM 4-45-1 in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKM 4-45-1 is a powerful tool for investigating the cellular uptake of anandamide (AEA), an endogenous cannabinoid neurotransmitter. This compound is a non-fluorescent analog of AEA that, upon entry into viable cells, is cleaved by intracellular esterases to release a fluorescent molecule.[1][2] This mechanism allows for the real-time visualization and quantification of AEA transport across the cell membrane, making it an invaluable probe in neuroscience, pharmacology, and cancer research.[3][4] The primary application of this compound is to study the transmembrane carrier-mediated transport of AEA, a process in which the transient receptor potential vanilloid 1 (TRPV1) channel has been shown to play a significant role.[3][5]

Mechanism of Action

This compound is designed to be cell-permeable. Once it crosses the cell membrane, ubiquitous intracellular esterases hydrolyze the ester bond, releasing a fluorescent compound that is trapped within the cell. The resulting increase in intracellular fluorescence is directly proportional to the rate of this compound uptake, which is considered to mimic the transport of AEA.[1][5] This process allows researchers to monitor the dynamics of AEA transport in living cells using fluorescence microscopy or fluorometry.

Data Presentation

Photophysical Properties

The fluorescent product of this compound is a fluorescein derivative. The following table summarizes the key photophysical properties of fluorescein, which can be used as a reference for the fluorescent signal generated by this compound.

PropertyValueReference(s)
Excitation Maximum (λex)~494 nm[6]
Emission Maximum (λem)~515 nm[7]
Molar Extinction Coefficient (ε)~83,000 cm⁻¹M⁻¹ (at 494 nm in aqueous solution, pH 9)[7]
Fluorescence Quantum Yield (Φf)~0.97 (in basic ethanol)[6]
Experimental Conditions

The following table summarizes the range of experimental conditions reported in the literature for using this compound in live-cell imaging. These values can serve as a starting point for experimental design and optimization.

ParameterRange of ValuesCell TypesReference(s)
Concentration0.1 µM - 30 µMEndothelial cells, Glioblastoma cells, Dorsal Root Ganglion neurons[3][8][9]
Incubation Time5 minutes - 4 hoursEndothelial cells, Staphylococcus aureus[4][10]
Imaging WavelengthsExcitation: 485-488 nm, Emission: 515-535 nmVarious[10][11]

Experimental Protocols

I. Live-Cell Imaging of this compound Uptake using Fluorescence Microscopy

This protocol provides a general guideline for visualizing the uptake of this compound in adherent cells. Optimization may be required for specific cell types and experimental conditions.

Materials:

  • This compound (stock solution in DMSO or ethanol)

  • Adherent cells cultured on glass-bottom dishes or chamber slides

  • Complete cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Fluorescence microscope equipped with a suitable filter set (e.g., FITC/GFP) and an environmental chamber (37°C, 5% CO₂)

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or chamber slides at an appropriate density to reach 60-80% confluency on the day of the experiment.

    • Allow cells to adhere and grow for at least 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • This compound Loading:

    • Prepare a working solution of this compound in pre-warmed HBSS or imaging buffer at the desired final concentration (e.g., 1-10 µM).

    • Remove the culture medium from the cells and wash once with pre-warmed HBSS.

    • Add the this compound working solution to the cells.

    • Incubate the cells for the desired period (e.g., 15-30 minutes) at 37°C.

  • Imaging:

    • Place the dish or slide on the stage of the fluorescence microscope within the environmental chamber.

    • Acquire images using the appropriate filter set (e.g., excitation ~488 nm, emission ~520 nm).

    • For time-lapse imaging, acquire images at regular intervals to monitor the increase in intracellular fluorescence over time.

  • Data Analysis:

    • Quantify the mean fluorescence intensity of individual cells or the entire field of view using image analysis software (e.g., ImageJ/Fiji).

    • Plot the change in fluorescence intensity over time to determine the rate of uptake.

II. Quantification of this compound Uptake using a Plate Reader

This protocol is suitable for high-throughput screening of compounds that may modulate anandamide uptake.

Materials:

  • This compound (stock solution in DMSO or ethanol)

  • Cells cultured in a 96-well black, clear-bottom plate

  • Complete cell culture medium

  • HBSS or other suitable imaging buffer

  • Fluorescence plate reader with bottom-reading capabilities and appropriate filters

Procedure:

  • Cell Preparation:

    • Seed cells into a 96-well black, clear-bottom plate and culture until they form a confluent monolayer.

  • Compound Treatment (Optional):

    • If screening for modulators, pre-incubate the cells with test compounds for the desired duration.

  • This compound Loading:

    • Prepare a working solution of this compound in pre-warmed HBSS at 2X the final desired concentration.

    • Add an equal volume of the 2X this compound solution to each well.

  • Measurement:

    • Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a total duration of 30-60 minutes, using bottom-read mode with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis:

    • Subtract the background fluorescence from wells containing no cells.

    • Plot the fluorescence intensity as a function of time. The initial slope of the curve represents the rate of uptake.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_loading This compound Loading cluster_imaging Imaging cluster_analysis Data Analysis cell_culture Culture cells on glass-bottom dish wash_cells Wash with imaging buffer cell_culture->wash_cells add_skm Add solution to cells wash_cells->add_skm prepare_skm Prepare this compound working solution prepare_skm->add_skm incubate Incubate at 37°C add_skm->incubate microscope Place on microscope stage incubate->microscope acquire_images Acquire fluorescence images microscope->acquire_images quantify Quantify fluorescence intensity acquire_images->quantify plot_data Plot intensity vs. time quantify->plot_data

Caption: Experimental workflow for live-cell imaging of this compound uptake.

signaling_pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular skm This compound (Non-fluorescent) trpv1 TRPV1 Channel skm->trpv1 Uptake aea Anandamide (AEA) aea->trpv1 Uptake/Activation downstream Downstream Signaling aea->downstream Biological Effects esterases Esterases fluorescent_product Fluorescent Product esterases->fluorescent_product Cleavage

Caption: Proposed signaling pathway for this compound uptake and anandamide action.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no fluorescence signal 1. Insufficient intracellular esterase activity. 2. Low concentration of this compound. 3. Short incubation time. 4. Incorrect filter set on the microscope.1. Use a positive control cell line known to have high esterase activity. 2. Increase the concentration of this compound. 3. Increase the incubation time. 4. Ensure the filter set matches the excitation and emission spectra of fluorescein.
High background fluorescence 1. Autofluorescence from cells or medium. 2. Non-specific binding of the probe.1. Use phenol red-free medium for imaging. Acquire a background image before adding the probe and subtract it from subsequent images. 2. Wash cells with buffer after the loading step.
Phototoxicity or cell death 1. High excitation light intensity. 2. Prolonged exposure to excitation light.1. Reduce the intensity of the excitation light. 2. Use shorter exposure times and/or increase the interval between image acquisitions in time-lapse experiments.
Inconsistent results 1. Variation in cell density or health. 2. Inconsistent incubation times or temperatures.1. Ensure consistent cell seeding density and monitor cell health. 2. Standardize all incubation steps and use a temperature-controlled stage.

Conclusion

This compound is a valuable fluorescent probe for studying the cellular uptake of anandamide in real-time. By understanding its mechanism of action and optimizing experimental parameters, researchers can effectively utilize this tool to investigate the role of anandamide transport in various physiological and pathological processes. The provided protocols and troubleshooting guide offer a solid foundation for the successful application of this compound in live-cell imaging experiments.

References

Application Notes and Protocols for SKM 4-45-1: Achieving Optimal Fluorescence Signal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for utilizing SKM 4-45-1, a fluorogenic substrate for the anandamide transporter, to achieve an optimal fluorescence signal in cell-based assays.

Introduction

This compound is a non-fluorescent analog of anandamide (AEA) that serves as a valuable tool for studying the cellular uptake of this endogenous cannabinoid.[1][2][3] Extracellularly, this compound is non-fluorescent; however, once transported into the cell, it is cleaved by intracellular esterases, releasing a fluorescent moiety.[1][2][4][5] This property allows for the real-time visualization and quantification of AEA transport. The intensity of the fluorescence signal is dependent on several factors, including the concentration of this compound, cell type, incubation time, and the specific experimental conditions. Optimizing these parameters is crucial for obtaining robust and reproducible results.

Mechanism of Action

This compound is specifically designed to utilize the anandamide transport system to enter the cell.[2] Once inside the cytoplasm, non-specific esterases hydrolyze the ester bond, leading to the release of a fluorescent compound that can be detected using standard fluorescence microscopy or fluorometry.[4][5][6] This mechanism is depicted in the signaling pathway diagram below.

SKM_4_45_1_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SKM_ext This compound (Non-fluorescent) Transporter Anandamide Transporter SKM_ext->Transporter Binding SKM_int This compound Transporter->SKM_int Transport Esterases Intracellular Esterases SKM_int->Esterases Substrate for Fluorescence Fluorescent Product Esterases->Fluorescence Cleavage

Caption: Intracellular activation of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters reported for this compound in various studies. Note that optimal concentrations can be cell-type dependent and may require empirical determination.

ParameterValueCell Type/SystemReference
Concentration Range 1 µM - 30 µMEndothelial Progenitor Cells (ECFCs)[7]
5 µg/mLMultidrug-Resistant Staphylococcus aureus (MDRSA)[4]
25 µMRat Basophilic Leukemia (RBL-2H3) Cells[5]
10 nMDorsal Root Ganglion (DRG) Neurons[6]
Excitation Wavelength 488 nmMDRSA[4]
485 nmRBL-2H3 Cells[5]
Emission Wavelength 530 nmMDRSA[4]
535 nmRBL-2H3 Cells[5]
IC₅₀ (inhibition of [³H]AEA accumulation) 7.8 ± 1.3 µMCerebellar Granule Cells[2]
Kd (dissociation constant) 2.63 µMECFCs[7]

Experimental Protocols

To determine the optimal concentration of this compound for a maximal fluorescence signal, a concentration-response experiment should be performed. The following protocols provide a general framework that can be adapted to specific cell types and experimental setups.

Protocol 1: Determination of Optimal this compound Concentration using Fluorescence Microscopy

This protocol is suitable for qualitative and semi-quantitative analysis of this compound uptake.

Materials:

  • Cells of interest cultured on glass coverslips or in imaging-compatible plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Appropriate cell culture medium or buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Procedure:

  • Cell Seeding: Seed cells on coverslips or imaging plates to achieve 70-80% confluency on the day of the experiment.

  • Preparation of this compound dilutions: Prepare a series of dilutions of this compound in culture medium or buffer. A suggested range is 0.1, 0.5, 1, 5, 10, and 25 µM. Always include a vehicle control (medium/buffer with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Remove the culture medium from the cells and wash once with warm PBS. Add the this compound dilutions to the cells.

  • Time-course: Incubate the cells at 37°C for a defined period. It is recommended to perform a time-course experiment (e.g., 15, 30, 60, and 120 minutes) to determine the optimal incubation time.

  • Washing: After incubation, remove the this compound solution and wash the cells three times with cold PBS to remove extracellular probe.

  • Imaging: Immediately image the cells using a fluorescence microscope. Use consistent acquisition settings (e.g., exposure time, gain) for all samples.

  • Analysis: Quantify the mean fluorescence intensity per cell or per field of view for each concentration and time point. Plot the fluorescence intensity against the this compound concentration to determine the optimal concentration that yields the highest signal with minimal background.

Protocol 2: Quantitative Analysis of this compound Uptake using a Plate Reader

This protocol is suitable for high-throughput screening and quantitative analysis of this compound uptake.

Materials:

  • Cells of interest cultured in a black, clear-bottom 96-well plate

  • This compound stock solution

  • Appropriate cell culture medium or buffer

  • Fluorescence plate reader with bottom-read capabilities

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate to achieve a confluent monolayer.

  • Preparation of this compound dilutions: Prepare dilutions as described in Protocol 1.

  • Incubation: Remove the culture medium and add the this compound dilutions to the wells.

  • Kinetic Measurement: Place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for a total period of 1-2 hours. Set the excitation and emission wavelengths according to the specifications of the fluorescent product (e.g., Ex/Em ~485/535 nm).

  • Data Analysis: For each concentration, plot the fluorescence intensity against time. The initial rate of fluorescence increase can be used to determine the uptake kinetics. The optimal concentration will be in the saturating range of the concentration-response curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for optimizing this compound concentration for fluorescence-based assays.

experimental_workflow Start Start: Cell Culture Prepare_Dilutions Prepare this compound Concentration Series Start->Prepare_Dilutions Incubate Incubate Cells with This compound Prepare_Dilutions->Incubate Wash Wash to Remove Extracellular Probe Incubate->Wash Acquire_Data Acquire Fluorescence Data (Microscopy or Plate Reader) Wash->Acquire_Data Analyze Analyze Data: Plot Fluorescence vs. Concentration Acquire_Data->Analyze Determine_Optimal Determine Optimal Concentration Analyze->Determine_Optimal End End: Use Optimal Concentration for Future Experiments Determine_Optimal->End

Caption: Workflow for optimizing this compound concentration.

Troubleshooting and Considerations

  • Low Signal: If the fluorescence signal is weak, consider increasing the incubation time or the concentration of this compound. Ensure that the cells have sufficient esterase activity.

  • High Background: High background fluorescence can be caused by incomplete washing or non-specific binding. Ensure thorough washing with cold PBS.

  • Phototoxicity: The fluorescent product may be phototoxic to cells, especially with prolonged exposure to excitation light. Minimize light exposure during imaging.

  • Cell-Type Variability: The efficiency of this compound uptake and cleavage can vary significantly between different cell types. It is essential to optimize the protocol for each cell line.

  • Vehicle Effects: DMSO, the solvent for this compound, can have effects on cells at high concentrations. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all conditions, including the vehicle control.

  • Interaction with other receptors: this compound has been shown to interact with TRPV1, which could influence its uptake and subsequent fluorescence.[7][8][9] This should be considered when interpreting results in cells expressing this receptor.

References

Application Notes and Protocols: SKM 4-45-1 Cellular Loading and Incubation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the cellular loading and incubation of SKM 4-45-1, a fluorescent analog of anandamide (AEA). This compound is a valuable tool for studying the transmembrane carrier-mediated transport of AEA.[1] Initially non-fluorescent, it is cleaved by intracellular esterases to become a fluorescent compound, allowing for the visualization and quantification of its uptake.

Data Summary: Cellular Loading Conditions for this compound

The optimal loading conditions for this compound are dependent on the cell type and the specific experimental goals. The following tables summarize the conditions used in various published studies.

Table 1: this compound Loading Conditions in Mammalian Cells
Cell TypeConcentration RangeIncubation TimeKey Findings & Notes
Endothelial Colony-Forming Cells (ECFCs)0.1 - 30 µM10 - 30 minutesUptake is time and concentration-dependent. The process is saturable, suggesting a specific transport mechanism.[2][3][4]
Human Umbilical Vein Endothelial Cell Line (EA.hy926)1 µM30 minutesUptake is mediated by the TRPV1 channel.[2][3] Overexpression of TRPV1 increases this compound accumulation.[2][3]
Rat Basophilic Leukemia Cells (RBL-2H3)25 µM5 minutesUsed to investigate AEA recycling.[5]
Human Embryonic Kidney Cells (HEK293T)Not specified20 minutesTransfection with Panx1 increased the uptake of this compound.[6]
Table 2: this compound Loading Conditions in Bacteria
Bacterial StrainConcentrationIncubation TimeKey Findings & Notes
Multidrug-Resistant Staphylococcus aureus (MDRSA CI-M)5 µg/mL2 and 4 hoursUsed to visualize the intracellular accumulation of an AEA derivative.[7] Staining was enhanced in a time-dependent manner.[7]

Experimental Protocols

The following are generalized protocols for the cellular loading of this compound. Specific parameters should be optimized for your experimental system.

Protocol 1: Live Cell Imaging of this compound Uptake in Mammalian Cells

This protocol is suitable for real-time monitoring of this compound uptake using fluorescence microscopy.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Cell culture medium appropriate for the cell line

  • Imaging plates or dishes (e.g., glass-bottom dishes)

  • Fluorescence microscope with appropriate filter sets (e.g., excitation ~488 nm, emission ~525 nm)

Procedure:

  • Cell Seeding: Plate cells on imaging-appropriate vessels and allow them to adhere and reach the desired confluency.

  • Preparation of Loading Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1-10 µM).

  • Cell Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or basal medium to remove any residual serum.

  • Loading: Remove the wash buffer and add the this compound loading solution to the cells.

  • Incubation and Imaging: Immediately place the cells on the microscope stage, which should be equipped with a temperature and CO2-controlled environmental chamber. Begin acquiring images at desired time intervals (e.g., every 30 seconds for 30 minutes) to monitor the increase in intracellular fluorescence.

Protocol 2: Quantification of this compound Uptake using a Plate Reader

This protocol is suitable for endpoint or kinetic assays to quantify this compound uptake in a population of cells.

Materials:

  • This compound stock solution

  • Cell culture medium

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Preparation of Loading Solution: Prepare a 2X working solution of this compound in cell culture medium.

  • Cell Washing: Gently wash the cells twice with pre-warmed PBS or basal medium.

  • Loading: Add an equal volume of the 2X this compound loading solution to each well.

  • Incubation: Incubate the plate at 37°C for the desired time (e.g., 30 minutes). For kinetic studies, the plate can be read at multiple time points.

  • Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/535 nm).[5]

Visualizations

Signaling Pathway of this compound Uptake

SKM_4_45_1_Uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SKM_4_45_1_ext This compound (Non-fluorescent) Transporter Transmembrane Carrier (e.g., TRPV1) SKM_4_45_1_ext->Transporter Binding SKM_4_45_1_int This compound Transporter->SKM_4_45_1_int Transport Esterases Intracellular Esterases SKM_4_45_1_int->Esterases Substrate for Fluorescent_Product Fluorescent Product Esterases->Fluorescent_Product Cleavage

Caption: Cellular uptake and activation of this compound.

Experimental Workflow for this compound Loading and Analysis

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Plate Cells Prepare_Reagent 2. Prepare this compound Loading Solution Wash_Cells 3. Wash Cells Add_Reagent 4. Add this compound Solution Wash_Cells->Add_Reagent Incubate 5. Incubate (Time & Temp Dependent) Add_Reagent->Incubate Imaging 6a. Fluorescence Microscopy Incubate->Imaging Plate_Reader 6b. Plate Reader Measurement Incubate->Plate_Reader

Caption: General workflow for this compound experiments.

References

Application Note: Measuring Anandamide (AEA) Uptake Kinetics Using SKM 4-45-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anandamide (AEA) is an endogenous cannabinoid neurotransmitter that plays a crucial role in various physiological processes, including pain, mood, and appetite.[1] The termination of AEA signaling is primarily mediated by its transport into the cell followed by enzymatic degradation by fatty acid amide hydrolase (FAAH).[2][3] Consequently, the cellular uptake of AEA is a critical step in regulating endocannabinoid signaling and represents a potential therapeutic target.[1] This application note provides a detailed protocol for measuring AEA uptake kinetics using SKM 4-45-1, a fluorescent analog of AEA. This compound is a non-fluorescent molecule that becomes fluorescent upon cleavage by intracellular esterases, providing a robust method to quantify AEA uptake in real-time.[4][5][6]

Principle of the Assay

The this compound uptake assay is based on the principle that this lipophilic, non-fluorescent AEA analog can cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the molecule, releasing a fluorescent moiety that is trapped within the cell. The resulting increase in intracellular fluorescence is directly proportional to the uptake of this compound and can be measured using fluorescence microscopy or a fluorescence plate reader. This assay allows for the determination of AEA uptake kinetics and the screening of potential inhibitors of the AEA transport system.

Data Presentation

Table 1: Kinetic Parameters of AEA and this compound Uptake
Cell LineSubstrateKm / Kd (µM)Vmax (mol/min per cell)Reference
RBL-2H3[14C]Anandamide4.69 ± 0.4602.15 x 10-17[7]
Endothelial Colony-Forming Cells (ECFCs)This compound2.63 (0.24–28.47)Not Reported[4][8]
Table 2: Effect of Inhibitors on this compound Uptake
Cell LineInhibitorConcentration% InhibitionReference
ECFCsAM404Not Specified54.9 ± 0.4[4][8]
ECFCsCapsaicin0.1 µM66.8 ± 3.6[4]
EA.hy926Capsaicin0.1 µM61.2 ± 4.6[4]
RBL-2H3AM404100 µMSignificant reduction[6]

Experimental Protocols

Materials and Reagents
  • This compound (Cayman Chemical or equivalent)

  • Cell line of interest (e.g., Endothelial Colony-Forming Cells (ECFCs), EA.hy926, RBL-2H3)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Assay buffer (e.g., HBSS-HEPES, pH 7.4)

  • Test compounds (inhibitors/modulators of AEA uptake)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microscope or fluorescence plate reader with appropriate filter sets (e.g., excitation ~488 nm, emission ~520 nm)

Experimental Workflow

G cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Acquisition & Analysis seed Seed cells in 96-well plate culture Culture cells to desired confluency seed->culture wash1 Wash cells with PBS culture->wash1 preincubate Pre-incubate with test compounds (optional) wash1->preincubate Add assay buffer add_skm Add this compound preincubate->add_skm incubate Incubate at 37°C add_skm->incubate wash2 Wash cells to remove extracellular this compound incubate->wash2 measure Measure fluorescence wash2->measure analyze Analyze data (kinetics, IC50) measure->analyze

Caption: Experimental workflow for the this compound uptake assay.

Detailed Protocol
  • Cell Seeding:

    • Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Assay Preparation:

    • On the day of the assay, aspirate the culture medium from the wells.

    • Wash the cells gently with 100 µL of pre-warmed PBS.

    • Add 100 µL of pre-warmed assay buffer (e.g., HBSS-HEPES, pH 7.4) to each well.

  • Compound Incubation (for inhibitor studies):

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Add the desired concentration of the test compound to the wells and pre-incubate for 10-30 minutes at 37°C.[7][9]

  • This compound Incubation:

    • Prepare a working solution of this compound in assay buffer. The final concentration will depend on the experimental design (e.g., for concentration-response curves, a range of 0.1 to 30 µM can be used).[4][8]

    • Add the this compound solution to the wells to initiate the uptake.

    • Incubate the plate at 37°C for the desired time period. For kinetic studies, fluorescence can be measured at regular intervals (e.g., every 10 seconds for 30 minutes).[4][8] For endpoint assays, a fixed incubation time (e.g., 30 minutes) can be used.

  • Termination of Uptake and Fluorescence Measurement:

    • For endpoint assays, terminate the uptake by aspirating the this compound containing buffer and washing the cells three times with ice-cold PBS.

    • After the final wash, add 100 µL of PBS or assay buffer to each well.

    • Measure the fluorescence intensity using a fluorescence plate reader or capture images using a fluorescence microscope.

Data Analysis
  • Time-course experiments: Plot the fluorescence intensity against time to visualize the uptake kinetics.

  • Concentration-response experiments: Plot the fluorescence intensity at a fixed time point against the concentration of this compound. The data can be fitted to a saturation binding curve to determine the Kd.

  • Inhibition experiments: Calculate the percentage of inhibition by comparing the fluorescence in the presence of the test compound to the control (vehicle-treated) wells. The data can be fitted to a dose-response curve to determine the IC50 value of the inhibitor.

AEA Signaling and Transport Pathway

The cellular uptake of AEA is a complex process that is not yet fully understood. Several mechanisms have been proposed, including passive diffusion, facilitated transport by a putative anandamide membrane transporter (AMT), and endocytosis.[10] Once inside the cell, AEA can be hydrolyzed by FAAH, which maintains a concentration gradient favoring uptake.[2][10] AEA can also interact with intracellular targets such as TRPV1 channels.[3][11]

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AEA_ext Anandamide (AEA) CB1 CB1 Receptor AEA_ext->CB1 Activation AMT Putative AEA Transporter (AMT) AEA_ext->AMT Transport PassiveDiffusion Passive Diffusion AEA_ext->PassiveDiffusion TRPV1 TRPV1 AEA_int Anandamide (AEA) AMT->AEA_int PassiveDiffusion->AEA_int AEA_int->TRPV1 Activation FAAH FAAH AEA_int->FAAH Hydrolysis FABP FABPs AEA_int->FABP Binding Degradation Arachidonic Acid + Ethanolamine FAAH->Degradation

Caption: Proposed mechanisms of AEA transport and signaling.

Conclusion

The this compound uptake assay provides a reliable and quantifiable method for studying AEA transport kinetics in living cells. This application note offers a detailed protocol that can be adapted for various cell types and experimental goals, including the characterization of novel inhibitors of AEA uptake. A thorough understanding of AEA transport mechanisms is essential for the development of new therapeutic strategies targeting the endocannabinoid system.

References

Application Notes and Protocols for SKM 4-45-1 Assay in Glioma and Endothelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKM 4-45-1 is a fluorescent analog of anandamide (AEA), an endogenous cannabinoid neurotransmitter. This compound serves as a valuable tool for studying the cellular uptake of anandamide and related compounds. This compound itself is non-fluorescent but becomes fluorescent upon cleavage by intracellular esterases, providing a robust signal to quantify its accumulation within cells. This process is primarily mediated by the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which facilitates the transport of anandamide and its analogs across the cell membrane.[1][2] The this compound assay is therefore a powerful method to investigate the activity of the anandamide transport system and to screen for potential inhibitors in various cell types, including those of the vasculature and central nervous system.

The study of anandamide uptake is of significant interest in several research areas, including cancer biology. In the context of glioma, the most common and aggressive form of brain cancer, understanding the dynamics of endocannabinoid signaling is crucial. Glioma cells have been shown to express TRPV1 channels, suggesting that they can actively take up anandamide.[3][4][5] Similarly, endothelial cells, which form the lining of blood vessels and are critically involved in tumor angiogenesis, also express TRPV1 and utilize it for anandamide uptake.[1][2] This shared mechanism presents an opportunity to comparatively study anandamide transport in these two cell types, which could yield insights into the tumor microenvironment and potential therapeutic targets.

These application notes provide detailed protocols for performing the this compound assay in both glioma and endothelial cell lines. Additionally, we present quantitative data on the inhibition of anandamide uptake and visualize the key signaling pathways involved.

Data Presentation

Table 1: Inhibition of this compound / Anandamide Uptake in Endothelial Cells
Cell LineInhibitorConcentrationInhibition (%)Reference
ECFCsSB366791 (TRPV1 antagonist)10 µM31.2 ± 0.4[6]
ECFCsCapsaicin (TRPV1 agonist)0.1 µM66.8 ± 3.6[6]
EA.hy926Capsaicin (TRPV1 agonist)0.1 µM61.2 ± 4.6[6]
ECFCsAM251 (CB1R antagonist)0.1 µM11.0 ± 3.8[6]
ECFCsSR144528 (CB2R antagonist)1 µM8.7 ± 2.8[6]
ECFCsCID16020046 (GPR55 antagonist)20 µM8.7 ± 1.8[6]
EA.hy926AM404 (Transport inhibitor)Not specified54.9 ± 0.4[2]
Table 2: Inhibition of Anandamide Uptake in C6 Glioma Cells
InhibitorIC50 ValueReference
Anandamide53.8 ± 1.8 µM[7]
Arachidonoyl-3-aminopyridine amide10.1 ± 1.4 µM[7]
Arachidonoyl-4-hydroxyanilineamide6.1 ± 1.3 µM[7]
AM4044.9 µM (on cell proliferation)[8][9]
VDM 112.7 µM (on cell proliferation)[8][9]

Experimental Protocols

Protocol 1: this compound Uptake Assay in Endothelial Cells (e.g., HUVEC, EA.hy926)

This protocol is adapted from studies on anandamide analog uptake in endothelial colony-forming cells (ECFCs) and the EA.hy926 cell line.[1][2]

Materials:

  • Endothelial cells (e.g., HUVECs, EA.hy926)

  • Appropriate cell culture medium (e.g., EGM-2 for HUVECs, DMEM for EA.hy926)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 8-well chamber slides or glass coverslips in a multi-well plate

  • This compound (fluorescent AEA analog)

  • Assay buffer (e.g., conventional or Ca2+-free EGTA buffered medium)

  • Inhibitors or test compounds

  • Fluorescence microscope with appropriate filters (e.g., excitation/emission ~485/535 nm)

  • Image analysis software

Procedure:

  • Cell Seeding:

    • Culture endothelial cells in their recommended medium.

    • Seed cells to achieve 70% confluence in 8-well chamber slides or on glass coverslips placed in a multi-well plate.

    • Allow cells to adhere and grow for at least 24 hours.

  • Compound Preparation:

    • Prepare stock solutions of this compound and any inhibitors in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, dilute the compounds to their final working concentrations in the assay buffer. A typical concentration for this compound is 1 µM.[1]

  • Assay Performance:

    • Wash the cells once with the assay buffer.

    • For inhibitor studies, pre-incubate the cells with the inhibitors or vehicle control for a specified time (e.g., 30 minutes).

    • Add the this compound solution to the cells.

    • Immediately begin image acquisition using a fluorescence microscope. Capture images at regular intervals (e.g., every 10 seconds) for a total duration of 30 minutes to monitor the kinetics of uptake.[1] For endpoint assays, incubate for a fixed time (e.g., 30 minutes).[6]

  • Image Acquisition and Analysis:

    • Capture fluorescence images using a consistent set of acquisition parameters (exposure time, gain, etc.).

    • Quantify the fluorescence intensity of individual cells or the mean fluorescence intensity of the field of view using image analysis software.

    • For kinetic studies, plot the increase in fluorescence intensity over time.

    • For endpoint assays, compare the fluorescence intensity between different treatment groups. Normalize the data to the vehicle control.

Protocol 2: this compound Uptake Assay in Glioma Cells (e.g., C6, U87, U373)

This protocol is based on established methods for anandamide uptake in glioma cells and the general principles of the this compound assay.[7][10]

Materials:

  • Glioma cell lines (e.g., C6, U87, U373)

  • Appropriate cell culture medium (e.g., Ham's F10 for C6, DMEM for U87/U373)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well black, clear-bottom plates or other suitable imaging plates

  • This compound

  • Assay buffer (e.g., HEPES-buffered saline)

  • Inhibitors or test compounds

  • Fluorescence plate reader or fluorescence microscope

  • Data analysis software

Procedure:

  • Cell Seeding:

    • Culture glioma cells in their recommended medium.

    • Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

    • Allow cells to adhere and grow for 24-48 hours.

  • Compound Preparation:

    • Prepare stock solutions of this compound and inhibitors in a suitable solvent.

    • Dilute the compounds to their final working concentrations in the assay buffer. The optimal concentration of this compound may need to be determined empirically for each glioma cell line, but a starting point could be in the range of 1-25 µM.[1][11]

  • Assay Performance:

    • Carefully remove the culture medium from the wells.

    • Wash the cells once with the assay buffer.

    • If using inhibitors, add the inhibitor solutions or vehicle control to the wells and pre-incubate for a specific duration (e.g., 10-30 minutes) at 37°C.

    • Add the this compound solution to the wells and incubate for a defined period (e.g., 5-30 minutes) at 37°C. The incubation time should be optimized to be within the linear range of uptake.

  • Fluorescence Measurement:

    • Plate Reader Method: After incubation, the assay can be stopped by washing the cells with ice-cold buffer. The intracellular fluorescence can then be measured using a fluorescence plate reader (excitation/emission ~485/535 nm).

    • Microscopy Method: Alternatively, live-cell imaging can be performed by adding the this compound and immediately starting image acquisition on a fluorescence microscope, as described in Protocol 1.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • For inhibitor studies, calculate the percentage of uptake relative to the vehicle control.

    • Determine IC50 values for inhibitors by performing a dose-response analysis.

Mandatory Visualization

SKM_4_45_1_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Acquisition & Analysis cell_seeding Seed Cells (Glioma or Endothelial) pre_incubation Pre-incubate with Inhibitor/Vehicle cell_seeding->pre_incubation compound_prep Prepare this compound & Inhibitors compound_prep->pre_incubation add_skm Add this compound pre_incubation->add_skm incubation Incubate add_skm->incubation imaging Fluorescence Imaging or Plate Reading incubation->imaging quantification Quantify Fluorescence Intensity imaging->quantification analysis Data Analysis (Kinetics, IC50) quantification->analysis

Caption: Experimental workflow for the this compound uptake assay.

TRPV1_Signaling_Proliferation cluster_membrane Plasma Membrane cluster_cytosol Cytosol TRPV1 TRPV1 Ca2_influx Ca²⁺ Influx TRPV1->Ca2_influx Akt Akt TRPV1->Akt Inhibition SKM This compound SKM->TRPV1 Activation p38 p38 MAPK Ca2_influx->p38 Activation Apoptosis Apoptosis p38->Apoptosis Induces Proliferation Cell Proliferation Akt->Proliferation Promotes

Caption: Simplified TRPV1 signaling in glioma cells.

Anandamide_Uptake_Mechanism cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular SKM_out This compound (Non-fluorescent) TRPV1_channel TRPV1 Channel SKM_out->TRPV1_channel Transport SKM_in This compound TRPV1_channel->SKM_in Esterases Esterases SKM_in->Esterases Cleavage by Fluorescence Fluorescent Product Esterases->Fluorescence

Caption: Mechanism of this compound fluorescence activation.

References

Application Notes and Protocols for SKM 4-45-1 Fluorescence Microscopy Experiments

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive, step-by-step guide for utilizing SKM 4-45-1 in fluorescence microscopy experiments. This document is intended for researchers, scientists, and drug development professionals investigating the transport of anandamide (AEA) and related cellular processes.

Introduction to this compound

This compound is a fluorescent analog of anandamide (AEA), an endogenous cannabinoid.[1][2] A key feature of this probe is that it is non-fluorescent in the extracellular environment and only becomes fluorescent upon internalization and subsequent cleavage by intracellular esterases.[3][4][5] This property makes this compound a valuable tool for studying the transmembrane, carrier-mediated transport of AEA across cell membranes.[1][2]

Data Presentation

Table 1: Spectral Properties of this compound
PropertyWavelength (nm)Reference(s)
Excitation (peak)~485 - 488[3][4][6]
Emission (peak)~530 - 535[3][4][6]
Table 2: Example Experimental Parameters for this compound Staining
Cell TypeConcentrationIncubation TimeIncubation TemperatureReference(s)
RBL-2H3 cells25 µM5 minutes37°C[3]
Endothelial Colony-Forming Cells (ECFCs)1 µM30 minutesNot Specified[7]
Multidrug-Resistant Staphylococcus aureus (MDRSA CI-M)5 µg/mL2 and 4 hoursNot Specified[4]
Dissociated DRG neurons10 nM15 minutesNot Specified[8]

Experimental Protocols

This section details the necessary protocols for a typical fluorescence microscopy experiment using this compound.

Protocol 1: General Sample Preparation for Fluorescence Microscopy

This protocol outlines the fundamental steps for preparing cultured cells for fluorescence imaging.

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and culture until they reach the desired confluency.

  • Fixation: This step preserves the cellular structure. A common method is to use 4% paraformaldehyde in phosphate-buffered saline (PBS) for 10-20 minutes at room temperature.[9] Subsequently, wash the cells two to three times with PBS to remove excess fixative.[9]

  • Permeabilization: To allow the entry of larger molecules, permeabilize the cell membranes. This is typically achieved by incubating the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.[9] Note: This step may not be necessary for this compound as it is designed to be transported across the membrane of living cells.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium, preferably one containing an anti-fade reagent to minimize photobleaching.[10]

Protocol 2: Live-Cell Imaging of this compound Uptake

This protocol is designed for real-time visualization of this compound uptake in living cells.

  • Cell Preparation: Grow cells on a glass-bottom dish or a chambered coverslip compatible with live-cell imaging.

  • Staining Solution Preparation: Prepare a working solution of this compound in a suitable buffer (e.g., Krebs-Ringer-HEPES buffer) at the desired final concentration (refer to Table 2 for examples).

  • Cell Incubation: Replace the cell culture medium with the this compound staining solution.

  • Image Acquisition: Immediately begin acquiring images using a fluorescence microscope equipped with filters appropriate for the excitation and emission wavelengths of fluorescein (see Table 1). Time-lapse imaging can be used to monitor the kinetics of uptake.[7]

Protocol 3: Fixed-Cell Imaging after this compound Uptake

This protocol is for experiments where cellular processes are stopped at a specific time point after this compound incubation.

  • Cell Preparation and Staining: Follow steps 1-3 from Protocol 2.

  • Incubation: Incubate the cells with the this compound staining solution for the desired duration at 37°C.[3]

  • Washing: After incubation, wash the cells two to three times with PBS to remove the extracellular this compound.

  • Fixation: Fix the cells as described in Protocol 1, step 2.

  • Mounting and Imaging: Mount the coverslips and acquire images as detailed in Protocol 1, step 4, and Protocol 2, step 4.

Mandatory Visualization

Diagram 1: Experimental Workflow for this compound Fluorescence Microscopy

G cluster_prep Cell Preparation cluster_staining This compound Staining cluster_imaging Imaging Protocol cluster_fixed_steps Fixation and Mounting A Plate cells on microscopy-grade coverslips/dishes B Culture cells to desired confluency A->B C Prepare this compound working solution B->C D Incubate cells with This compound solution C->D E Live-Cell Imaging D->E G Wash with PBS D->G J Image Acquisition (Ex: ~488nm, Em: ~535nm) E->J F Fixed-Cell Imaging H Fix with 4% PFA G->H I Mount with anti-fade mounting medium H->I I->J

Caption: Workflow for this compound fluorescence microscopy.

Diagram 2: Signaling Pathway Activated by Anandamide and its Analogs

Anandamide and its analogs, like this compound, can activate the TRPV1 channel, leading to an influx of calcium ions (Ca²⁺) which can, in turn, influence cellular processes such as proliferation and apoptosis.[11]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol SKM This compound (Anandamide Analog) TRPV1 TRPV1 Channel SKM->TRPV1 activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx mediates Proliferation Cell Proliferation Ca_influx->Proliferation influences Apoptosis Apoptosis Ca_influx->Apoptosis influences

Caption: TRPV1 activation by anandamide analogs.

References

Application Notes and Protocols for SKM 4-45-1 Fluorescence Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKM 4-45-1 is a valuable fluorescent probe designed as an analog of anandamide (AEA), an endogenous cannabinoid. A key feature of this compound is that it is non-fluorescent in the extracellular environment and only becomes fluorescent upon entering a cell.[1][2][3] This activation is a result of intracellular esterases cleaving the molecule, which releases the fluorophore and causes it to fluoresce.[1][2][3] This "turn-on" mechanism makes this compound a powerful tool for studying the cellular uptake and transport of AEA, a critical process in endocannabinoid signaling. The cellular accumulation of this compound has been shown to occur through the same pathway as AEA uptake.[2]

These application notes provide detailed protocols for the use of this compound in fluorescence-based assays, including data analysis and quantification. The provided methodologies are designed to assist researchers in obtaining reliable and reproducible results in studies involving AEA transport and related signaling pathways.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from various studies. This information is crucial for experimental design and data interpretation.

ParameterValueCell/SystemCommentsReference
Inhibition of [3H]AEA Accumulation IC50: 7.8 ± 1.3 µMCerebellar granule cellsDemonstrates this compound competes with AEA for uptake.[2]
Inhibition of this compound Uptake by AEA IC50: 53.8 ± 1.8 µMC6 glioma cellsConfirms shared uptake mechanism.[2]
Inhibition of this compound Uptake by Arachidonoyl-3-aminopyridine amide IC50: 10.1 ± 1.4 µMC6 glioma cellsCharacterization of the AEA transporter.[2]
Inhibition of this compound Uptake by Arachidonoyl-4-hydroxyanilineamide IC50: 6.1 ± 1.3 µMC6 glioma cellsFurther characterization of the AEA transporter.[2]
This compound Concentration for Uptake Assays 5 µg/mLMultidrug-Resistant Staphylococcus aureus (MDRSA)Used for both microscopy and plate reader assays.[4]
This compound Concentration for Uptake Assays 0.1, 0.3, 1, 3, 10, 30 µMEndothelial Colony-Forming Cells (ECFCs)Used to determine concentration-dependent uptake.[5][6]
This compound and AEA equipotency in promoting ECFC proliferation 1 µMEndothelial Colony-Forming Cells (ECFCs)Both compounds promoted proliferation to a similar extent.[5][6]
AEA EC50 for ECFC Proliferation 0.05 (0.04 to 0.08) µMEndothelial Colony-Forming Cells (ECFCs)Demonstrates the proliferative effect of AEA.[5][6]
Excitation/Emission Wavelengths 488 nm / 530 nmMDRSA in PBS with 1% D-glucoseUsed for fluorescence plate reader measurements.[4]
Excitation/Emission Wavelengths 485 nm / 535 nmRBL-2H3 cellsUsed for fluorescence spectroscopy.[3]

Experimental Protocols

Protocol 1: Analysis of this compound Uptake using a Fluorescence Plate Reader

This protocol is designed for the quantitative analysis of this compound uptake in either bacterial or mammalian cells in a 96-well plate format.

Materials:

  • This compound

  • Cell culture medium or appropriate buffer (e.g., PBS with 1% D-glucose for bacteria)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with excitation and emission filters for ~488 nm and ~530-535 nm, respectively.

  • Cell or bacterial culture of interest

  • Test compounds for inhibition studies (optional)

Procedure:

  • Cell/Bacterial Plating:

    • For Mammalian Cells: Seed cells in a 96-well black, clear-bottom plate at a desired density and allow them to adhere overnight.

    • For Bacteria: Grow a bacterial culture to a specific optical density (e.g., OD600nm of 0.3 for MDRSA).[4]

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of this compound and any test compounds in cell culture medium or buffer.

  • Uptake Assay:

    • For Adherent Cells: Remove the culture medium and wash the cells once with pre-warmed buffer. Add the this compound working solution to the wells.

    • For Suspension Cells/Bacteria: Add 200 µL of the bacterial culture or cell suspension to each well of the 96-well plate.[4] Add the this compound working solution.

  • Incubation:

    • Incubate the plate at 37°C for the desired time course. For kinetic studies, measurements can be taken at regular intervals (e.g., every 10 minutes for 2 hours).[4]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with excitation at ~488 nm and emission at ~530-535 nm.[3][4]

  • Data Analysis:

    • Subtract the background fluorescence from wells containing medium/buffer only.

    • Plot the fluorescence intensity against time for kinetic analysis.

    • For inhibition studies, normalize the fluorescence signal to the control (untreated) wells and plot against the concentration of the inhibitor to determine the IC50.

Protocol 2: Visualization of this compound Uptake by Fluorescence Microscopy

This protocol allows for the qualitative and semi-quantitative analysis of this compound uptake at the single-cell level.

Materials:

  • This compound

  • Cell culture medium or appropriate buffer

  • Glass-bottom dishes or chamber slides

  • Fluorescence microscope with appropriate filters (e.g., for GFP or FITC)

  • Cell or bacterial culture of interest

  • Fixative (e.g., 4% paraformaldehyde) (optional)

  • Mounting medium (optional)

Procedure:

  • Cell Plating:

    • Seed cells on glass-bottom dishes or chamber slides and allow them to adhere.

  • Staining:

    • Remove the culture medium and wash the cells with pre-warmed buffer.

    • Add the this compound working solution (e.g., 5 µg/mL) to the cells.[4]

  • Incubation:

    • Incubate the cells at 37°C for the desired time (e.g., 2 to 4 hours).[4]

  • Washing:

    • Remove the staining solution and wash the cells gently two to three times with buffer to remove extracellular this compound.

  • Imaging:

    • Image the cells immediately using a fluorescence microscope. For live-cell imaging, use a stage-top incubator to maintain temperature and CO2 levels.

    • Alternatively, cells can be fixed with 4% paraformaldehyde for 15 minutes, washed, and then mounted for imaging.

  • Image Analysis:

    • Analyze the fluorescence intensity and localization within the cells using image analysis software (e.g., ImageJ/Fiji). The fluorescence should appear intracellularly.[4]

Visualizations

Signaling Pathways and Experimental Workflows

SKM_4_45_1_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space SKM_extracellular This compound (Non-fluorescent) SKM_intracellular This compound SKM_extracellular->SKM_intracellular Cellular Uptake Esterases Intracellular Esterases SKM_intracellular->Esterases Substrate Fluorescent_product Fluorescent Product Esterases->Fluorescent_product Cleavage Anandamide_Uptake_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Acquisition & Analysis prep_cells 1. Seed Cells/ Prepare Bacterial Suspension prep_reagents 2. Prepare this compound and Test Compounds prep_cells->prep_reagents add_reagents 3. Add this compound (and inhibitors) to cells prep_reagents->add_reagents incubate 4. Incubate at 37°C add_reagents->incubate measure_fluorescence 5. Measure Fluorescence (Plate Reader or Microscope) incubate->measure_fluorescence analyze_data 6. Quantify Fluorescence and Determine IC50/EC50 measure_fluorescence->analyze_data TRPV1_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPV1 TRPV1 Channel Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Anandamide Anandamide (AEA) / This compound Anandamide->TRPV1 Activation Signaling_Pathways Downstream Signaling (e.g., PI3K/AKT, MAPK) Ca_influx->Signaling_Pathways Proliferation Cell Proliferation Apoptosis Apoptosis Signaling_Pathways->Proliferation Signaling_Pathways->Apoptosis

References

Troubleshooting & Optimization

Troubleshooting low fluorescence signal with SKM 4-45-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues with low fluorescence signals during experiments with SKM 4-45-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a non-fluorescent analog of anandamide (AEA), an endogenous cannabinoid.[1] It is designed to study the transport of AEA across the cell membrane.[1] this compound itself is not fluorescent, but once it enters a cell, intracellular enzymes called esterases cleave the molecule, releasing a fluorescent compound.[2][3] This fluorescence allows for the visualization and quantification of its uptake.

Q2: What are the excitation and emission wavelengths for the fluorescent product of this compound?

A2: The fluorescent product of this compound is typically excited using a 488 nm laser and the emission is detected around 530 nm.[2][4]

Q3: What are the common applications of this compound?

A3: this compound is primarily used to study the carrier-mediated transport of anandamide into cells.[1] It can be used in various cell types to investigate the kinetics and regulation of this transport system.[5] It has also been used to study the role of anandamide in processes like endothelial cell proliferation.[5][6]

Q4: Is this compound toxic to cells?

A4: While fluorescent probes can sometimes exhibit cytotoxicity, specific toxicity data for this compound is not extensively reported in the provided search results.[7] However, it is always good practice to assess cell viability in your specific experimental conditions, especially when troubleshooting unexpected results.

Troubleshooting Guide: Low Fluorescence Signal

A weak or absent fluorescence signal when using this compound can be frustrating. This guide provides a systematic approach to identify and resolve the root cause of the issue.

Diagram: Troubleshooting Logic for Low this compound Fluorescence

Troubleshooting_SKM_4_45_1 cluster_experimental_setup Experimental Setup cluster_cellular_factors Cellular Factors cluster_protocol_optimization Protocol Optimization start Low or No Fluorescence Signal microscope Check Microscope Settings start->microscope Incorrect imaging parameters? probe_prep Verify this compound Preparation start->probe_prep Probe degradation or incorrect concentration? cell_health Assess Cell Viability start->cell_health Are cells healthy? esterase Evaluate Esterase Activity cell_health->esterase Low viability can reduce enzyme activity transporter Consider Transporter Function esterase->transporter Is the probe being transported into the cell? concentration Optimize this compound Concentration transporter->concentration Sub-optimal probe concentration? incubation Adjust Incubation Time concentration->incubation Insufficient time for uptake and cleavage? solution Optimized Protocol & Strong Fluorescence Signal incubation->solution

Caption: A flowchart for troubleshooting low fluorescence signals with this compound.

Detailed Troubleshooting Steps

Potential Cause Recommended Action
1. Issues with this compound Probe
Degradation of this compoundEnsure proper storage of the this compound stock solution (follow manufacturer's guidelines, typically at -20°C and protected from light). Prepare fresh working solutions for each experiment.
Incorrect ConcentrationThe optimal concentration of this compound can vary between cell types. Perform a concentration titration to find the ideal concentration for your specific cells. Concentrations ranging from 1 µM to 25 µM have been reported in the literature.[5][8][9]
2. Cellular Health and Function
Low Cell ViabilityPoor cell health can lead to reduced metabolic activity, including lower esterase activity. Perform a cell viability assay to ensure your cells are healthy before and after the experiment.
Insufficient Intracellular Esterase ActivityThe fluorescence of this compound is dependent on cleavage by intracellular esterases.[2][3] Some cell types may have naturally low esterase activity. You can perform an esterase activity assay on your cell lysate to confirm the presence of active esterases.
Impaired Anandamide Transporter FunctionThe uptake of this compound is mediated by the anandamide transporter.[10] If this transporter is inhibited or its expression is low in your cells, uptake will be reduced. Consider using a positive control cell line known to express the anandamide transporter. Also, be aware of any compounds in your experimental media that might inhibit the transporter.
3. Experimental Protocol
Sub-optimal Incubation TimeThe kinetics of uptake and cleavage can vary. An incubation time that is too short may not allow for sufficient accumulation and conversion of the probe. Perform a time-course experiment to determine the optimal incubation period for your cells. Incubation times ranging from 5 minutes to several hours have been used in different studies.[8][9]
Incorrect Buffer or Media CompositionCertain components in the buffer or media could interfere with the probe or cellular processes. For example, high serum concentrations might contain esterases that could cleave the probe extracellularly. Perform the incubation in a simple buffer like Krebs-Ringer-HEPES (KRH) buffer if possible.[8]
4. Instrumentation and Imaging
Incorrect Microscope SettingsEnsure that you are using the correct excitation and emission filters for the fluorescent product of this compound (Excitation: ~488 nm, Emission: ~530 nm).[2][4] Check the microscope's light source, objective, and camera settings for optimal signal detection.
PhotobleachingThe fluorescent product can be susceptible to photobleaching. Minimize exposure to the excitation light. Use an anti-fade mounting medium if you are imaging fixed cells.

Experimental Protocols

Protocol 1: General Staining with this compound

This protocol provides a general guideline for staining cells with this compound. Optimization of concentration and incubation time is recommended for each cell type.

  • Cell Preparation:

    • Plate cells on a suitable imaging dish or coverslip and allow them to adhere and grow to the desired confluency.

  • Preparation of this compound Working Solution:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) according to the manufacturer's instructions.

    • On the day of the experiment, dilute the stock solution to the desired final concentration in a suitable buffer (e.g., KRH buffer or serum-free media).

  • Staining:

    • Wash the cells once with the incubation buffer.

    • Remove the buffer and add the this compound working solution to the cells.

    • Incubate the cells at 37°C for the desired amount of time (e.g., 5-30 minutes).[8]

  • Washing:

    • Remove the this compound solution.

    • Wash the cells two to three times with the incubation buffer to remove any extracellular probe.

  • Imaging:

    • Image the cells immediately using a fluorescence microscope with appropriate filters (Excitation: ~488 nm, Emission: ~530 nm).

Diagram: this compound Experimental Workflow

SKM_4_45_1_Workflow start Start: Plate Cells prep_probe Prepare this compound Working Solution start->prep_probe stain Incubate Cells with this compound prep_probe->stain wash Wash to Remove Extracellular Probe stain->wash image Image with Fluorescence Microscope wash->image end Data Acquisition image->end

Caption: A streamlined workflow for this compound cell staining experiments.

Protocol 2: Cell Viability Assay (using Calcein AM)

This assay helps determine if low fluorescence is due to poor cell health, as it also relies on intracellular esterase activity.

  • Reagent Preparation:

    • Prepare a stock solution of Calcein AM in DMSO.

    • Prepare a working solution by diluting the stock solution in a physiological buffer (e.g., PBS) to a final concentration of approximately 1 µM.

  • Staining:

    • Wash the cells once with PBS.

    • Add the Calcein AM working solution to the cells.

    • Incubate for 15-30 minutes at 37°C.

  • Imaging:

    • Image the cells using a fluorescence microscope with filters appropriate for Calcein AM (Excitation: ~495 nm, Emission: ~515 nm). Live cells will show green fluorescence.

Protocol 3: Intracellular Esterase Activity Assay (Spectrophotometric)

This assay can quantify the overall esterase activity in your cell population.

  • Cell Lysate Preparation:

    • Harvest cells and wash them with cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Assay Procedure:

    • Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).[3]

    • Prepare a solution of a suitable esterase substrate, such as p-nitrophenyl acetate (pNPA), in the reaction buffer.

    • Add a known amount of cell lysate to the substrate solution in a microplate well.

    • Incubate at a controlled temperature (e.g., 25°C or 37°C).

    • Measure the absorbance of the product (p-nitrophenol) over time at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute).

    • Normalize the esterase activity to the protein concentration of the lysate.

Diagram: this compound Mechanism of Action

SKM_4_45_1_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space skm_out This compound (Non-fluorescent) transporter Anandamide Transporter skm_out->transporter Uptake skm_in This compound transporter->skm_in esterase Intracellular Esterases skm_in->esterase Cleavage fluorescent_product Fluorescent Product esterase->fluorescent_product

Caption: The cellular uptake and activation of the fluorescent probe this compound.

References

How to reduce background fluorescence in SKM 4-45-1 assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence in SKM 4-45-1 assays.

Frequently Asked Questions (FAQs)

Q1: What is the this compound assay and how does it work?

The this compound assay is a fluorescence-based method used to study the transmembrane, carrier-mediated transport of anandamide (AEA), an endogenous cannabinoid.[1][2][3][4] The key component, this compound, is a non-fluorescent analog of AEA.[4][5][6] Once transported into a cell, intracellular esterases cleave the molecule, releasing a fluorescein moiety that produces a fluorescent signal.[4][5][6][7] This fluorescence accumulation is used to quantify the uptake of AEA. The assay typically uses an excitation wavelength of approximately 485-488 nm and an emission wavelength of around 535 nm.[6][7]

Q2: What are the primary sources of high background fluorescence in my this compound assay?

High background fluorescence in this compound assays, and other fluorescence-based assays, can originate from several sources:

  • Autofluorescence : Biological samples naturally fluoresce due to endogenous molecules like NADH, riboflavins, collagen, and elastin.[8][9][10][11] This is often more pronounced in the blue-green region of the spectrum.[9][12]

  • Cell Culture Media and Reagents : Components in cell culture media, such as phenol red and fetal bovine serum (FBS), can be fluorescent.[9][12] Aldehyde-based fixatives like formaldehyde and glutaraldehyde are also known to induce autofluorescence.[8][9][10]

  • Non-Specific Binding of this compound : The probe may bind to cellular components other than its intended target, contributing to background signal.[13][14][15]

  • Suboptimal Probe Concentration : Using an excessively high concentration of this compound can lead to increased background fluorescence.[13][14][16]

  • Inadequate Washing : Insufficient washing after probe incubation can leave unbound probe in the sample, resulting in a higher background.[13][17]

  • Experimental Hardware : The instrumentation itself, including camera noise and ambient light, can be a source of background.[13] Plastic-bottom plates can also fluoresce and contribute to the background signal.[9][13]

Q3: How can I determine the source of the high background in my experiment?

A systematic approach with proper controls is the most effective way to identify the source of high background. The most critical control is an unstained sample (cells treated with all reagents except the this compound probe).[17]

  • If the unstained sample exhibits high fluorescence , the issue is likely autofluorescence from the cells or the medium.

  • If the unstained sample is dark but the stained sample has high background , the problem is more likely related to non-specific binding of the this compound probe, an inappropriate probe concentration, or insufficient washing.

Troubleshooting Guides

Here are detailed troubleshooting guides to systematically address high background fluorescence in your this compound assays.

Guide 1: Addressing Autofluorescence

Autofluorescence is the natural fluorescence of biological materials and can be a significant source of background noise.[8][9][10][11]

Troubleshooting Steps:

  • Identify Autofluorescence : Image an unstained sample using the same imaging parameters as your experimental samples to establish the baseline of autofluorescence.[17]

  • Use a Phenol Red-Free Medium : If you are using a medium containing phenol red, switch to a phenol red-free alternative, especially for live-cell imaging.[12]

  • Optimize Serum Concentration : Reduce the concentration of fetal bovine serum (FBS) to the minimum necessary for cell viability, as it can be a source of fluorescence.[12]

  • Consider a Low-Autofluorescence Medium : For live-cell imaging, consider using an imaging medium specifically designed to reduce background fluorescence, such as an optically clear buffered saline solution.[13]

  • Change Fixative : If using an aldehyde-based fixative, consider switching to an organic solvent like ice-cold methanol or ethanol. If aldehyde fixation is necessary, keep the fixation time to a minimum.[9][11]

  • Chemical Quenching of Autofluorescence : For fixed cells, you can use a chemical quenching agent to reduce autofluorescence.

Experimental Protocol: Sodium Borohydride Treatment for Fixed Cells

This method is effective for reducing autofluorescence induced by aldehyde-based fixatives.

  • After fixation (e.g., with 4% paraformaldehyde) and washing with PBS, prepare a fresh solution of 0.1% Sodium Borohydride in PBS.

  • Incubate the samples in the Sodium Borohydride solution for 10-15 minutes at room temperature.

  • Wash the samples thoroughly three times with PBS for 5 minutes each.[17]

  • Proceed with your standard this compound staining protocol.

Guide 2: Optimizing Probe Concentration and Staining Protocol

High background can often be attributed to issues with the fluorescent probe itself, such as excessive concentration or non-specific binding.

Troubleshooting Steps:

  • Titrate the this compound Concentration : Perform a concentration titration of the this compound probe to find the optimal concentration that provides a good signal-to-noise ratio.[13][16]

  • Thorough Washing : Insufficient washing will leave unbound fluorescent probes in the sample.[13][17] Increase the number and duration of wash steps after probe incubation.[17]

  • Optimize Incubation Time : Titrate the incubation time with the this compound probe. A shorter incubation time may reduce background while still providing a sufficient signal.

Quantitative Data Summary

ParameterRecommendationExpected Outcome
This compound Concentration Titrate to the lowest effective concentrationReduced background from unbound probe
Washing Steps Increase number and/or durationRemoval of unbound probe
Incubation Time Optimize for sufficient signal with low backgroundImproved signal-to-noise ratio

Visualizations

SKM_4_45_1_Assay_Workflow This compound Assay Workflow cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space SKM_4_45_1_unbound This compound (Non-fluorescent) SKM_4_45_1_bound This compound (Transported) SKM_4_45_1_unbound->SKM_4_45_1_bound Carrier-mediated Transport Fluorescent_Product Fluorescent Product SKM_4_45_1_bound->Fluorescent_Product Cleavage Detection Detection Fluorescent_Product->Detection Excitation: ~488 nm Emission: ~535 nm Esterases Intracellular Esterases Esterases->SKM_4_45_1_bound

Caption: Workflow of the this compound assay.

Troubleshooting_Logic Troubleshooting High Background Fluorescence High_Background High Background Observed Unstained_Control Image Unstained Control High_Background->Unstained_Control Autofluorescence Source: Autofluorescence Unstained_Control->Autofluorescence Control is Fluorescent Probe_Issue Source: Probe-related Unstained_Control->Probe_Issue Control is Dark Solutions_Autofluorescence Solutions: - Phenol red-free media - Reduce FBS - Change fixative - Chemical quenching Autofluorescence->Solutions_Autofluorescence Solutions_Probe Solutions: - Titrate probe concentration - Increase washing - Optimize incubation time Probe_Issue->Solutions_Probe

Caption: Logic diagram for troubleshooting high background.

References

Optimizing SKM 4-45-1 assay parameters for specific cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the hypothetical SKM 4-45-1 kinase assay. The this compound assay is envisioned as a novel, cell-based method for measuring the activity of a specific kinase of interest. The assay principle is based on a kinase-dependent activation of an intracellular esterase, which in turn cleaves the this compound substrate, leading to a fluorescent signal. This guide is intended for researchers, scientists, and drug development professionals to help optimize assay parameters for specific cell lines and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound kinase assay?

The this compound kinase assay is a cell-based assay designed to measure the activity of a target kinase. The assay relies on a signaling cascade where the activation of the target kinase leads to the downstream activation of an intracellular esterase. This activated esterase then cleaves the non-fluorescent this compound substrate, releasing a fluorescent molecule.[1][2][3] The intensity of the fluorescence is directly proportional to the activity of the target kinase.

Q2: What are the key advantages of using the this compound assay?

The primary advantages of the this compound assay are its cell-based format, which allows for the measurement of kinase activity in a more physiologically relevant context, and its fluorescence-based readout, which offers high sensitivity and is amenable to high-throughput screening.[4][5][6]

Q3: Can I use the this compound assay for any kinase?

The applicability of the this compound assay is dependent on the specific signaling pathway of the kinase of interest. The assay is suitable for kinases that are known to directly or indirectly lead to the activation of an intracellular esterase. It is crucial to validate this link for your specific kinase and cell line.

Q4: What controls are essential for a successful this compound assay?

To ensure the reliability of your results, it is important to include several controls:

  • Negative Control: Cells not expressing the target kinase or treated with a known inhibitor of the target kinase.

  • Positive Control: Cells with known high activity of the target kinase or treated with an activator.

  • Vehicle Control: Cells treated with the same solvent used to dissolve the test compounds.

  • No-Cell Control: Wells containing assay medium and this compound but no cells, to determine background fluorescence.

Q5: How can I assess potential off-target effects of my test compounds?

Off-target effects are a common concern in kinase assays.[7] To assess this, you can perform counter-screens using cell lines that do not express the target kinase or use specific inhibitors to block the target kinase and observe if the compound still produces a signal. Additionally, testing the compound in a purified esterase activity assay can help identify direct effects on the reporter enzyme.

Troubleshooting Guide

High background, low signal-to-noise ratio, and high variability are common issues encountered during kinase assay development.[4][7] The following table provides guidance on troubleshooting these and other specific problems you might encounter with the this compound assay.

Problem Potential Cause Recommended Solution
High Background Fluorescence - Autofluorescence of test compounds.- High endogenous esterase activity in the cell line.- Spontaneous hydrolysis of this compound.- Screen compounds for autofluorescence at the assay wavelengths.- Reduce the concentration of this compound.- Optimize cell seeding density to reduce the number of cells per well.- Test different lysis buffers to minimize non-specific esterase release.
Low Signal-to-Noise Ratio - Low kinase activity in the chosen cell line.- Insufficient activation of the downstream esterase.- Suboptimal concentration of this compound.- Inefficient cellular uptake of this compound.- Use a cell line with higher expression of the target kinase.- Stimulate cells with an appropriate agonist to increase kinase activity.- Titrate the concentration of this compound to find the optimal concentration.- Increase the incubation time with this compound.
High Well-to-Well Variability - Inconsistent cell seeding.- Edge effects in the microplate.- Pipetting errors.- Compound precipitation.- Ensure a homogenous cell suspension and use a calibrated multichannel pipette for cell seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Use reverse pipetting for viscous solutions and ensure proper mixing.- Check the solubility of test compounds in the assay buffer and reduce the final DMSO concentration.[7]
Inconsistent IC50 Values - Assay conditions not optimized for the specific cell line.- ATP concentration affecting inhibitor potency.- Variation in incubation times.- Optimize parameters such as cell number, this compound concentration, and incubation time for each cell line.- If the inhibitor is ATP-competitive, consider the intracellular ATP concentration of your cell line.[6][8]- Ensure precise and consistent timing for all incubation steps.

Experimental Protocols

Cell Seeding and Treatment
  • Harvest and count cells, then resuspend in culture medium to the desired density.

  • Seed the cells into a 96-well plate at the optimized density for your cell line.

  • Incubate the plate at 37°C in a CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of your test compounds and add them to the appropriate wells.

  • Incubate for the desired treatment period.

This compound Assay Protocol
  • Following compound treatment, remove the culture medium from the wells.

  • Wash the cells once with pre-warmed PBS.

  • Add the this compound assay solution (containing this compound in an appropriate buffer) to each well.

  • Incubate the plate at 37°C for the optimized duration, protected from light.

  • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore released from this compound (e.g., excitation at 485 nm and emission at 535 nm).[2]

Quantitative Data Summary

The following table provides a starting point for optimizing this compound assay parameters for different hypothetical cell lines. These values should be empirically determined for your specific experimental conditions.

Parameter Cell Line A (Low Kinase Expression) Cell Line B (High Kinase Expression) Cell Line C (High Endogenous Esterase Activity)
Cell Seeding Density (cells/well) 20,00010,0005,000
This compound Concentration (µM) 1052
Incubation Time with this compound (min) 603015
Agonist Stimulation (optional) RecommendedNot necessaryRecommended
Expected Signal-to-Background 3-5 fold>10 fold2-4 fold

Visualizations

SKM_4_45_1_Pathway cluster_cell Cell cluster_extracellular Extracellular External_Signal External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase External_Signal->Receptor Target_Kinase Target Kinase Receptor->Target_Kinase Activates Downstream_Kinase Downstream Kinase Target_Kinase->Downstream_Kinase Phosphorylates Esterase_Inactive Inactive Esterase Downstream_Kinase->Esterase_Inactive Activates Esterase_Active Active Esterase Esterase_Inactive->Esterase_Active SKM_4_45_1_in This compound (Non-fluorescent) Esterase_Active->SKM_4_45_1_in Fluorescent_Product Fluorescent Product SKM_4_45_1_in->Fluorescent_Product Cleavage SKM_4_45_1_out This compound (Added to media) SKM_4_45_1_out->SKM_4_45_1_in Cellular Uptake

Caption: Hypothetical signaling pathway of the this compound kinase assay.

Assay_Workflow A 1. Seed Cells in 96-well Plate B 2. Incubate for 24h A->B C 3. Treat with Test Compounds B->C D 4. Incubate for Treatment Period C->D E 5. Wash Cells with PBS D->E F 6. Add this compound Assay Solution E->F G 7. Incubate (protected from light) F->G H 8. Measure Fluorescence G->H

Caption: General experimental workflow for the this compound assay.

Troubleshooting_Tree Start Assay Issue High_Background High Background? Start->High_Background Low_Signal Low Signal? High_Background->Low_Signal No Sol_BG_1 Check Compound Autofluorescence High_Background->Sol_BG_1 Yes High_Variability High Variability? Low_Signal->High_Variability No Sol_Signal_1 Increase this compound Concentration/Incubation Low_Signal->Sol_Signal_1 Yes Sol_Var_1 Check Cell Seeding Protocol High_Variability->Sol_Var_1 Yes OK Assay Optimized High_Variability->OK No Sol_BG_2 Reduce this compound Concentration Sol_BG_1->Sol_BG_2 Sol_BG_3 Optimize Cell Density Sol_BG_2->Sol_BG_3 Sol_BG_3->High_Background Sol_Signal_2 Use Higher Expressing Cell Line Sol_Signal_1->Sol_Signal_2 Sol_Signal_3 Add Agonist Stimulation Sol_Signal_2->Sol_Signal_3 Sol_Signal_3->Low_Signal Sol_Var_2 Mitigate Edge Effects Sol_Var_1->Sol_Var_2 Sol_Var_3 Verify Pipetting Accuracy Sol_Var_2->Sol_Var_3 Sol_Var_3->High_Variability

Caption: Troubleshooting decision tree for this compound assay optimization.

References

Technical Support Center: Assays Utilizing Intracellular Esterase Activity

Author: BenchChem Technical Support Team. Date: December 2025

As specific information regarding "SKM 4-45-1" is not publicly available, this technical support center provides guidance based on the general principles of assays that rely on the activity of intracellular esterases. These assays typically involve a non-fluorescent, cell-permeable substrate that is cleaved by esterases within viable cells to produce a fluorescent product.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind assays that rely on intracellular esterase activity?

A1: These assays use a cell-permeable, non-fluorescent molecule (prodrug) that contains one or more ester groups. This molecule can freely cross the membrane of living cells. Inside the cell, ubiquitous enzymes called intracellular esterases cleave the ester groups.[1] This cleavage converts the molecule into a fluorescent form that is also less membrane-permeable, effectively trapping it inside cells with intact membranes. The resulting fluorescence intensity is directly proportional to the number of viable, metabolically active cells in the sample.[2][3]

Q2: How does intracellular esterase activity relate to cell viability?

A2: Intracellular esterase activity is often used as a marker for cell viability because only cells with intact cell membranes and active metabolism can retain the necessary esterases and the fluorescent product.[3] Compromised or dead cells lose their esterase activity and membrane integrity, leading to a lack of fluorescence. Thus, a brighter fluorescent signal corresponds to a healthier and more viable cell population.

Q3: What are the key factors that can influence the results of my esterase-based assay?

A3: Several factors can impact the outcome of your experiment:

  • Cell Health and Type: Different cell types exhibit varying levels of esterase activity. Unhealthy or compromised cells will have reduced enzymatic activity.[4]

  • Incubation Time and Temperature: Esterase activity is temperature-dependent, and sufficient time is required for the enzymatic conversion of the substrate.[4]

  • Substrate Concentration: Using a concentration that is too high can lead to cytotoxicity, while a concentration that is too low may result in a weak signal.[4]

  • Solvent Concentration: The final concentration of solvents like DMSO should be kept low (typically below 0.1%) to avoid solvent-induced toxicity.[4]

  • Cell Seeding Density: Inconsistent cell numbers between wells will lead to high variability in the results.[4]

Q4: Can I use this type of assay with fixed cells?

A4: No. Fixation methods typically permeabilize cell membranes and inactivate cellular enzymes, including esterases. Therefore, these assays are designed for use with live cells only.

Troubleshooting Guide

Problem 1: No or Very Low Fluorescent Signal

Possible Cause Recommended Solution
Low Intracellular Esterase Activity 1. Increase Incubation Time: Extend the incubation period (e.g., from 30 minutes to 60-90 minutes) to allow for more complete substrate hydrolysis.[4] 2. Optimize Temperature: Ensure incubation is performed at 37°C, as esterase activity is temperature-dependent.[4] 3. Assess Baseline Esterase Activity: Perform a preliminary assay to confirm your cells have sufficient esterase activity (see Protocol 2).
Substrate Degradation 1. Prepare Fresh Solutions: The ester-containing substrate can hydrolyze prematurely in aqueous media. Prepare fresh working solutions for each experiment.[4] 2. Minimize Time in Buffer: Add the substrate to the cells as soon as possible after diluting it into the aqueous buffer.[4]
Incorrect Filter Settings 1. Verify Wavelengths: Check that the excitation and emission wavelengths on your fluorescence microscope or plate reader match the spectral properties of the fluorescent product.
Cell Health Issues 1. Check Cell Viability: Before the assay, visually inspect your cells to ensure they are healthy and morphologically consistent. Consider using a trypan blue exclusion assay to quantify viability.

Problem 2: High Variability Between Replicate Wells

Possible Cause Recommended Solution
Inconsistent Cell Seeding 1. Ensure Uniform Cell Density: Be meticulous when seeding cells to ensure each well receives the same number of cells. Allow cells to settle evenly before incubation.[4] 2. Use Consistent Passage Numbers: Use cells from a consistent passage number range, as esterase activity can change as cells are passaged.[4]
Incomplete Reagent Mixing 1. Vortex Thoroughly: Ensure the stock solution is fully thawed and the final working solution is well-vortexed before adding it to the cells.[4] 2. Create a Master Mix: When possible, prepare a master mix of the reaction components to be added to all wells to minimize pipetting errors.[5]
Edge Effects in Microplates 1. Hydrate Perimeter Wells: To minimize evaporation from the outer wells of a microplate, fill the perimeter wells with sterile water or PBS.

Problem 3: Signs of Cellular Toxicity After Incubation

Possible Cause Recommended Solution
High Substrate Concentration 1. Perform a Dose-Response Curve: Titrate the substrate concentration to find the optimal, non-toxic concentration for your cell type.[4] 2. Reduce Incubation Time: Shorten the incubation period to the minimum time required to achieve a sufficient signal.[4]
Solvent Toxicity (e.g., DMSO) 1. Check Final Concentration: Ensure the final concentration of the solvent in the cell culture medium is below the level of toxicity for your cells (typically <0.1% for DMSO).[4]
Phototoxicity 1. Minimize Light Exposure: During imaging, especially with live cells, minimize their exposure to high-intensity excitation light to prevent the generation of reactive oxygen species and subsequent cell damage.[6][7]

Experimental Protocols

Protocol 1: General Workflow for Cell Viability Assay

This protocol describes a general procedure for measuring cell viability using a substrate dependent on intracellular esterase activity.

  • Prepare Stock Solution: Dissolve the ester-containing substrate in high-quality, anhydrous DMSO to create a 1-10 mM stock solution. Aliquot and store at -20°C or -80°C, protected from light and moisture.[4]

  • Cell Preparation: Plate cells in a 96-well plate at a desired density and culture until they are ready for the assay.

  • Prepare Loading Buffer: On the day of the experiment, thaw an aliquot of the stock solution. Dilute it into a serum-free medium or a buffered salt solution (e.g., HBSS) to the final working concentration (typically 1-10 µM). Vortex thoroughly.

  • Cell Loading: Remove the culture medium from the cells. Wash the cells once with the serum-free medium or buffer. Add the loading buffer containing the substrate to the cells.[4]

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light. This step may require optimization for different cell types.[4]

  • Wash: Aspirate the loading buffer and wash the cells 2-3 times with fresh, warm buffer to remove any extracellular substrate.[4]

  • Measurement: Measure the fluorescence using a fluorescence microscope or a microplate reader at the appropriate excitation and emission wavelengths.

Protocol 2: Qualitative Assessment of Baseline Esterase Activity

This protocol uses Calcein-AM, a common substrate for intracellular esterases, to qualitatively assess a cell line's ability to hydrolyze AM esters.[4]

  • Cell Preparation: Plate cells on a glass-bottom dish or a microplate suitable for fluorescence microscopy.

  • Prepare Calcein-AM Solution: Prepare a 1 µM working solution of Calcein-AM in a serum-free medium.

  • Loading: Remove the culture medium from the cells, wash once with PBS, and add the Calcein-AM working solution.[4]

  • Incubation: Incubate for 15-30 minutes at 37°C.[4]

  • Visualization: Wash the cells once with PBS. Visualize the cells using a fluorescence microscope with standard FITC/GFP filter sets (Excitation ~490 nm, Emission ~515 nm).[4]

  • Interpretation: Healthy cells with active esterases will show bright green fluorescence. Weak or no fluorescence suggests low intrinsic esterase activity, which may predict inefficient processing of other esterase-dependent probes.[4]

Visualizations

G cluster_workflow General Experimental Workflow prep Prepare Cells (Plate and Culture) load Prepare and Add Loading Buffer (with Substrate) prep->load incubate Incubate at 37°C (Protected from Light) load->incubate wash Wash Cells (Remove Extracellular Substrate) incubate->wash measure Measure Fluorescence (Microscope or Plate Reader) wash->measure

Caption: A typical workflow for assays using intracellular esterase activity.

G start Start Troubleshooting: No / Low Signal q1 Are cells healthy and seeded correctly? start->q1 fix_cells ACTION: Check cell morphology. Ensure consistent seeding. q1->fix_cells No q2 Was the substrate solution prepared freshly? q1->q2 Yes fix_cells->q2 fix_reagent ACTION: Prepare fresh substrate for each experiment. q2->fix_reagent No q3 Is incubation time and temperature optimal? q2->q3 Yes fix_reagent->q3 fix_incubation ACTION: Increase incubation time. Ensure 37°C. q3->fix_incubation No end Problem Resolved q3->end Yes fix_incubation->end

Caption: Troubleshooting logic for addressing a "No or Low Signal" result.

References

SKM 4-45-1 photostability and how to prevent photobleaching

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the photostability of the fluorescent anandamide analog, SKM 4-45-1, and offers troubleshooting strategies to mitigate photobleaching during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it become fluorescent?

This compound is a non-fluorescent analog of anandamide (AEA) designed to study the transmembrane transport of AEA.[1][2] It is a substrate for the anandamide transmembrane carrier. Its unique mechanism of action involves a two-step process:

  • Cellular Uptake: this compound is transported across the cell membrane.

  • Enzymatic Activation: Once inside the cell, cytosolic esterases cleave the molecule, releasing a fluorophore that becomes trapped and visible within the cell.[3][4][5]

This mechanism makes the resulting intracellular fluorescence an indicator of both cellular uptake and subsequent enzymatic activity.[4]

Q2: Is this compound photostable?

Q3: What causes the photobleaching of this compound?

Photobleaching is the irreversible photochemical destruction of a fluorophore.[6] When the fluorescent component of activated this compound is exposed to high-intensity excitation light, it can enter a reactive excited state. Instead of releasing the energy as light (fluorescence), it can react with surrounding molecules, particularly molecular oxygen, leading to the generation of reactive oxygen species (ROS).[7] These ROS can then chemically damage the fluorophore, rendering it permanently non-fluorescent.[7]

Troubleshooting Guide: Rapid Signal Loss

If you are experiencing rapid fading or complete loss of the this compound fluorescent signal, consult the following troubleshooting workflow and table of mitigation strategies.

Troubleshooting Workflow

G Troubleshooting this compound Photobleaching cluster_0 Troubleshooting this compound Photobleaching start Start: Rapid Signal Loss Observed q1 Are you performing live-cell or fixed-cell imaging? start->q1 live Live-Cell Imaging q1->live Live fixed Fixed-Cell Imaging q1->fixed Fixed q2_live Are you using a live-cell antifade reagent? live->q2_live q2_fixed Are you using an antifade mounting medium? fixed->q2_fixed add_live_reagent Action: Add a live-cell compatible antifade reagent (e.g., Trolox-based). Re-evaluate. q2_live->add_live_reagent No q3 Have you optimized imaging parameters? q2_live->q3 Yes add_fixed_reagent Action: Use a high-quality antifade mounting medium (e.g., ProLong Gold). Re-evaluate. q2_fixed->add_fixed_reagent No q2_fixed->q3 Yes add_live_reagent->q3 add_fixed_reagent->q3 optimize Action: Systematically reduce light intensity, decrease exposure time, and increase camera gain/binning. See Protocol. q3->optimize No end_ok Problem Resolved q3->end_ok Yes optimize->end_ok end_not_ok Problem Persists: Consider alternative probe or consult instrument specialist. optimize->end_not_ok

Caption: A step-by-step workflow to diagnose and resolve this compound photobleaching issues.

Summary of Mitigation Strategies
Strategy CategoryMethodDescriptionSuitability
Reduce Excitation Light Lower Light Source PowerUse the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio.[7][8]Live & Fixed Cells
Use Neutral Density (ND) FiltersND filters reduce illumination intensity without changing the light's spectral properties.[7][9]Live & Fixed Cells
Decrease Exposure TimeMinimize the duration the shutter is open for each frame. Compensate with camera gain if needed.[8][10]Live & Fixed Cells
Reduce Imaging FrequencyFor time-lapse experiments, increase the interval between acquisitions to the longest possible duration.[10]Live Cells
Use Chemical Stabilizers Antifade Mounting MediaFor fixed samples, use commercial media (e.g., VECTASHIELD®, ProLong™ Gold) that contain ROS scavengers.[7][8]Fixed Cells Only
Live-Cell Antifade ReagentsAdd reagents like VectaCell™ Trolox or ProLong™ Live to the imaging medium to protect against photobleaching in live cells.[10]Live Cells Only
Optimize Detection Use a High-Sensitivity CameraCooled, high quantum efficiency cameras can detect faint signals, requiring less excitation light.[7]Live & Fixed Cells
Use a High Numerical Aperture (NA) ObjectiveHigh-NA objectives gather more light, improving signal detection and allowing for lower light intensity.[9]Live & Fixed Cells
Use Camera BinningBinning pixels increases sensitivity at the cost of spatial resolution, allowing for shorter exposure times.Live & Fixed Cells
Proper Handling Protect from Ambient LightStore the probe and prepared samples in the dark to prevent premature photobleaching.[8]Live & Fixed Cells

Experimental Protocols

Protocol: Quantifying this compound Photostability on Your Microscope

This protocol provides a method to determine the rate of photobleaching for this compound under your specific experimental conditions. This allows you to optimize acquisition parameters before starting a critical experiment.

Objective: To measure the decay of this compound fluorescence intensity over time during continuous illumination.

Materials:

  • Cells prepared with this compound according to your primary experimental protocol.

  • Fluorescence microscope with time-lapse imaging capability.

  • Image analysis software (e.g., ImageJ/Fiji, MetaMorph).

Workflow Diagram:

G Photostability Assay Workflow cluster_workflow Photostability Assay Workflow prep 1. Prepare Sample Load cells treated with this compound. locate 2. Locate Region of Interest (ROI) Use low light to find a representative field of view. prep->locate setup 3. Set Acquisition Parameters Define your standard intensity, exposure, and gain. locate->setup acquire 4. Acquire Time-Lapse Image continuously (e.g., 1 frame/sec for 60 sec) with excitation shutter open. setup->acquire analyze 5. Analyze Data Measure mean intensity of ROI in each frame. acquire->analyze plot 6. Plot & Calculate Half-Life Plot Intensity vs. Time. Determine time to 50% intensity. analyze->plot G This compound Activation and Photobleaching Pathway cluster_cell Intracellular Space cluster_env Extracellular Space Esterase Cytosolic Esterases ActivatedProbe Activated Fluorophore (Fluorescent) Esterase->ActivatedProbe Cleavage ExcitedState Excited State ActivatedProbe->ExcitedState Excitation Light (hν) BleachedProbe Bleached Probe (Non-Fluorescent) ActivatedProbe:e->BleachedProbe:w Photobleaching ExcitedState->ActivatedProbe Fluorescence ROS Reactive Oxygen Species (ROS) ExcitedState->ROS Intersystem Crossing + O2 ROS->ActivatedProbe Oxidative Damage SKM This compound (Non-Fluorescent) SKM->Esterase Transmembrane Transport

References

Common pitfalls to avoid when using SKM 4-45-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using SKM 4-45-1 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a non-fluorescent analog of anandamide (AEA), an endogenous cannabinoid. Its primary application is to visualize and study the cellular uptake and intracellular trafficking of AEA.[1][2]

Q2: How does this compound become fluorescent?

This compound is designed to be non-fluorescent in the extracellular environment. Once it is transported into the cell, intracellular esterases cleave the molecule, releasing a fluorescent moiety.[1][2][3][4] This mechanism allows for the specific detection of cellular uptake.

Q3: What is the mechanism of this compound cellular uptake?

Studies have shown that this compound utilizes the same carrier-mediated transport system as AEA.[2][4] The Transient Receptor Potential Vanilloid 1 (TRPV1) channel has been identified as a key mediator of this uptake.[5][6]

Troubleshooting Guide

Q1: I am not observing any fluorescence signal after incubating my cells with this compound. What could be the issue?

Possible Causes and Solutions:

  • Low Intracellular Esterase Activity: The cell type you are using may have low endogenous esterase activity, which is required to activate the fluorescence of this compound.

    • Recommendation: Confirm the esterase activity of your cell line using a general esterase activity assay. If activity is low, consider using a different cell line known to have higher esterase activity.

  • Incorrect Filter Sets: Ensure you are using the appropriate excitation and emission wavelengths for the cleaved fluorescent component (fluorescein).

    • Recommendation: Use a filter set suitable for fluorescein, typically with an excitation wavelength around 485 nm and an emission wavelength around 535 nm.[4]

  • Insufficient Incubation Time or Concentration: The concentration of this compound or the incubation time may be too low for a detectable signal.

    • Recommendation: Refer to the experimental protocols table below for typical concentration ranges and incubation times. Consider performing a time-course and concentration-response experiment to optimize conditions for your specific cell type.

Q2: I am observing high background fluorescence. How can I reduce it?

Possible Causes and Solutions:

  • Extracellular Hydrolysis: Although designed to be activated intracellularly, some extracellular esterases in your culture medium (e.g., from serum) could cause background fluorescence.

    • Recommendation: Wash the cells thoroughly with a serum-free buffer before and after incubation with this compound.

  • Autofluorescence: Your cells or medium may have high intrinsic fluorescence at the detection wavelengths.

    • Recommendation: Image a control group of cells that have not been treated with this compound to determine the level of autofluorescence. Use this to set the baseline for your analysis.

Q3: My kinetic uptake studies are difficult to interpret. Why might this be?

Limitation of the Probe:

  • This compound's fluorescence activation is a two-step process: cellular uptake followed by enzymatic cleavage.[1] This two-step mechanism complicates the precise measurement of initial uptake kinetics, as the rate of fluorescence increase is dependent on both transport and enzymatic rates.

    • Recommendation: For detailed kinetic studies, consider using radiolabeled AEA analogs, which provide a more direct measure of transport.[1] Use this compound for qualitative and semi-quantitative assessments of AEA uptake.[1]

Q4: I am observing unexpected cellular effects after treatment with this compound. What could be the cause?

Cellular Signaling Activity:

  • As an analog of anandamide, this compound can activate signaling pathways. For instance, its uptake via TRPV1 can lead to an increase in intracellular calcium, which in turn can affect cell proliferation and other cellular processes.[7]

    • Recommendation: Be aware of the potential for this compound to induce biological effects. Include appropriate controls to distinguish the effects of the compound from the process of uptake itself. Consider using TRPV1 antagonists like capsazepine or AMG9810 to investigate the role of this channel in your observations.[7]

Experimental Protocols

The following table summarizes typical experimental conditions for using this compound as reported in the literature.

Cell TypeThis compound ConcentrationIncubation TimeApplicationReference
Multidrug-Resistant S. aureus (MDRSA CI-M)5 µg/mL2 and 4 hoursInvestigating AEA accumulation[3][8]
RBL-2H3 cells25 µM5 minutesInvestigating impact of intracellular calcium on uptake[4]
Endothelial Colony-Forming Cells (ECFCs)1 µM30 minutesInvestigating role of cannabinoid receptors in uptake[5][6]
C6 glioma cellsNot specifiedNot specifiedDemonstrating carrier-mediated uptake[2]

Visualizations

SKM_4_45_1_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SKM_ext This compound (Non-fluorescent) TRPV1 TRPV1 Channel SKM_ext->TRPV1 Uptake SKM_int This compound TRPV1->SKM_int Esterases Intracellular Esterases SKM_int->Esterases Cleavage Fluorescein Fluorescent Product Esterases->Fluorescein

Caption: Mechanism of this compound uptake and fluorescence activation.

Experimental_Workflow Start Seed cells Wash Wash with serum-free buffer Start->Wash Incubate Incubate with This compound Wash->Incubate Wash_Post Wash to remove extracellular probe Incubate->Wash_Post Image Acquire fluorescence images/readout Wash_Post->Image Analyze Analyze data Image->Analyze

Caption: General experimental workflow for using this compound.

TRPV1_Signaling SKM This compound / AEA TRPV1 TRPV1 SKM->TRPV1 Ca_influx Ca²⁺ Influx TRPV1->Ca_influx ATP_release ATP Release TRPV1->ATP_release EGFR EGFR Transactivation TRPV1->EGFR Proliferation Cell Proliferation Ca_influx->Proliferation P2Y2 P2Y2 Receptor ATP_release->P2Y2 Akt Akt Activation P2Y2->Akt ERK ERK1/2 Activation EGFR->ERK Akt->Proliferation ERK->Proliferation

Caption: Simplified TRPV1 signaling pathway activated by AEA/SKM 4-45-1.

References

Addressing variability in SKM 4-45-1 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SKM 4-45-1 in experimental settings. The information is designed to help address potential variability in results and ensure reliable data acquisition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a non-fluorescent analog of anandamide (AEA), an endogenous cannabinoid.[1][2] It is designed to be a substrate for the transmembrane carrier responsible for AEA uptake.[3] Once inside the cell, this compound is cleaved by intracellular esterases, releasing a fluorescent product.[1][4][5][6] This fluorescence is proportional to the amount of this compound taken up by the cell and can be measured to study AEA transport kinetics.

Q2: What are the main sources of variability in this compound experimental results?

A2: Variability in this compound experiments can arise from several factors:

  • Intracellular Esterase Activity: The fluorescence signal is dependent on the cleavage of this compound by non-specific intracellular esterases.[4][5] Variations in the activity of these enzymes between different cell types or even between cell passages can lead to inconsistent results.[5]

  • Cell Health and Density: The rate of AEA uptake is dependent on the health and confluence of the cells. Sub-optimal cell conditions can lead to reduced uptake and a weaker fluorescence signal.

  • Nonspecific Binding: Anandamide and its analogs are lipophilic and can bind nonspecifically to plastic surfaces, which can interfere with accurate measurements of uptake.[7]

  • Reagent Quality and Handling: The stability and concentration of this compound and any inhibitors or other compounds used are critical for reproducible results.

  • Experimental Conditions: Factors such as incubation time, temperature, and buffer composition can all influence the rate of AEA uptake.

Q3: Can this compound be used to study AEA binding to cannabinoid receptors?

A3: No, this compound is not designed to bind to cannabinoid receptors. Its primary application is to study the transmembrane transport of AEA into the cell.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Fluorescence Signal Low AEA Transporter Expression: The cell line used may have low expression levels of the anandamide transporter.- Use a cell line known to have robust AEA uptake. - Consider transiently overexpressing the putative transporter if known.
Low Intracellular Esterase Activity: The cells may have insufficient esterase activity to efficiently cleave this compound.[5]- Confirm esterase activity using a general esterase activity assay. - If activity is low, this compound may not be a suitable probe for this cell type.
Sub-optimal this compound Concentration: The concentration of this compound may be too low for detection.- Perform a concentration-response curve to determine the optimal concentration for your cell type. A typical starting range is 1-30 µM.[1][2]
Incorrect Fluorescence Measurement Settings: The excitation and emission wavelengths may be set incorrectly on the fluorescence plate reader or microscope.- For the fluorescent product of this compound, use an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 535 nm.[4]
High Background Fluorescence Nonspecific Binding to Plasticware: this compound, being lipophilic, can bind to the surface of plastic plates, leading to high background readings.[7]- Use glass-bottom plates or grow cells on glass coverslips to minimize nonspecific binding.[7] - Include wells with no cells but containing all reagents as a background control.
Autofluorescence: The cells or the medium may have high intrinsic fluorescence at the measurement wavelengths.- Measure the fluorescence of cells and medium alone (without this compound) to determine the level of autofluorescence. - Subtract the average background fluorescence from all experimental readings.
Inconsistent Results Between Experiments Variability in Cell Culture: Differences in cell passage number, confluency, or health can lead to changes in AEA uptake.- Use cells within a consistent and low passage number range. - Seed cells at a consistent density to ensure similar confluency at the time of the experiment. - Regularly monitor cell health and morphology.
Inconsistent Reagent Preparation: Improper storage or handling of this compound and other compounds can lead to degradation and loss of activity.- Aliquot stock solutions of this compound to avoid repeated freeze-thaw cycles. - Protect stock solutions from light. - Prepare fresh working solutions for each experiment.
Variations in Incubation Times and Temperatures: Small deviations in incubation parameters can affect the kinetics of uptake.- Use a calibrated incubator and timer to ensure consistent incubation conditions. - Pre-warm all buffers and solutions to the experimental temperature (typically 37°C) before adding them to the cells.

Experimental Protocols

Anandamide Uptake Assay using this compound

This protocol provides a general framework for measuring anandamide uptake in cultured cells using this compound. Optimization for specific cell lines and experimental conditions is recommended.

Materials:

  • This compound

  • Cell culture medium

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Positive control inhibitor (e.g., AM404)

  • 96-well black, clear-bottom or glass-bottom plates

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate cells under standard culture conditions.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of this compound and any inhibitors in assay buffer. It is crucial to have a final solvent concentration that does not affect cell viability (typically ≤ 0.1%).

  • Assay:

    • Wash the cell monolayer twice with pre-warmed assay buffer.

    • Add the appropriate working solutions to the wells:

      • Test wells: this compound solution.

      • Inhibitor control wells: Pre-incubate with the inhibitor for a specified time (e.g., 10-30 minutes) before adding this compound.

      • Background control wells: Assay buffer with the same final solvent concentration but without this compound.

      • No-cell control wells: this compound solution in wells without cells to measure nonspecific binding to the plate.

    • Incubate the plate at 37°C for the desired time (e.g., 5-30 minutes).[1][4]

    • Terminate the uptake by washing the cells three times with ice-cold assay buffer.

  • Fluorescence Measurement:

    • Add fresh assay buffer to each well.

    • Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~535 nm.[4]

    • Alternatively, visualize and quantify the fluorescence using a fluorescence microscope.

Data Analysis:

  • Subtract the average fluorescence of the no-cell control wells from all other readings to correct for nonspecific binding.

  • Subtract the average fluorescence of the background control wells (cells without this compound) to correct for autofluorescence.

  • The resulting fluorescence values are proportional to the amount of this compound uptake.

Quantitative Data Summary
ParameterValueCell Line/ConditionReference
This compound Concentration 1 - 30 µMEndothelial Colony-Forming Cells (ECFCs)[1][2]
25 µMRBL-2H3 cells[4]
5 µg/mLMultidrug-Resistant Staphylococcus aureus[6]
Incubation Time 5 - 30 minutesRBL-2H3, ECFCs[1][4]
Excitation Wavelength ~485 nmGeneral[4]
Emission Wavelength ~535 nmGeneral[4]
Positive Control Inhibitor AM404 (100 µM)RBL-2H3 cells[4]
SB366791 (10 µM)ECFCs (TRPV1 antagonist)[1][8]

Visualizations

SKM_4_45_1_Workflow cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space SKM_4_45_1_ext This compound (Non-fluorescent) AEA_Transporter Anandamide Transporter SKM_4_45_1_ext->AEA_Transporter Uptake SKM_4_45_1_int This compound AEA_Transporter->SKM_4_45_1_int Esterases Intracellular Esterases SKM_4_45_1_int->Esterases Cleavage Fluorescent_Product Fluorescent Product Esterases->Fluorescent_Product

Caption: Experimental workflow of this compound from cellular uptake to fluorescence.

Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space TRPV1 TRPV1 Receptor AEA_Transporter Anandamide Transporter TRPV1->AEA_Transporter Modulates SKM_4_45_1_int This compound AEA_Transporter->SKM_4_45_1_int Fluorescence Fluorescence SKM_4_45_1_int->Fluorescence Esterase Cleavage SKM_4_45_1_ext This compound (Extracellular) SKM_4_45_1_ext->AEA_Transporter Uptake TRPV1_Antagonist TRPV1 Antagonist (e.g., SB366791) TRPV1_Antagonist->TRPV1 Inhibits

Caption: Influence of TRPV1 receptor on this compound uptake.

Troubleshooting_Logic Start Inconsistent or Low Signal? CheckCells Verify Cell Health & Density Start->CheckCells Yes GoodData Consistent Results Start->GoodData No CheckReagents Check Reagent Preparation & Storage CheckCells->CheckReagents OptimizeAssay Optimize Assay Parameters CheckReagents->OptimizeAssay CheckBackground High Background? OptimizeAssay->CheckBackground UseGlass Use Glass Coverslips/ Bottom Plates CheckBackground->UseGlass Yes LowSignal Low Signal? CheckBackground->LowSignal No BackgroundControl Include No-Cell Controls UseGlass->BackgroundControl BackgroundControl->LowSignal CheckEsterase Confirm Esterase Activity LowSignal->CheckEsterase Yes LowSignal->GoodData No OptimizeConcentration Optimize this compound Concentration CheckEsterase->OptimizeConcentration CheckInstrument Verify Instrument Settings OptimizeConcentration->CheckInstrument CheckInstrument->GoodData

Caption: A logical troubleshooting workflow for this compound experiments.

References

Limitations of using SKM 4-45-1 for kinetic studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SKM 4-45-1, a fluorescent analog of anandamide (AEA), for kinetic studies of endocannabinoid transport.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a non-fluorescent analog of anandamide (AEA). It is designed to be a substrate for the putative anandamide membrane transporter (AMT). Once transported into the cell, it is cleaved by intracellular esterases, releasing a fluorescein moiety and generating a fluorescent signal.[1][2] This allows for the visualization and quantification of its uptake.[1]

Q2: What is the primary application of this compound?

Its primary application is to study the carrier-mediated transmembrane transport of AEA into cells.[3][4] It serves as a non-radioactive alternative to substrates like [³H]AEA for analyzing the kinetic features of AEA transport.[1]

Q3: What are the main limitations of using this compound for kinetic studies?

The primary limitation is that the observed fluorescence is a result of two distinct kinetic processes: the initial transport of this compound into the cell and its subsequent enzymatic de-esterification.[1] This convolution of rates makes it extremely difficult to isolate and accurately measure the kinetics of the transport step alone.[1]

Q4: Can I use this compound in any cell line?

No. The use of this compound is restricted to cells that express sufficient levels of intracellular esterase activity to cleave the molecule and generate a fluorescent signal.[1] Cell lines with low esterase activity will yield a weak or undetectable signal.

Q5: Is this compound a specific substrate for the anandamide transporter?

While it is taken up by the same mechanism as AEA, other pathways can contribute to its cellular accumulation.[2] Notably, the ion channel TRPV1 has been shown to mediate the cellular uptake of this compound in endothelial cells, which can influence cell proliferation.[5][6][7] This represents a potential off-target transport mechanism that can complicate data interpretation.

Q6: Does this compound interact with cannabinoid receptors or FAAH?

This compound is reported to not bind to the CB1 cannabinoid receptor at concentrations below 10 µM.[4][8] It is also not a significant substrate or inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme that degrades AEA.[4][8]

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Suggested Solution(s)
No or very low fluorescent signal 1. Low Esterase Activity: The selected cell line may not have sufficient intracellular esterase activity.Action: Confirm esterase activity in your cell line using a general esterase activity assay. If activity is low, consider using a different cell line known to have high esterase activity (e.g., C6 glioma cells).[4]
2. Low Signal Intensity: this compound is known to have inherently low signal intensity.[1]Action: Increase the concentration of this compound (e.g., up to 25-30 µM).[2][5] Optimize instrument settings (gain, photomultiplier tube voltage) to maximize signal detection.[2]
Inconsistent kinetic results / High variability 1. Confounded Kinetics: The measured rate is a combination of transport and enzymatic cleavage, which can vary with cell state or experimental conditions.[1]Action: Acknowledge this limitation in your data interpretation. Focus on endpoint assays or relative uptake under different inhibitory conditions rather than precise kinetic constants. Use known transport inhibitors (e.g., AM404) to confirm the contribution of carrier-mediated uptake.[2][9]
2. Off-Target Transport: Uptake may be mediated by channels like TRPV1, not just the putative AMT.[5][7]Action: If your cells express TRPV1, test the effect of a TRPV1 antagonist (e.g., SB366791) on this compound uptake to quantify the contribution of this pathway.[5][10]
Fluorescence observed on the cell surface 1. Non-Specific Binding: The probe may be binding non-specifically to the plasma membrane.Action: this compound is designed to be non-fluorescent in the extracellular environment and is not suitable for visualizing transporters on the cell surface.[1] Use imaging techniques with higher resolution to confirm the intracellular localization of the signal.
Unexpected biological effects (e.g., increased cell proliferation) 1. TRPV1 Activation: Uptake of this compound via TRPV1 can trigger downstream signaling pathways leading to proliferation.[6][11][12]Action: Be aware that this compound is not just a passive probe but can have biological activity.[10] If studying transport in isolation, use concentrations and time points that minimize these downstream effects.

Quantitative Data Summary

The following table summarizes key quantitative parameters reported for this compound and related compounds in the literature.

ParameterValueCell Line / SystemReference
This compound IC₅₀ (vs. [³H]AEA uptake)7.8 ± 1.3 µMCerebellar granule cells[4]
AEA IC₅₀ (vs. This compound uptake)53.8 ± 1.8 µMC6 glioma cells[4]
This compound Kd (for uptake)2.63 µM (95% CI: 0.24–28.47 µM)Endothelial Colony-Forming Cells (ECFCs)[9][10]
FAAH Inhibition > 10 µMN/A[4][8]
CB1 Receptor Binding No binding at < 10 µMRat brain membranes[4]

Experimental Protocols

Protocol: Cellular Uptake Assay for this compound

This protocol provides a general framework for measuring the cellular uptake of this compound using fluorescence spectroscopy.

1. Cell Preparation:

  • Plate cells (e.g., RBL-2H3, ECFCs) in a suitable format (e.g., 96-well black, clear-bottom plate) at a density that ensures they are sub-confluent (e.g., 70%) on the day of the experiment.[2][7]

  • Culture cells overnight under standard conditions (e.g., 37°C, 5% CO₂).

2. Reagent Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a working solution of this compound by diluting the stock in an appropriate assay buffer (e.g., KRH buffer). Final concentrations for experiments often range from 1 µM to 30 µM.[5][7]

  • Prepare solutions of inhibitors or antagonists (e.g., AM404, SB366791) if required.

3. Assay Procedure:

  • Wash the cells gently with pre-warmed assay buffer to remove culture medium.

  • For inhibitor studies, pre-incubate the cells with the inhibitor or vehicle control for a specified time (e.g., 10-30 minutes) at 37°C.[2][10]

  • Initiate the uptake by adding the this compound working solution to the wells.

  • Incubate for the desired time period (e.g., 5 to 30 minutes) at 37°C.[2]

  • Stop the uptake by washing the cells with ice-cold buffer.

4. Data Acquisition:

  • Measure the intracellular fluorescence using a fluorescence plate reader.

  • Set the excitation wavelength to ~485 nm and the emission wavelength to ~535 nm.[2]

  • For kinetic studies, repeated measurements can be taken at short intervals (e.g., every 10 seconds) over the course of the incubation.[5][9]

5. Controls:

  • Blank: Wells with buffer only to determine background fluorescence.

  • Vehicle Control: Cells treated with the same concentration of vehicle (e.g., DMSO) used for the this compound solution.

  • Inhibitor Control: To define non-specific uptake, use a known inhibitor of AEA transport, such as AM404 (e.g., at 100 µM).[2]

Mandatory Visualizations

G cluster_outside Extracellular Space cluster_membrane Plasma Membrane cluster_inside Intracellular Space SKM_out This compound (Non-fluorescent) TRPV1 TRPV1 Channel SKM_out->TRPV1 Uptake (Alternate Pathway) AMT AEA Membrane Transporter (AMT) SKM_out->AMT Uptake (Primary Pathway) SKM_in This compound TRPV1->SKM_in Prolif Cell Proliferation TRPV1->Prolif Can Stimulate AMT->SKM_in Esterases Intracellular Esterases SKM_in->Esterases De-esterification (Cleavage) Fluorescence Fluorescence (Signal Detected) Esterases->Fluorescence Generates

Caption: this compound uptake and signaling pathways.

G prep 1. Cell Preparation (Plate cells in 96-well plate) reagent 2. Reagent Preparation (this compound, Buffers, Inhibitors) wash1 3. Wash Cells (Remove culture medium) reagent->wash1 preincubate 4. Pre-incubation (Optional) (Add inhibitors/vehicle) wash1->preincubate initiate 5. Initiate Uptake (Add this compound solution) preincubate->initiate incubate 6. Incubate (e.g., 30 min at 37°C) initiate->incubate acquire 7. Acquire Data (Read fluorescence at Ex/Em 485/535 nm) incubate->acquire

Caption: General experimental workflow for an this compound uptake assay.

References

Technical Support Center: SKM 4-45-1 Signal-to-Noise Ratio Improvement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments using the fluorescent substrate SKM 4-45-1, with a focus on improving the signal-to-noise ratio.

Troubleshooting Guide

This guide addresses common issues encountered during this compound experiments that can lead to a poor signal-to-noise ratio.

Problem Potential Cause Recommended Solution
High Background Fluorescence Autofluorescence from cells or media components.Use phenol red-free media during the assay. Include an unstained control to quantify and subtract background autofluorescence.
Non-specific binding of this compound to plasticware or cellular membranes.Pre-coat plates with a blocking agent like bovine serum albumin (BSA), though its potential to interfere with uptake should be evaluated. Perform control experiments with wells containing no cells to measure and subtract binding to the plate.
Photo-instability of this compound leading to fluorescent degradation products.Minimize exposure of the substrate and stained cells to excitation light. Use neutral density filters to reduce illumination intensity and acquire images with the shortest possible exposure time.
Low Signal Intensity Inefficient cellular uptake of this compound.Optimize incubation time and temperature. Ensure cells are healthy and adherent. Consider that the anandamide transport mechanism can vary between cell types.
Low intracellular esterase activity.Confirm that the cell line used has sufficient esterase activity to cleave this compound. If not, consider using a different cell model or a constitutively fluorescent anandamide analog if available.
Sub-optimal concentration of this compound.Perform a concentration-response curve to determine the optimal working concentration of this compound for your specific cell type and experimental conditions.[1][2]
High Variability Between Replicates Inconsistent cell seeding density.Ensure a uniform cell monolayer by optimizing cell seeding protocols and allowing adequate time for attachment and spreading before the experiment.
Edge effects in multi-well plates.Avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile buffer or media to create a humidity barrier.
Inaccurate pipetting.Use calibrated pipettes and proper pipetting techniques to ensure consistent volumes of reagents are added to each well.
Signal Fades Quickly (Photobleaching) Excessive exposure to high-intensity excitation light.Reduce the intensity and duration of light exposure. Use an anti-fade mounting medium if performing fixed-cell imaging. Acquire data from different fields of view to minimize repeated exposure of the same cells.
Inherent photo-lability of the cleaved fluorophore.There is limited that can be done if the fluorophore is inherently unstable. Focus on optimizing image acquisition settings to capture a strong signal with minimal light exposure.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a non-fluorescent analog of anandamide (AEA). It is designed to be a substrate for the anandamide transmembrane carrier. Once transported into the cell, it is cleaved by intracellular esterases, releasing a fluorescent product. This fluorescence is proportional to the amount of this compound taken up by the cell.

Q2: What is the proposed mechanism for anandamide uptake?

A2: The mechanism of anandamide transport is a subject of ongoing research. Evidence exists for both a carrier-mediated process and simple diffusion across the cell membrane, followed by intracellular sequestration and enzymatic degradation. One proposed mechanism involves the transient receptor potential vanilloid 1 (TRPV1) channel, which may facilitate the cellular uptake of anandamide in a calcium-independent manner.[3][4][5]

Q3: How can I be sure the fluorescence I'm measuring is from specific uptake and not just non-specific binding?

A3: To differentiate between specific uptake and non-specific binding, you should include several controls in your experiment. These include:

  • No-cell control: Wells without cells to measure binding to the plate.

  • Inhibitor control: Pre-treat cells with a known inhibitor of anandamide transport. A significant reduction in fluorescence compared to the untreated control suggests specific uptake.

  • Low-temperature control: Perform the uptake assay at 4°C. At this temperature, active transport processes are significantly reduced, and the remaining signal is more likely due to non-specific binding.

Q4: What are the optimal excitation and emission wavelengths for the fluorescent product of this compound?

A4: The optimal excitation wavelength for the cleaved, fluorescent product of this compound is approximately 485 nm, and the emission wavelength is around 530 nm.

Q5: Can I use this compound for kinetic studies of anandamide transport?

A5: While this compound can provide insights into anandamide uptake, its utility in detailed kinetic studies is limited. This is because the observed fluorescence is a result of two sequential processes: transport across the cell membrane and intracellular enzymatic cleavage. The rate of esterase activity can influence the fluorescence signal, adding a layer of complexity to the interpretation of transport kinetics.

Quantitative Data Summary

The following table summarizes the inhibitory effects of various antagonists on the uptake of this compound in endothelial colony-forming cells (ECFCs), providing a quantitative measure of the involvement of different receptors in anandamide transport.

AntagonistTarget ReceptorConcentration (µM)Inhibition of this compound Uptake (%)
AM251CB1R0.1No significant inhibition
SR144528CB2R1No significant inhibition
CID16020046GPR5520No significant inhibition
SB366791TRPV110~60%
Data adapted from a study on endothelial cells.[1][3]

Experimental Protocols

Protocol for this compound Uptake Assay

This protocol provides a general framework for measuring the cellular uptake of this compound. Optimization of concentrations, incubation times, and cell types is recommended.

Materials:

  • This compound

  • Cell line of interest (e.g., endothelial cells, neurons)

  • Phenol red-free cell culture medium

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Black, clear-bottom 96-well microplate

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C and 5% CO2.

  • Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the this compound stock solution to the desired final concentration in pre-warmed, phenol red-free medium or assay buffer.

  • Cell Washing: Gently wash the cell monolayer twice with pre-warmed assay buffer to remove any residual serum and media components.

  • Initiation of Uptake: Add the this compound working solution to the wells.

  • Incubation: Incubate the plate at 37°C for the desired time period (e.g., 30 minutes). Protect the plate from light during incubation.

  • Termination of Uptake (Optional): To stop the uptake, rapidly wash the cells three times with ice-cold assay buffer.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm. Alternatively, visualize and quantify the fluorescence using a fluorescence microscope.

  • Data Analysis: Subtract the average fluorescence of the no-cell control wells from all other readings. Normalize the data as required for your experiment (e.g., to cell number or protein concentration).

Visualizations

anandamide_uptake_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Anandamide (AEA) / this compound Anandamide (AEA) / this compound TRPV1 TRPV1 Channel Anandamide (AEA) / this compound->TRPV1 Uptake AEA_int AEA / this compound TRPV1->AEA_int Esterases Esterases AEA_int->Esterases Cleavage of This compound FAAH FAAH AEA_int->FAAH Degradation of AEA Fluorescent_Product Fluorescent Product Esterases->Fluorescent_Product Metabolites Inactive Metabolites FAAH->Metabolites

Caption: Proposed pathway for this compound uptake and fluorescence generation.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis A Seed cells in 96-well plate C Wash cells with assay buffer A->C B Prepare this compound working solution D Add this compound to wells B->D C->D E Incubate at 37°C D->E F Measure fluorescence (Ex: 485 nm, Em: 530 nm) E->F G Subtract background fluorescence F->G H Normalize data G->H

Caption: General experimental workflow for an this compound uptake assay.

References

Validation & Comparative

A Comparative Guide: SKM 4-45-1 vs. Radioactive Anandamide Uptake Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the cellular uptake of anandamide (AEA), the choice of assay is critical. This guide provides a detailed comparison of two common methods: the fluorescent substrate SKM 4-45-1 and the traditional radioactive anandamide uptake assay. We will delve into their principles, protocols, and present available experimental data to aid in selecting the most suitable approach for your research needs.

The transport of the endocannabinoid anandamide across the cell membrane is a key step in the termination of its signaling. Understanding this process is crucial for the development of therapeutics targeting the endocannabinoid system. Two primary methods used to study AEA uptake are assays employing the fluorescent analog this compound and those using radiolabeled anandamide.

At a Glance: Key Differences

FeatureThis compound AssayRadioactive Anandamide Uptake Assay
Principle A non-fluorescent AEA analog that becomes fluorescent upon cleavage by intracellular esterases.Measures the accumulation of radiolabeled AEA ([³H]AEA or [¹⁴C]AEA) inside cells.
Detection Fluorescence microscopy or plate reader.Scintillation counting.
Throughput Potentially higher, amenable to plate-based formats.Generally lower, requires handling of radioactive materials.
Temporal Resolution Can provide real-time visualization of uptake.Typically provides endpoint measurements.
Kinetic Analysis Complicated by the two-step process of uptake and enzymatic cleavage.Well-established for determining kinetic parameters like Kₘ and Vₘₐₓ.
Safety Non-radioactive, posing fewer safety and disposal concerns.Requires specialized handling and disposal of radioactive isotopes.
Potential Artifacts Dependent on intracellular esterase activity, which can vary between cell types. Potential for off-target effects, including interaction with TRPV1 channels.[1]Non-specific binding to plasticware can be a source of error.[2]

Quantitative Data Comparison

The following table summarizes kinetic and inhibition data from various studies. It is important to note that these values were not obtained from a single head-to-head comparative study and experimental conditions may vary. Therefore, direct comparison should be approached with caution.

ParameterThis compound AssayRadioactive Anandamide Uptake AssaySource
Inhibitor IC₅₀ (AM404) Not directly reported as IC₅₀, but 100 µM AM404 significantly reduces uptake.~1-5 µM in various cell lines.[3]
Substrate Concentration Typically used at 1-25 µM.[3]Typically used at nanomolar concentrations (e.g., 1-400 nM).[3][4][3][4]
Reported Uptake Inhibition Uptake in C6 glioma cells is inhibited by unlabeled AEA (IC₅₀ = 53.8 µM).[5]N/A[5]

Experimental Methodologies

This compound Uptake Assay Protocol

This protocol is a generalized procedure based on methodologies described in the literature[3][6].

  • Cell Culture: Plate cells (e.g., RBL-2H3, C6 glioma, or endothelial cells) in a suitable format for fluorescence measurement (e.g., 96-well black-walled plates or glass-bottom dishes for microscopy) and grow to the desired confluency.

  • Assay Buffer Preparation: Prepare a suitable assay buffer, such as Krebs-Ringer-HEPES (KRH) buffer.

  • Incubation with Inhibitors (Optional): If testing for inhibition of uptake, pre-incubate the cells with the inhibitor (e.g., AM404) for a specified time (e.g., 10 minutes) at 37°C.

  • Initiation of Uptake: Add this compound to the wells at the desired final concentration (e.g., 25 µM).

  • Fluorescence Measurement:

    • Plate Reader: Measure the fluorescence intensity at appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) wavelengths over time (e.g., every 1-5 minutes for 30-60 minutes) at 37°C.

    • Microscopy: Capture fluorescence images at different time points to visualize the intracellular accumulation of the fluorescent product.

  • Data Analysis: Plot the fluorescence intensity against time. For inhibitor studies, compare the rate of fluorescence increase in the presence and absence of the inhibitor.

Radioactive Anandamide ([³H]AEA) Uptake Assay Protocol

This protocol is a generalized procedure based on methodologies described in the literature[4][7].

  • Cell Culture: Plate cells (e.g., Neuro-2a or primary neurons) in multi-well plates (e.g., 24-well plates) and grow to the desired confluency.

  • Assay Buffer Preparation: Prepare a suitable assay buffer (e.g., serum-free medium or PBS with 1% w/v BSA).

  • Incubation with Inhibitors (Optional): If testing for inhibition of uptake, pre-incubate the cells with the inhibitor (e.g., OMDM-1) for a specified time (e.g., 10-15 minutes) at 37°C.

  • Initiation of Uptake: Add [³H]AEA (spiked with unlabeled AEA to achieve the desired final concentration, e.g., 400 nM) to the wells.

  • Incubation: Incubate the plates at 37°C for a specified time (e.g., 15 minutes). To determine non-specific uptake and passive diffusion, run a parallel set of plates at 4°C.

  • Termination of Uptake: Aspirate the incubation medium and rapidly wash the cells multiple times with ice-cold buffer (e.g., PBS with 1% w/v BSA) to remove extracellular radiolabel.

  • Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.5 M NaOH).

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the counts from the 4°C condition (non-specific uptake) from the 37°C condition (total uptake) to determine the specific uptake. For inhibitor studies, compare the specific uptake in the presence and absence of the inhibitor.

Visualizing the Processes

Anandamide Uptake and Metabolism Signaling Pathway

The precise mechanism of anandamide uptake is still under investigation, but it is generally accepted to involve a combination of passive diffusion and carrier-mediated transport, followed by intracellular enzymatic degradation.

Anandamide_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AEA_ext Anandamide (AEA) AMT Putative Anandamide Transporter (AMT) AEA_ext->AMT Uptake AEA_int Anandamide (AEA) AMT->AEA_int FABP Fatty Acid Binding Proteins (FABPs) AEA_int->FABP Intracellular Transport FAAH Fatty Acid Amide Hydrolase (FAAH) FABP->FAAH Metabolites Arachidonic Acid + Ethanolamine FAAH->Metabolites Hydrolysis

Caption: Anandamide uptake and intracellular fate.

Experimental Workflow: this compound Assay

SKM4451_Workflow Start Start: Plate Cells Add_Inhibitor Add Inhibitor (Optional) Start->Add_Inhibitor Add_SKM Add this compound Start->Add_SKM No Inhibitor Add_Inhibitor->Add_SKM Incubate Incubate at 37°C Add_SKM->Incubate Measure_Fluorescence Measure Fluorescence (Plate Reader or Microscopy) Incubate->Measure_Fluorescence Data_Analysis Data Analysis Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the this compound uptake assay.

Experimental Workflow: Radioactive Anandamide Uptake Assay

Radioactive_Workflow cluster_incubation Incubation Start Start: Plate Cells Add_Inhibitor Add Inhibitor (Optional) Start->Add_Inhibitor Add_Radiolabel Add [³H]AEA Start->Add_Radiolabel No Inhibitor Add_Inhibitor->Add_Radiolabel Incubate_37 37°C (Total Uptake) Add_Radiolabel->Incubate_37 Incubate_4 4°C (Non-specific Uptake) Add_Radiolabel->Incubate_4 Wash Wash Cells Incubate_37->Wash Incubate_4->Wash Lyse Lyse Cells Wash->Lyse Scintillation Scintillation Counting Lyse->Scintillation Data_Analysis Data Analysis (Subtract 4°C from 37°C) Scintillation->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the radioactive anandamide uptake assay.

Conclusion

Both this compound and radioactive anandamide uptake assays are valuable tools for studying the cellular transport of anandamide. The choice between them depends on the specific research question, available equipment, and safety considerations.

The This compound assay offers a non-radioactive, higher-throughput alternative that allows for real-time visualization of uptake. However, its reliance on intracellular esterase activity for signal generation can be a confounding factor and may limit its utility for precise kinetic studies.

The radioactive anandamide uptake assay is a well-established, sensitive method that is more suitable for detailed kinetic analysis. Its main drawbacks are the safety and regulatory requirements associated with handling radioactive materials.

For researchers aiming to screen for inhibitors of anandamide uptake in a high-throughput manner or to visualize the process, the this compound assay may be the preferred choice. For those seeking to perform detailed kinetic characterization of the anandamide transport system, the radioactive assay remains the gold standard. In many cases, using both methods orthogonally can provide a more comprehensive understanding of anandamide transport.

References

Validating Anandamide Transport Inhibition: A Comparative Guide to SKM 4-45-1 and Other Key Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SKM 4-45-1 and other prominent anandamide (AEA) transport inhibitors. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways to aid in the selection of appropriate tools for studying the endocannabinoid system.

Anandamide (AEA), an endogenous cannabinoid neurotransmitter, plays a crucial role in various physiological processes, including pain, mood, and appetite. The termination of AEA signaling is primarily mediated by its transport into cells followed by enzymatic degradation. Understanding and manipulating this transport process is a key area of research for therapeutic development. This compound, a fluorescent analog of AEA, serves as a valuable tool for studying this transport mechanism. This guide compares this compound with other widely used AEA transport inhibitors, providing a framework for validating AEA transport inhibition in experimental settings.

Comparative Analysis of AEA Transport Inhibitors

The following tables summarize the quantitative data on the inhibitory potency and selectivity of this compound and its alternatives. Direct comparison of absolute values should be approached with caution, as experimental conditions can vary between studies.

Table 1: Inhibition of AEA Transport

CompoundCell TypeIC50 / Ki (µM)Reference
This compound Cerebellar Granule CellsIC50: 7.8 ± 1.3[1]
AM404 Rat NeuronsIC50: 1[2][3]
Rat AstrocytesIC50: 5[4]
VDM11 VariousIC50: 4-11
OMDM-1 VariousKi: 2.4[5]

Table 2: Selectivity Profile: FAAH Inhibition and Receptor Activity

CompoundFAAH InhibitionCB1 Receptor BindingTRPV1 Receptor Activity
This compound Neither a substrate nor an inhibitor[1]No binding at <10 µM[1]Not reported
AM404 Weak inhibitor/substrateDoes not activate[3]Activates (pEC50 = 7.4)[2][3]
VDM11 Inhibitor (IC50: 2.6 µM) and potential substrateVery weak action (Ki > 5-10 µM)Negligible agonist activity
OMDM-1 Does not block hydrolysis by FAAH[6]Not reportedNot reported

Experimental Protocols

Fluorescent AEA Uptake Assay Using this compound

This protocol provides a method for measuring AEA uptake in cultured cells using the fluorescent substrate this compound. This compound is non-fluorescent until it is transported into the cell and cleaved by intracellular esterases, releasing a fluorescent moiety.[1][6]

Materials:

  • Cultured cells (e.g., RBL-2H3, C6 glioma, or primary neurons)

  • This compound (from a stock solution in DMSO or ethanol)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Test inhibitors (e.g., AM404, VDM11, OMDM-1)

  • Fluorescence microplate reader or fluorescence microscope

  • 96-well black, clear-bottom plates

Procedure:

  • Cell Plating: Plate cells in a 96-well black, clear-bottom plate at a suitable density to achieve a confluent monolayer on the day of the experiment.

  • Compound Preparation: Prepare dilutions of this compound and test inhibitors in assay buffer. A final concentration of 10 nM to 25 µM for this compound is a common starting point.[6][7]

  • Pre-incubation with Inhibitors: Wash the cells with assay buffer. Pre-incubate the cells with the test inhibitors or vehicle control for a specified time (e.g., 10-30 minutes) at 37°C.

  • Initiation of Uptake: Add the this compound solution to the wells to initiate the uptake.

  • Fluorescence Measurement:

    • Plate Reader: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/535 nm) at various time points (e.g., every 1-5 minutes for 30-60 minutes).[7]

    • Microscopy: Capture images at different time points to visualize the intracellular accumulation of the fluorescent product.[4][8]

  • Data Analysis:

    • Subtract the background fluorescence from wells without cells.

    • Plot the fluorescence intensity against time to determine the rate of uptake.

    • To determine the IC50 of an inhibitor, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The inhibition of AEA transport leads to an accumulation of extracellular AEA, which can then activate various downstream signaling pathways.

AEA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors AEA_ext Anandamide (AEA) AEA_transporter AEA Transporter AEA_ext->AEA_transporter Transport CB1R CB1 Receptor AEA_ext->CB1R Activation TRPV1 TRPV1 Channel AEA_ext->TRPV1 Activation AEA_int Anandamide (AEA) AEA_transporter->AEA_int Signaling_Cascade Downstream Signaling CB1R->Signaling_Cascade TRPV1->Signaling_Cascade FAAH FAAH AEA_int->FAAH Hydrolysis Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid SKM4451 This compound SKM4451->AEA_transporter Inhibition AM404 AM404 AM404->AEA_transporter Inhibition VDM11 VDM11 VDM11->AEA_transporter Inhibition OMDM1 OMDM-1 OMDM1->AEA_transporter Inhibition

Caption: AEA transport and signaling pathway with points of inhibition.

Experimental_Workflow start Start plate_cells Plate Cells in 96-well Plate start->plate_cells pre_incubate Pre-incubate with Inhibitor or Vehicle plate_cells->pre_incubate add_skm Add this compound pre_incubate->add_skm measure_fluorescence Measure Fluorescence (Plate Reader or Microscope) add_skm->measure_fluorescence analyze_data Analyze Data (Rate of Uptake, IC50) measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for a fluorescent AEA uptake inhibition assay.

Conclusion

This compound is a valuable tool for studying AEA transport due to its fluorescent properties and selectivity against FAAH. When validating AEA transport inhibition, it is crucial to consider the selectivity profiles of the chosen inhibitors. For instance, while AM404 is a potent transport inhibitor, its activity at TRPV1 receptors may confound results in systems where these receptors are expressed. VDM11, although a potent transport inhibitor, also inhibits FAAH. OMDM-1 appears to be a more selective transport inhibitor with less reported off-target activity. The choice of inhibitor should be guided by the specific research question and the biological system under investigation. The provided protocols and diagrams offer a starting point for designing and interpreting experiments aimed at validating AEA transport inhibition.

References

A Head-to-Head Comparison of SKM 4-45-1 and [3H]-Anandamide for Anandamide Transport Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience, pharmacology, and drug development, accurately measuring the transport of the endocannabinoid anandamide (AEA) across cell membranes is crucial for understanding its physiological roles and for the development of novel therapeutics. Two primary tools have emerged for these studies: the fluorescent probe SKM 4-45-1 and the radiolabeled ligand [3H]-anandamide. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate tool for their specific needs.

Executive Summary

Both this compound and [3H]-anandamide are valuable substrates for studying the anandamide transport system. [3H]-anandamide has been the traditional gold standard, offering high sensitivity and a direct measure of uptake. However, it comes with the inherent challenges of handling radioactivity. This compound, a fluorescent analog, offers a non-radioactive alternative suitable for high-throughput screening and visualization. A significant limitation of this compound is that its fluorescence activation is a two-step process, involving both cellular uptake and subsequent intracellular de-esterification, which complicates kinetic analyses.[1]

Performance Comparison at a Glance

FeatureThis compound (Fluorescent Probe)[3H]-Anandamide (Radiolabeled Ligand)
Detection Method Fluorescence Microscopy, Plate ReadersScintillation Counting
Key Advantage Non-radioactive, suitable for high-throughput screening and visualization.[2]High sensitivity, direct measurement of uptake, well-established methodology.
Key Disadvantage Indirect measurement of uptake (requires intracellular enzymatic activation), limited utility for kinetic studies.[1]Radioactive hazards, specialized equipment and disposal procedures required.[3]
Kinetic Analysis Utility in kinetic studies is considered "extremely limited" due to the two-step activation process.[1]Gold standard for determining kinetic parameters like Km and Vmax.[4]
Substrate Specificity Transported by the same carrier as anandamide.[5]Endogenous substrate, high specificity for the anandamide transport system.
FAAH Interaction Not a substrate or inhibitor of FAAH.[5]Substrate for FAAH, requiring inhibitors for uptake-specific studies.[6]
Receptor Binding Does not bind to CB1 receptors at concentrations <10 µM.[5]Binds to cannabinoid receptors, which can be a confounding factor in transport studies.

Quantitative Data Summary

The following tables summarize key quantitative parameters reported for this compound and [3H]-anandamide in transport studies. It is important to note that these values can vary depending on the cell type and experimental conditions.

Table 1: Inhibition of [3H]-Anandamide Uptake by this compound

Cell TypeIC50 of this compoundReference
Cerebellar Granule Cells7.8 ± 1.3 µM[5]

Table 2: Kinetic Parameters of [3H]-Anandamide Transport

| Cell Type/Tissue | Apparent Km | Vmax | Reference | |---|---|---| | Human Umbilical Vein Endothelial Cells (HUVECs) | 190 ± 10 nM | 45 ± 3 pmol/min/mg protein |[4] | | Rat Cortical Neurons | 1.2 µM | Not Reported |[7] | | HaCaT Cells | 421 ± 88 nM | 116 ± 10 pmol/min/mg protein |[3] |

Experimental Protocols

[3H]-Anandamide Uptake Assay

This protocol is a generalized procedure for measuring the uptake of [3H]-anandamide in cultured cells.

Materials:

  • Cultured cells expressing the anandamide transporter

  • [3H]-anandamide (specific activity typically 60 Ci/mmol)

  • Unlabeled anandamide

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • FAAH inhibitor (e.g., URB597) to prevent metabolism

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture: Plate cells in a suitable format (e.g., 24-well plates) and grow to confluence.

  • Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with an FAAH inhibitor in assay buffer for a specified time (e.g., 10 minutes) at 37°C to block anandamide degradation.

  • Initiation of Uptake: Add [3H]-anandamide (at desired concentrations, often in the nM to low µM range) to the cells and incubate for a specific time course (e.g., 1-15 minutes) at 37°C. For non-specific uptake control, perform a parallel incubation at 4°C or in the presence of a large excess of unlabeled anandamide.

  • Termination of Uptake: Rapidly aspirate the incubation medium and wash the cells multiple times with ice-cold assay buffer containing fatty acid-free BSA to remove unbound [3H]-anandamide.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Kinetic parameters (Km and Vmax) can be determined by performing the assay with a range of [3H]-anandamide concentrations and fitting the data to the Michaelis-Menten equation.

This compound Fluorescent Uptake Assay

This protocol provides a general method for measuring anandamide transporter activity using this compound.

Materials:

  • Cultured cells expressing the anandamide transporter

  • This compound

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Fluorescence microscope or microplate reader with appropriate filters (e.g., excitation ~485 nm, emission ~535 nm)

  • Optional: Anandamide transporter inhibitors (e.g., AM404) for validation.

Procedure:

  • Cell Culture: Plate cells in a suitable format for fluorescence imaging or measurement (e.g., glass-bottom dishes or black-walled microplates).

  • Pre-incubation (Optional): To validate the assay, pre-incubate a subset of cells with a known anandamide transport inhibitor for a specified time.

  • Initiation of Uptake: Add this compound (typically in the µM range) to the cells and incubate at 37°C.

  • Fluorescence Measurement:

    • Microscopy: Capture fluorescence images at different time points to visualize the intracellular accumulation of the fluorescent product.

    • Plate Reader: Measure the fluorescence intensity at regular intervals to obtain a time course of uptake.

  • Data Analysis: Quantify the fluorescence intensity per cell or per well. Compare the fluorescence signal in control cells versus cells treated with transporter inhibitors to determine the specific uptake.

Signaling Pathways and Experimental Workflows

Anandamide Signaling and Transport Pathway

Anandamide, upon release into the synaptic cleft, can activate cannabinoid receptors (CB1 and CB2) or be transported into the cell to terminate its signaling. Inside the cell, it is primarily degraded by the enzyme Fatty Acid Amide Hydrolase (FAAH).

anandamide_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Anandamide_ext Anandamide (AEA) Transporter Anandamide Transporter (AMT/EMT) Anandamide_ext->Transporter Uptake CB1R CB1 Receptor Anandamide_ext->CB1R Binding Anandamide_int Anandamide (AEA) Transporter->Anandamide_int Signaling Downstream Signaling CB1R->Signaling Activation FAAH FAAH Anandamide_int->FAAH Hydrolysis Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine

Caption: Anandamide signaling and transport pathway.

Experimental Workflow for Transport Studies

The general workflow for both fluorescent and radiolabeled transport assays involves cell preparation, incubation with the labeled substrate, termination of the assay, and subsequent detection and analysis.

transport_workflow Start Start: Cell Culture Pre_incubation Pre-incubation (e.g., with FAAH inhibitor) Start->Pre_incubation Incubation Incubation with Labeled Substrate (this compound or [3H]-Anandamide) Pre_incubation->Incubation Termination Terminate Uptake (Washing) Incubation->Termination Detection Detection Termination->Detection Fluorescence Fluorescence Measurement (Microscopy/Plate Reader) Detection->Fluorescence Fluorescent Probe Radioactivity Scintillation Counting Detection->Radioactivity Radiolabeled Ligand Analysis Data Analysis (Kinetics, Inhibition) Fluorescence->Analysis Radioactivity->Analysis End End Analysis->End

Caption: General experimental workflow for transport studies.

Conclusion

The choice between this compound and [3H]-anandamide for anandamide transport studies depends on the specific research question and available resources. For quantitative kinetic studies and when high sensitivity is paramount, [3H]-anandamide remains the superior choice, despite the associated safety and handling considerations. For high-throughput screening of potential transporter inhibitors and for qualitative visualization of anandamide uptake, this compound provides a convenient and effective non-radioactive alternative. Researchers should be mindful of the limitations of this compound for detailed kinetic analysis due to its indirect activation mechanism. A thorough understanding of the advantages and disadvantages of each probe will enable the design of robust and reliable anandamide transport assays.

References

Unveiling Anandamide Uptake: A Comparative Guide to SKM 4-45-1 and Radiolabeled Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricacies of the endocannabinoid system, understanding the cellular uptake of anandamide (AEA) is paramount. This guide provides a comprehensive cross-validation of results obtained using the fluorescent probe SKM 4-45-1 with the traditional radiolabeled ligand binding assays, offering a clear comparison of their performance and methodologies.

Anandamide, a key endocannabinoid, plays a crucial role in various physiological processes, and its signaling is terminated by cellular uptake and subsequent enzymatic degradation. Two primary methods are employed to study this uptake mechanism: the fluorescent this compound assay and radiolabeled AEA uptake assays. This guide delves into a direct comparison of these techniques, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to aid researchers in selecting the most appropriate method for their experimental needs.

Quantitative Comparison of Uptake Inhibition

To validate the findings from this compound assays, results are often compared with those from radiolabeled anandamide uptake assays. The following table summarizes the inhibitory concentrations (IC50) of various compounds on AEA uptake as measured by both this compound and radiolabeled AEA ([³H]AEA) methods in different cell lines.

CompoundMethodCell LineIC50 (µM)Reference
Anandamide (AEA)This compound InhibitionC6 Glioma Cells53.8 ± 1.8[1][2]
Arachidonoyl-3-aminopyridine amideThis compound InhibitionC6 Glioma Cells10.1 ± 1.4[1][2]
Arachidonoyl-4-hydroxyanilineamideThis compound InhibitionC6 Glioma Cells6.1 ± 1.3[1][2]
This compound[³H]AEA Accumulation InhibitionCerebellar Granule Cells7.8 ± 1.3[2]
AM404[³H]AEA UptakeRBL-2H3 CellsDefines nonspecific uptake[3]
Ionomycin[³H]AEA UptakeRBL-2H3 CellsReduces uptake[3]
AM404This compound UptakeRBL-2H3 CellsBlocks uptake[3]
IonomycinThis compound UptakeRBL-2H3 CellsReduces uptake[3]

Experimental Protocols: A Side-by-Side Look

The following sections provide detailed methodologies for the this compound fluorescent assay and the radiolabeled anandamide uptake assay, allowing for a clear understanding of the experimental workflows.

This compound Fluorescent Uptake Assay

This method utilizes this compound, a non-fluorescent analog of anandamide that becomes fluorescent upon intracellular cleavage by esterases.

Materials:

  • This compound solution

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Test compounds (inhibitors/modulators)

  • Fluorescence plate reader or microscope

Procedure:

  • Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and culture until they reach the desired confluency.

  • Pre-incubation with Test Compounds: Remove the culture medium and wash the cells with PBS. Add the test compounds at various concentrations to the cells and incubate for a specific period (e.g., 10-30 minutes) at 37°C.

  • This compound Addition: Add this compound solution to each well to a final concentration (e.g., 1-25 µM).

  • Incubation: Incubate the plate at 37°C for a defined time (e.g., 5-30 minutes).

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 535 nm) or visualize using a fluorescence microscope.

Radiolabeled Anandamide ([³H]AEA) Uptake Assay

This classic method directly measures the uptake of radioactively labeled anandamide.

Materials:

  • [³H]Anandamide solution

  • Unlabeled anandamide

  • Cell culture medium

  • HEPES-buffered salt solution (HBSS) or similar buffer

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture: Plate cells in a suitable format (e.g., 24-well plate) and culture until they reach the desired confluency.

  • Pre-incubation with Test Compounds: Remove the culture medium and wash the cells with buffer. Add the test compounds at various concentrations to the cells and incubate for a specific period (e.g., 5-30 minutes) at 37°C.

  • [³H]AEA Addition: Add [³H]AEA solution (e.g., 10 nM) to each well. For competition assays, a fixed concentration of [³H]AEA is used in the presence of varying concentrations of unlabeled AEA or test compounds.

  • Incubation: Incubate the plate at 37°C for a defined time (e.g., 2-15 minutes).

  • Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in the cell lysate using a scintillation counter.

Visualizing the Molecular Pathways

The uptake of anandamide is a complex process involving transporter proteins and is modulated by various signaling pathways. The transient receptor potential vanilloid 1 (TRPV1) channel has been identified as a key player in AEA uptake in certain cell types.

anandamide_uptake_workflow cluster_assay Anandamide Uptake Assay Workflow start Plate Cells preincubation Pre-incubate with Test Compound start->preincubation add_substrate Add Substrate (this compound or [3H]AEA) preincubation->add_substrate incubation Incubate at 37°C add_substrate->incubation measurement Measure Signal (Fluorescence or Radioactivity) incubation->measurement analysis Data Analysis (e.g., IC50 calculation) measurement->analysis

Experimental workflow for anandamide uptake assays.

anandamide_signaling_pathway AEA_ext Anandamide (AEA) (Extracellular) TRPV1 TRPV1 Channel AEA_ext->TRPV1 Uptake AEA_int Anandamide (AEA) (Intracellular) TRPV1->AEA_int FAAH FAAH AEA_int->FAAH Hydrolysis Signaling Downstream Signaling AEA_int->Signaling Metabolites Arachidonic Acid + Ethanolamine FAAH->Metabolites

Anandamide uptake and intracellular signaling pathway.

References

Navigating the Labyrinth of Anandamide Transport: A Comparative Guide to SKM 4-45-1 Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the intricacies of the endocannabinoid system, the selective measurement and inhibition of the anandamide transporter (AMT) is a critical endeavor. This guide provides a comprehensive comparison of SKM 4-45-1, a fluorescent substrate for anandamide uptake, with other commonly used AMT inhibitors, supported by experimental data and detailed protocols.

The transport of anandamide (AEA), an endogenous cannabinoid neurotransmitter, across the cell membrane is a key step in the termination of its signaling. The precise nature of this transport mechanism, whether it is a specific protein carrier or a process driven by intracellular enzymatic degradation, remains a subject of intense research. A variety of pharmacological tools have been developed to probe this process, each with its own set of characteristics and specificities.

This compound: A Fluorescent Probe for Anandamide Uptake

This compound is a unique tool in the study of anandamide transport. It is an analog of anandamide that is non-fluorescent in the extracellular space. Upon uptake into the cell, it is cleaved by intracellular esterases, releasing a fluorescent moiety. This fluorescence provides a direct and quantifiable measure of anandamide transport activity.

Specificity Profile of this compound

Experimental evidence indicates that this compound is a selective substrate for the anandamide transport system with minimal off-target effects at relevant concentrations.

TargetActivityConcentrationCitation
Anandamide Transporter Inhibition of AEA accumulation (IC50)7.8 µM[1]
FAAH Not a substrate or inhibitor-[1]
CB1 Receptor No binding< 10 µM[1]
CB2 Receptor Inactive> 10 µM[2]
TRPV1 Receptor Inactive> 10 µM[2]

Comparison with Other Anandamide Transporter Inhibitors

Several other compounds are widely used to inhibit anandamide transport. However, their specificity profiles vary significantly. This section compares this compound with prominent inhibitors: AM404, VDM11, and OMDM-2.

CompoundAnandamide Transporter Inhibition (IC50/Ki)FAAH InhibitionCB1 Receptor Binding (Ki)CB2 Receptor Binding (Ki)TRPV1 Receptor ActivityCitations
This compound IC50 = 7.8 µMInactive> 10 µM> 10 µMInactive[1][2]
AM404 IC50 ≈ 1 µMYes (also a substrate)Weak agonistWeak agonistPotent activator[3][4][5]
VDM11 Potent inhibitorWeak inhibitor> 5-10 µMWeak ligandInactive[6][7]
OMDM-2 Potent inhibitorWeakly or not at allNegligible effectsNegligible effectsNegligible effects[8]

AM404 , a widely used inhibitor, demonstrates a lack of selectivity, acting as a substrate for FAAH and a potent activator of the TRPV1 receptor. This can confound the interpretation of experimental results, as the observed effects may not be solely due to the inhibition of anandamide transport.

VDM11 is reported to be a more selective anandamide transport inhibitor compared to AM404, with weaker effects on FAAH and cannabinoid receptors.[6]

OMDM-2 is another inhibitor designed for improved selectivity, with reports suggesting it weakly inhibits or does not inhibit FAAH at all in vitro.[8]

The data highlights that this compound, while being a substrate rather than a direct inhibitor in the classical sense, offers a high degree of specificity for the anandamide transport process, with minimal interference from FAAH activity or direct cannabinoid receptor binding.

Experimental Protocols

To facilitate the application of this knowledge, detailed methodologies for key experiments are provided below.

This compound Cellular Uptake Assay

This protocol describes a method for measuring anandamide uptake in cultured cells using this compound and a fluorescence plate reader.

Materials:

  • Cultured cells (e.g., RBL-2H3, C6 glioma, or other cell lines expressing the anandamide transporter)

  • Cell culture medium

  • Krebs-Ringer-HEPES (KRH) buffer

  • This compound stock solution (in DMSO)

  • Test compounds (inhibitors)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Cell Washing: Gently wash the cells twice with KRH buffer.

  • Pre-incubation with Inhibitors: Add KRH buffer containing the desired concentration of the test inhibitor (e.g., AM404 as a positive control) or vehicle to the wells. Incubate for 10-30 minutes at 37°C.

  • Initiation of Uptake: Add this compound to each well to a final concentration of 1-10 µM.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at 37°C using a plate reader. Take readings at regular intervals (e.g., every 1-2 minutes) for a total of 30-60 minutes.

  • Data Analysis: The rate of fluorescence increase is proportional to the rate of this compound uptake. Calculate the initial rate of uptake (linear portion of the fluorescence vs. time curve). Compare the rates in the presence and absence of inhibitors to determine their effect on anandamide transport.

Radioligand Binding Assay for CB1 and CB2 Receptors

This protocol outlines a general procedure for determining the binding affinity of a test compound to cannabinoid receptors.

Materials:

  • Cell membranes prepared from cells expressing CB1 or CB2 receptors (e.g., CHO-CB1, HEK-CB2)

  • Radioligand (e.g., [³H]CP55,940)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)

  • Test compound (e.g., this compound)

  • Non-specific binding control (e.g., WIN 55,212-2)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In test tubes, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound in binding buffer. For total binding, omit the test compound. For non-specific binding, add a high concentration of a known CB receptor ligand.

  • Incubation: Incubate the mixture at 30°C for 60-90 minutes.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

  • Washing: Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

Visualizing the Pathways

To better understand the processes discussed, the following diagrams illustrate the anandamide signaling pathway and the experimental workflow for assessing transporter activity.

Anandamide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Anandamide_ext Anandamide (AEA) CB1_R CB1 Receptor Anandamide_ext->CB1_R Binds to AMT Anandamide Transporter (AMT) Anandamide_ext->AMT Uptake Signaling Downstream Signaling CB1_R->Signaling Activates Anandamide_int Anandamide (AEA) AMT->Anandamide_int FAAH FAAH Anandamide_int->FAAH Hydrolysis Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid

Caption: Anandamide signaling pathway.

SKM_4_45_1_Uptake_Assay_Workflow start Seed cells in 96-well plate wash1 Wash cells with KRH buffer start->wash1 preincubation Pre-incubate with inhibitor or vehicle wash1->preincubation add_skm Add this compound preincubation->add_skm measure Measure fluorescence over time add_skm->measure analysis Calculate initial rate of uptake measure->analysis comparison Compare rates to determine inhibition analysis->comparison

References

A Comparative Guide to Cellular Probes for Anandamide Transport: SKM 4-45-1 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals studying the endocannabinoid system, the selection of appropriate tools to investigate the transport of anandamide (AEA) is critical. This guide provides a detailed comparison of the fluorescent probe SKM 4-45-1 with a notable alternative, biotinylated-anandamide (b-AEA), focusing on their mechanisms, potential off-target effects, and experimental utility.

The transport of anandamide across the cell membrane is a key step in the regulation of its signaling. Understanding this process has been the goal of numerous studies, often relying on molecular probes to visualize and quantify AEA uptake. This compound has been a widely used tool for this purpose. However, its indirect method of detection and potential for off-target interactions necessitate a careful consideration of its properties in comparison to other available methods.

Mechanism of Action and Comparative Specificity

This compound is a fluorescent analog of anandamide. It is non-fluorescent outside the cell but becomes fluorescent upon entry and subsequent cleavage by intracellular esterases.[1] This mechanism, while clever, presents a key limitation: the measured fluorescence is a product of both cellular uptake and enzymatic activity. In contrast, biotinylated-anandamide (b-AEA), also known as MM22, is a modified AEA that can be detected via streptavidin-conjugated fluorophores. Crucially, b-AEA is reported to not interact with cannabinoid receptors (CB1 and CB2), the vanilloid receptor (TRPV1), or the primary catabolic enzyme for anandamide, fatty acid amide hydrolase (FAAH).[2][3] This suggests that b-AEA may be a more specific probe for the anandamide transporter itself.

The term "off-target effects" for a substrate like this compound refers to interactions with cellular machinery beyond the putative anandamide transporter. For this compound, a significant off-target interaction is its uptake through the TRPV1 channel.[1][4][5] This means that in cells expressing TRPV1, the fluorescence signal may not solely represent transport by the dedicated anandamide transporter. Furthermore, the reliance on non-specific intracellular esterases for signal generation introduces a variable that can differ between cell types and experimental conditions.

Below is a summary of the comparative performance and specificity of this compound and b-AEA.

FeatureThis compoundBiotinylated-Anandamide (b-AEA/MM22)
Detection Method Direct fluorescence upon intracellular cleavageIndirect fluorescence via streptavidin conjugate
Mechanism Uptake followed by esterase-mediated release of fluoresceinUptake of biotinylated AEA
Dependence on Enzymes Yes, non-specific intracellular esterasesNo, for detection
Known Off-Target Interactions - Uptake via TRPV1 channels[1][4][5] - Does not bind to CB1 receptors at concentrations <10 µM- Does not interact with CB1, CB2, TRPV1, or FAAH[2][3]
Limitations - Signal is a composite of uptake and enzyme kinetics - Requires sufficient intracellular esterase activity - Potential for off-target transport via TRPV1[1][4][5]- Requires cell fixation and permeabilization for detection - Indirect detection method adds extra steps

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of these probes. Below are generalized protocols for cellular uptake assays using this compound and biotinylated-anandamide.

Protocol 1: this compound Uptake Assay by Fluorescence Microscopy

Objective: To visualize and quantify the cellular uptake of anandamide using the fluorescent probe this compound.

Materials:

  • Cells of interest cultured on glass coverslips or in imaging plates

  • This compound (stock solution in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets (e.g., excitation/emission ~485/535 nm)

  • Optional: Anandamide transporter inhibitors (e.g., AM404, VDM11) for competition assays

Procedure:

  • Cell Preparation: Plate cells on a suitable imaging substrate and culture until they reach the desired confluency.

  • Assay Initiation: Wash the cells with warm PBS or serum-free medium.

  • Probe Incubation: Add this compound diluted in serum-free medium to the cells at a final concentration of 1-10 µM. For competition or inhibition assays, pre-incubate the cells with the inhibitor for 10-30 minutes before adding this compound.

  • Incubation: Incubate the cells with this compound for 10-30 minutes at 37°C.

  • Washing: Remove the this compound containing medium and wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular probe.

  • Imaging: Immediately visualize the intracellular fluorescence using a fluorescence microscope.

  • Quantification: Analyze the images to quantify the mean fluorescence intensity per cell or per area.

Protocol 2: Biotinylated-Anandamide (b-AEA) Uptake Assay with Immunofluorescence Detection

Objective: To visualize the cellular uptake of anandamide using b-AEA and a streptavidin-fluorophore conjugate.

Materials:

  • Cells of interest cultured on glass coverslips

  • Biotinylated-anandamide (b-AEA) (stock solution in ethanol or DMSO)

  • Cell culture medium

  • PBS

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Streptavidin-conjugated fluorophore (e.g., Streptavidin-Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Plate cells on glass coverslips and culture to the desired confluency.

  • b-AEA Incubation: Wash the cells with warm serum-free medium and then incubate with b-AEA at a final concentration of 5-10 µM for 15-60 minutes at 37°C.

  • Washing: Place the coverslips on ice and wash three times with ice-cold PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS and block with 1% BSA in PBS for 30 minutes.

  • Streptavidin Staining: Incubate the cells with the streptavidin-conjugated fluorophore (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Counterstaining: Wash with PBS and incubate with DAPI for 5 minutes.

  • Mounting: Wash with PBS and mount the coverslips on microscope slides using a suitable mounting medium.

  • Imaging: Visualize the fluorescence using a microscope.

Visualizing the Cellular Fate of Anandamide Probes

The following diagrams illustrate the cellular pathways and potential interactions of this compound and biotinylated-anandamide.

SKM_4_45_1_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SKM 4-45-1_ext This compound (Non-fluorescent) AMT Anandamide Transporter (AMT) SKM 4-45-1_ext->AMT Primary Uptake TRPV1 TRPV1 Channel SKM 4-45-1_ext->TRPV1 Off-target Uptake SKM 4-45-1_int This compound AMT->SKM 4-45-1_int TRPV1->SKM 4-45-1_int Esterases Non-specific Esterases SKM 4-45-1_int->Esterases Cleavage Fluorescein Fluorescein (Fluorescent) Esterases->Fluorescein AEA Anandamide (AEA) Esterases->AEA

Caption: Cellular uptake and processing of this compound.

b_AEA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space b-AEA_ext Biotinylated-Anandamide (b-AEA) AMT Anandamide Transporter (AMT) b-AEA_ext->AMT Specific Uptake b-AEA_int b-AEA AMT->b-AEA_int Detection Streptavidin- Fluorophore (Post-fixation) b-AEA_int->Detection Visualization

Caption: Specific uptake of biotinylated-anandamide (b-AEA).

Conclusion

The choice between this compound and alternative probes like biotinylated-anandamide depends on the specific experimental question. This compound can be a useful tool for a general assessment of anandamide uptake, particularly in well-characterized systems with low TRPV1 expression. However, for studies requiring high specificity for the anandamide transporter and a more direct measure of uptake, b-AEA presents a compelling alternative, despite its more involved detection protocol. Researchers should be mindful of the potential for off-target interactions and the inherent limitations of each probe when designing experiments and interpreting results in the complex field of endocannabinoid research.

References

A Comparative Guide to Alternative Fluorescent Probes for Anandamide Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of anandamide (AEA), a key endocannabinoid, is crucial for understanding numerous physiological processes and for the development of novel therapeutics. A critical aspect of AEA signaling is its transport across the cell membrane and subsequent intracellular trafficking. While radiolabeled AEA has traditionally been used to study these processes, the demand for safer and more versatile tools has led to the development of fluorescent probes. This guide provides an objective comparison of alternative fluorescent probes for monitoring anandamide transport, supported by experimental data and detailed protocols.

Overview of Anandamide Transport

Anandamide transport is a complex process that is not mediated by a single transmembrane protein transporter. Instead, it is now widely understood to involve a multi-step process:

  • Membrane Translocation: Anandamide, being a lipophilic molecule, can cross the plasma membrane, likely through passive diffusion or facilitated by membrane proteins.

  • Intracellular Trafficking: Once inside the cell, AEA is bound by intracellular carrier proteins, primarily Fatty Acid Binding Proteins (FABPs), which shuttle it through the aqueous cytoplasm.[1][2]

  • Metabolism: The transport process is largely driven by the intracellular degradation of AEA by the enzyme Fatty Acid Amide Hydrolase (FAAH), which is primarily located on the endoplasmic reticulum.[][4] This rapid metabolism maintains a low intracellular concentration of free AEA, thus favoring its inward movement.

Comparison of Alternative Fluorescent Probes

Several fluorescent probes have been developed to visualize and quantify anandamide transport. This guide focuses on three promising alternatives to radiolabeled AEA: a BODIPY-FL conjugated anandamide analogue, a biotinylated anandamide derivative (b-AEA), and a fluorogenic anandamide analogue, SKM 4-45-1.

Quantitative Data Summary
ProbeTypeFluorophoreExcitation (nm)Emission (nm)K_m (µM)V_maxKey Features & Limitations
BODIPY-FL-AEA Analogue DirectBODIPY-FL~503~5124.5 ± 0.9[5]20 ± 1 amol/(min x cell)[5]Bright and photostable fluorophore. Direct visualization of transport. Potential for steric hindrance due to the large fluorophore.
Biotinylated AEA (b-AEA) IndirectRequires fluorescently labeled streptavidin (e.g., Alexa Fluor 488)~495~5195.8 ± 1.3[6]Not directly measuredHigh affinity of biotin-streptavidin interaction provides strong signal amplification. Requires multiple steps for visualization (fixation, permeabilization, and staining). Not suitable for real-time imaging in live cells.
This compound FluorogenicBecomes fluorescent upon intracellular esterase cleavageNot fluorescent~530[7]IC₅₀ = 7.8 ± 1.3 µM (for inhibition of [³H]AEA accumulation)[8]Not directly measuredLow background fluorescence, signal turn-on upon cellular uptake. Indirect measure of transport as it relies on enzymatic activity. Not a direct analogue of anandamide.

Note: Photophysical properties such as quantum yield and photostability are for the parent fluorophores and may vary in the conjugated probes.

Signaling and Transport Pathway

The following diagram illustrates the current understanding of the anandamide transport and intracellular trafficking pathway.

Anandamide_Transport cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AEA_ext Anandamide (AEA) AEA_int AEA AEA_ext->AEA_int Passive Diffusion/ Facilitated Transport Probe_ext Fluorescent Probe Probe_int Fluorescent Probe Probe_ext->Probe_int Transport Membrane FABP Fatty Acid Binding Protein (FABP) AEA_int->FABP Binding FAAH Fatty Acid Amide Hydrolase (FAAH) AEA_int->FAAH Direct Diffusion FABP->FAAH Trafficking Metabolites Arachidonic Acid + Ethanolamine FAAH->Metabolites Hydrolysis

Caption: Anandamide transport and intracellular trafficking pathway.

Experimental Protocols

General Considerations for Anandamide Transport Assays

Due to the lipophilic nature of anandamide and its analogues, it is crucial to minimize non-specific binding to plasticware. A recommended practice is to use glass coverslips for cell culture and assays, which significantly reduces background signal and improves accuracy.[6]

BODIPY-FL-Anandamide Analogue Uptake Assay

This protocol is adapted from general methods for fluorescent fatty acid uptake.

Materials:

  • Cells of interest cultured on glass coverslips

  • BODIPY-FL-anandamide analogue stock solution (in DMSO or ethanol)

  • Uptake buffer (e.g., HBSS or a HEPES-buffered saline solution)

  • Wash buffer (ice-cold PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Plate cells on glass coverslips in a multi-well plate and culture until they reach the desired confluency.

  • Probe Preparation: Prepare the working solution of BODIPY-FL-anandamide analogue in uptake buffer to the desired final concentration (e.g., 1-10 µM).

  • Uptake: Remove the culture medium and wash the cells once with uptake buffer. Add the probe-containing uptake buffer to the cells and incubate at 37°C for the desired time course (e.g., 0-30 minutes). For negative controls, perform the incubation at 4°C.

  • Washing: To stop the uptake, rapidly aspirate the probe solution and wash the cells three times with ice-cold PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Mounting and Imaging: Wash the cells again with PBS, mount the coverslips onto glass slides using an appropriate mounting medium, and visualize the intracellular fluorescence using a fluorescence microscope with standard FITC/GFP filter sets.

Workflow Diagram:

BODIPY_Workflow A Culture cells on glass coverslips C Incubate cells with probe at 37°C and 4°C A->C B Prepare BODIPY-FL-AEA working solution B->C D Wash with ice-cold PBS C->D E Fix with paraformaldehyde D->E F Mount and image E->F

Caption: Experimental workflow for BODIPY-FL-AEA uptake assay.

Biotinylated Anandamide (b-AEA) Uptake Assay

This protocol is based on the method described by Maccarrone et al. (2008).[6]

Materials:

  • Cells of interest cultured on glass coverslips

  • b-AEA stock solution (in DMSO or ethanol)

  • Serum-free culture medium

  • Wash buffer (ice-cold PBS)

  • Fixative solution (3% paraformaldehyde, 4% sucrose in PBS)

  • Glycine solution (0.2 M in PBS)

  • Permeabilization/staining buffer (0.05% saponin in PBS)

  • Fluorescently labeled streptavidin (e.g., Streptavidin-Alexa Fluor 488)

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Preparation: Plate cells on collagen-coated glass coverslips and culture to ~50% confluency.

  • Uptake: For concentration-dependent studies, incubate cells with varying concentrations of b-AEA (0-20 µM) in serum-free medium for 10 minutes at 37°C. For time-dependent studies, incubate with a fixed concentration (e.g., 10 µM) for different durations (0-60 minutes).

  • Washing: Place the plate on ice and rinse the wells three times with ice-cold PBS.

  • Fixation: Transfer the coverslips to a new plate containing fixative solution and incubate for 20 minutes at room temperature.

  • Quenching: Wash with PBS and then incubate with glycine solution for 5 minutes to quench residual formaldehyde.

  • Permeabilization and Staining: Wash with PBS and then incubate the coverslips with fluorescently labeled streptavidin diluted in permeabilization/staining buffer for 30 minutes at room temperature in the dark.

  • Mounting and Imaging: Wash the coverslips extensively with PBS, mount them on glass slides, and visualize using a confocal microscope.

Workflow Diagram:

bAEA_Workflow A Culture cells on coated coverslips B Incubate with b-AEA A->B C Wash with ice-cold PBS B->C D Fix and Quench C->D E Permeabilize and stain with fluorescent streptavidin D->E F Mount and image E->F

Caption: Experimental workflow for b-AEA uptake assay.

This compound Fluorogenic Probe Assay

This protocol is based on the characterization of this compound.[8]

Materials:

  • Cells of interest (e.g., C6 glioma cells or cerebellar granule cells)

  • This compound stock solution (in a suitable organic solvent)

  • Assay buffer (e.g., HBSS)

  • Anandamide and other inhibitors (for competition assays)

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Preparation: Culture cells to the desired confluency in a suitable format (e.g., 96-well plate or on coverslips).

  • Assay: Wash the cells with assay buffer. Add the this compound working solution to the cells. For inhibition studies, pre-incubate the cells with inhibitors (e.g., anandamide) for a short period before adding this compound.

  • Measurement: Monitor the increase in fluorescence over time using a fluorometer or by capturing images at different time points with a fluorescence microscope. The excitation and emission wavelengths should be optimized for the cleaved, fluorescent product (emission ~530 nm).

  • Data Analysis: The rate of fluorescence increase is proportional to the rate of uptake and subsequent cleavage of the probe. For inhibition assays, calculate the IC₅₀ values of the tested compounds.

Logical Relationship Diagram:

SKM4451_Logic A This compound (Non-fluorescent) B Cellular Uptake A->B C Intracellular Esterases B->C D Cleavage C->D E Fluorescent Product D->E F Fluorescence Signal E->F

Caption: Principle of the this compound fluorogenic assay.

Conclusion

The development of fluorescent probes for anandamide transport has provided valuable alternatives to traditional radiolabeling techniques. The BODIPY-FL-anandamide analogue allows for direct visualization, b-AEA offers excellent signal amplification for fixed-cell imaging, and this compound provides a fluorogenic approach with low background. The choice of probe will depend on the specific experimental needs, such as the requirement for live-cell imaging, kinetic measurements, or high-resolution localization. By understanding the properties and protocols associated with each of these probes, researchers can select the most appropriate tool to advance our understanding of endocannabinoid signaling and its role in health and disease.

References

Unraveling the Interplay: A Comparative Guide to SKM 4-45-1 Uptake and FAAH Inhibitor Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of endocannabinoid signaling is paramount for therapeutic innovation. This guide provides a comparative analysis of the fluorescent anandamide analog, SKM 4-45-1, and the effects of Fatty Acid Amide Hydrolase (FAAH) inhibitors, offering insights supported by experimental data to correlate cellular uptake with enzymatic inhibition.

The endocannabinoid system, a crucial regulator of physiological processes including pain, mood, and inflammation, is primarily modulated by the levels of endogenous cannabinoids like anandamide (AEA). The cellular uptake of AEA and its subsequent degradation by FAAH are key determinants of its signaling duration and intensity. This compound serves as a valuable tool to probe the dynamics of AEA transport, while FAAH inhibitors represent a promising therapeutic strategy to enhance endocannabinoid tone. This guide delves into the experimental evidence to provide a clear comparison of these two critical aspects of endocannabinoid research.

Quantitative Comparison of FAAH Inhibitors

The potency of FAAH inhibitors is a critical parameter in their development as therapeutic agents. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. Below is a summary of reported IC50 values for several common FAAH inhibitors. It is important to note that these values can vary depending on the specific assay conditions, including enzyme source and substrate concentration.

Inhibitor ClassExample CompoundTargetIC50 (nM)Mechanism of ActionSelectivity
CarbamatesURB597FAAH4.6Covalent (Carbamylation of catalytic serine)Targets multiple serine hydrolases
Piperidine/Piperazine UreasPF-3845FAAH7.2 (human), 7.4 (rat)Covalent (Carbamylation of catalytic serine)Highly selective for FAAH
α-KetoheterocyclesOL-135FAAH~5Reversible covalent (Hemiketal formation)Selective for FAAH
Aryl UreasLY-2183240FAAH12Covalent modification of catalytic Ser241Also inhibits monoacylglycerol lipase (MGL)

Correlating this compound Uptake with FAAH Inhibition

The relationship between anandamide uptake, often studied using its fluorescent analog this compound, and FAAH activity is a subject of ongoing investigation. While FAAH is an intracellular enzyme, its activity is believed to contribute to the concentration gradient that drives anandamide into the cell.[1][2] However, evidence also suggests the existence of FAAH-independent uptake mechanisms.[2][3]

Experimental ObservationKey FindingsSupporting Evidence
FAAH-dependent uptake Inhibition of FAAH with URB597 has been shown to reduce the uptake of a fluorescent anandamide analog in a co-culture model of dorsal root ganglion neurons and fibrosarcoma cells.[2] This suggests that in certain cell types, FAAH activity is a significant driver of anandamide uptake.The reduction in uptake upon FAAH inhibition points to the role of the enzyme in maintaining the concentration gradient necessary for transport.[2]
FAAH-independent uptake Studies in endothelial colony-forming cells (ECFCs) and EA.hy926 endothelial cells have demonstrated that the FAAH inhibitor methyl arachidonyl fluorophosphonate (MAFP) had no effect on the uptake of this compound.[3] This indicates that in these cells, anandamide uptake occurs through a mechanism independent of FAAH activity.The lack of effect of a potent FAAH inhibitor on this compound accumulation suggests the involvement of other transport mechanisms, such as carrier-mediated transport or passive diffusion, that are not directly coupled to FAAH-mediated degradation.[3]
Role of other transporters The uptake of this compound has been shown to be mediated by the transient receptor potential vanilloid 1 (TRPV1) channel in endothelial cells.[3]Pharmacological inhibition of TRPV1 significantly reduced the cellular accumulation of this compound, suggesting it can act as a transporter for anandamide.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols for assessing this compound uptake and FAAH inhibition.

This compound Uptake Assay

This assay measures the cellular accumulation of the fluorescent anandamide analog this compound.

Principle: this compound is a non-fluorescent molecule that becomes fluorescent upon entry into the cell and subsequent cleavage by intracellular esterases.[4] The increase in fluorescence intensity is proportional to the rate of uptake.

Methodology:

  • Cell Culture: Plate cells of interest (e.g., neurons, endothelial cells) in a suitable format (e.g., 96-well plate or on coverslips for microscopy).

  • Pre-incubation (Optional): Pre-incubate cells with test compounds (e.g., FAAH inhibitors, transport inhibitors) for a specified duration.

  • This compound Addition: Add this compound solution to the cells at a final concentration typically in the low micromolar range.

  • Incubation: Incubate the cells for a defined period (e.g., 5-30 minutes) at 37°C.

  • Signal Detection: Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope. For kinetic studies, measurements can be taken at regular intervals.

  • Data Analysis: Quantify the fluorescence intensity and compare the uptake in treated cells to control cells.

In Vitro FAAH Inhibition Assay

This assay determines the potency of a compound in inhibiting the enzymatic activity of FAAH.

Principle: A fluorogenic substrate, which releases a fluorescent product upon hydrolysis by FAAH, is used. The rate of fluorescence increase is proportional to FAAH activity. Inhibitors will reduce this rate.

Methodology:

  • Enzyme Source: Use a source of FAAH, such as recombinant human or rat FAAH, or tissue homogenates (e.g., brain microsomes).

  • Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of the test inhibitor for a specific time to allow for binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding a fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide - AAMCA).

  • Kinetic Measurement: Immediately measure the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Visualizing the Pathways

To better understand the cellular processes involved, the following diagrams illustrate the anandamide signaling pathway and the experimental workflows.

anandamide_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AEA_ext Anandamide (AEA) Transporter Transporter / Channel (e.g., TRPV1, Passive Diffusion) AEA_ext->Transporter Uptake CB1R CB1 Receptor AEA_ext->CB1R Binding & Activation AEA_int Anandamide (AEA) Transporter->AEA_int Signaling Downstream Signaling (e.g., ↓cAMP, ↑MAPK) CB1R->Signaling FAAH FAAH (Endoplasmic Reticulum) AEA_int->FAAH Degradation Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid FAAH_Inhibitor FAAH Inhibitor FAAH_Inhibitor->FAAH Inhibition

Caption: Anandamide signaling pathway and point of FAAH inhibition.

experimental_workflow cluster_uptake This compound Uptake Assay cluster_inhibition FAAH Inhibition Assay Uptake_Cells Plate Cells Uptake_Preincubate Pre-incubate with Test Compound Uptake_Cells->Uptake_Preincubate Uptake_SKM Add this compound Uptake_Preincubate->Uptake_SKM Uptake_Measure Measure Fluorescence Uptake_SKM->Uptake_Measure Uptake_Analyze Analyze Data Uptake_Measure->Uptake_Analyze Inhibit_Enzyme Prepare FAAH Enzyme Inhibit_Preincubate Pre-incubate with Test Inhibitor Inhibit_Enzyme->Inhibit_Preincubate Inhibit_Substrate Add Fluorogenic Substrate Inhibit_Preincubate->Inhibit_Substrate Inhibit_Measure Measure Fluorescence (Kinetic) Inhibit_Substrate->Inhibit_Measure Inhibit_Analyze Calculate IC50 Inhibit_Measure->Inhibit_Analyze

Caption: Workflow for this compound uptake and FAAH inhibition assays.

References

Safety Operating Guide

Proper Disposal Procedures for SKM 4-45-1

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory reagents is a critical component of research integrity and regulatory compliance. This document provides essential guidance on the proper disposal of SKM 4-45-1, a labeled analog of arachidonoyl ethanolamide used in research.[1] Adherence to these procedures is vital for the safety of laboratory personnel and the protection of our environment.

Immediate Safety and Logistical Information

The primary directive for the disposal of this compound is to utilize an approved waste disposal plant.[2] This ensures that the chemical is managed by professionals equipped to handle and neutralize hazardous materials in accordance with federal, state, and local regulations.[2][3][4] Laboratory personnel should never dispose of this compound or its containers in regular trash or down the drain.[5][6]

Key Chemical Identifiers for this compound:

IdentifierValue
CAS Number 290374-09-3
Molecular Formula C₄₇H₅₂N₂O₁₀
Molecular Weight 804.92
Classification Dangerous Good for transport

Data sourced from Santa Cruz Biotechnology product information.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste. This procedure is based on general laboratory chemical waste management guidelines and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) policies.[2][3][4][7]

1. Waste Minimization: Before beginning any experiment, plan to minimize the generation of waste.[2]

  • Order only the quantity of this compound required for your research.[2]

  • Keep a precise inventory of the chemical to avoid ordering unnecessary duplicates.[2]

  • If possible, share surplus material with other authorized labs within your institution.[2]

2. Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste. This includes:

  • Safety glasses or goggles

  • A lab coat

  • Chemical-resistant gloves

3. Waste Collection and Segregation:

  • Container Selection: Collect this compound waste in a dedicated, leak-proof container that is compatible with the chemical.[6][8] The original container is often the best choice for waste accumulation.[8] If using a different container, plastic is often preferred over glass to minimize the risk of breakage.[2][7]

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[3][6][7] Incompatible wastes can react dangerously.[3] For instance, never mix flammable materials with oxidizers.[9]

4. Labeling of Waste Containers: Properly label the waste container as soon as the first drop of waste is added.[3][8] The label, often a specific tag provided by your EHS department, must include:[5]

  • The full chemical name: "this compound waste"

  • The concentration and quantity of the waste.

  • The date waste accumulation began.[5]

  • The name of the principal investigator and the laboratory location (building and room number).[5]

  • Any associated hazards (e.g., "Caution: Research Chemical, Handle with Care").

5. Storage of Chemical Waste:

  • Store the sealed waste container in a designated and properly labeled satellite accumulation area within the laboratory where the waste is generated.[2][4]

  • Ensure the storage area has secondary containment to control any potential spills.[6][8]

  • Keep the waste container securely closed at all times, except when adding waste.[2][6][8]

6. Arranging for Disposal:

  • Once the waste container is full or you have finished the experiments generating this waste stream, contact your institution's EHS office to schedule a pickup.[2]

  • Follow your institution's specific procedures for requesting a hazardous waste collection. This may involve submitting an online form or a paper request.[4][5]

7. Disposal of Empty Containers:

  • An empty container that held this compound must also be disposed of as hazardous waste.

  • The common practice for "empty" containers is to triple-rinse them with a suitable solvent.[8][10] The rinsate must be collected and disposed of as hazardous waste.[6][10]

  • After triple-rinsing, deface or remove the original label before disposing of the container as regular laboratory glass or plastic waste, as per your institution's guidelines.[6][8]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Handling in the Lab cluster_disposal Final Disposal A Wear Appropriate PPE B Select & Prepare Waste Container A->B Ensure Safety First C Collect this compound Waste B->C Start Collection D Securely Cap Container C->D After Each Addition E Label Container Immediately D->E First Time Use F Store in Designated Satellite Area E->F Safe Storage G Request EHS Pickup F->G When Full or No Longer in Use H Transfer to Approved Waste Facility G->H EHS Responsibility

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship. Always consult your institution's specific guidelines and the material's Safety Data Sheet (SDS) as the primary sources of information.

References

Personal protective equipment for handling SKM 4-45-1

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling SKM 4-45-1. The following procedures are based on the Safety Data Sheet (SDS) provided by Santa Cruz Biotechnology and are intended to ensure the safe handling, use, and disposal of this compound.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, adherence to good industrial hygiene and safety practices is essential.[1] The following personal protective equipment is recommended to minimize exposure and ensure user safety.

Protection TypeRecommended EquipmentSpecifications
Eye/Face Protection Safety glasses with side shields or gogglesMust be worn to protect against splashes.
Hand Protection Protective glovesChemically resistant gloves should be worn.
Skin and Body Protection Protective clothingA lab coat or other protective clothing should be worn to prevent skin contact.
Respiratory Protection NIOSH/MSHA approved respiratory protectionRecommended if exposure limits are exceeded or irritation occurs. Positive-pressure supplied air respirators may be necessary for high airborne contaminant concentrations.[1]

Operational and Disposal Plans

Engineering Controls: Ensure adequate ventilation in areas where this compound is handled, especially in confined spaces.

Handling and Storage:

  • Handling: Handle in accordance with good industrial hygiene and safety practices.[1]

  • Storage: Keep containers tightly closed and store in a dry, well-ventilated place. Protect from extremes of temperature and direct sunlight.[1]

Spill Response: In case of a spill, prevent further leakage if it is safe to do so. Use appropriate personal protective equipment during cleanup.

Disposal: Dispose of contents and container to an approved waste disposal plant.[2] Follow all local, state, and federal regulations for chemical waste disposal.

First Aid Measures

In the event of exposure, follow these first aid guidelines:

  • Eye Contact: Immediately flush with plenty of water.

  • Skin Contact: Wash off with soap and plenty of water.

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.

  • Ingestion: Clean mouth with water. Never give anything by mouth to an unconscious person.[1]

In all cases of exposure, it is advisable to consult a physician if symptoms persist.[1]

Experimental Workflow for Safe Handling

The following diagram illustrates the procedural steps for the safe handling and disposal of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup handling_weigh Weigh/Measure this compound prep_setup->handling_weigh handling_experiment Perform Experiment handling_weigh->handling_experiment cleanup_decontaminate Decontaminate Work Surfaces handling_experiment->cleanup_decontaminate cleanup_dispose Dispose of Waste in Approved Chemical Waste Container cleanup_decontaminate->cleanup_dispose cleanup_ppe Remove and Dispose of PPE Properly cleanup_dispose->cleanup_ppe

Safe Handling and Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.